molecular formula C6H13NO B132103 2,2-Dimethylmorpholine CAS No. 147688-58-2

2,2-Dimethylmorpholine

Cat. No.: B132103
CAS No.: 147688-58-2
M. Wt: 115.17 g/mol
InChI Key: UFLFSJVTFSZTKX-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine is a valuable chemical building block in medicinal chemistry and drug discovery research. Its core structure is based on the morpholine ring, a heterocycle renowned for its ability to fine-tune the properties of drug candidates, particularly those targeting the Central Nervous System (CNS) . The morpholine ring offers a well-balanced lipophilic-hydrophilic profile and a weakly basic nitrogen atom, which are crucial physicochemical parameters for enhancing solubility and improving passive diffusion across the blood-brain barrier (BBB) . In research settings, morpholine derivatives are frequently employed to modulate the activity of enzymes and receptors. For instance, the N-morpholinoethyl moiety is a recognized pharmacophore in the development of ligands for cannabinoid (CB2) and sigma receptors, which are targets for pain management, inflammation, and neurodegenerative diseases . The specific dimethyl substitution on the 2,2-position of the morpholine ring in this compound offers researchers a modified steric and electronic profile, providing a tool to explore structure-activity relationships (SAR), optimize potency through targeted molecular interactions, and act as a conformational scaffold to direct other functional groups into optimal spatial orientations . This makes 2,2-Dimethylmorpholine a key intermediate for synthesizing novel compounds for pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFSJVTFSZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596878
Record name 2,2-Dimethylmorpholine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-58-2
Record name 2,2-Dimethylmorpholine
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Record name 2,2-Dimethylmorpholine
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Record name 2,2-dimethylmorpholine
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Record name 2,2-DIMETHYLMORPHOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2-Dimethylmorpholine. Due to the limited availability of experimental data for this specific isomer, this guide incorporates both predicted and available data to offer a thorough understanding. It is important to note that much of the detailed experimental information available in the public domain pertains to its isomer, 2,6-dimethylmorpholine.

Chemical Structure and Identification

2,2-Dimethylmorpholine is a heterocyclic organic compound with a morpholine ring system. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this specific isomer, two methyl groups are substituted at the C2 position of the morpholine ring.

dot

Caption: Chemical structure of 2,2-Dimethylmorpholine.

Table 1: Compound Identification

IdentifierValueReference
CAS Number 147688-58-2[1][2]
Molecular Formula C₆H₁₃NO[1][2]
IUPAC Name 2,2-dimethylmorpholine[1]
SMILES CC1(C)CNCCO1[2]
InChI InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3[1]
InChIKey UFLFSJVTFSZTKX-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physicochemical properties of 2,2-Dimethylmorpholine are not widely available. The following table summarizes a combination of available and predicted data.

Table 2: Physicochemical Properties of 2,2-Dimethylmorpholine

PropertyValueData TypeReference
Molecular Weight 115.17 g/mol Calculated[1][2]
Appearance Colorless to light yellow liquidExperimental[3]
Boiling Point 144.3 ± 15.0 °CPredicted
Density 0.872 ± 0.06 g/cm³Predicted
Form SolidExperimental
Topological Polar Surface Area 21.3 ŲCalculated[1][2]
LogP 0.3848Calculated[2]
Hydrogen Bond Donors 1Calculated[2]
Hydrogen Bond Acceptors 2Calculated[2]
Rotatable Bonds 0Calculated[2]

Synthesis

Below is a generalized workflow for a potential synthesis of a dimethylmorpholine isomer, which could be adapted for the 2,2-dimethyl derivative.

dot

Synthesis_Workflow cluster_workflow Illustrative Synthesis Workflow for a Dimethylmorpholine Isomer Reactants Starting Materials (e.g., Amino alcohol precursor) Reaction Cyclization Reaction (e.g., Acid Catalysis) Reactants->Reaction Reagents Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product 2,2-Dimethylmorpholine (Final Product) Purification->Product caption A general workflow for the synthesis of a dimethylmorpholine.

Caption: A general workflow for the synthesis of a dimethylmorpholine.

Note: This diagram illustrates a general synthetic approach for a dimethylmorpholine isomer. A specific protocol for 2,2-dimethylmorpholine would require dedicated process development.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2,2-dimethylmorpholine are not widely published. Commercial suppliers of this compound indicate that analytical data is not routinely collected. For research and development purposes, it is recommended that users perform their own analytical characterization to confirm the structure and purity of the material.

Safety and Handling

Based on the available GHS classification, 2,2-Dimethylmorpholine is considered a hazardous substance.[1]

Table 3: GHS Hazard Information for 2,2-Dimethylmorpholine

Hazard ClassHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor[1]
Skin corrosion/irritation (Category 1B)H314: Causes severe skin burns and eye damage[1]
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

  • Ventilation: Use only outdoors or in a well-ventilated area.[4]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4][5]

  • Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[4]

In case of exposure or if you feel unwell, seek immediate medical attention.[4][5]

Storage

Store in a well-ventilated place. Keep the container tightly closed.[4][5] Commercial suppliers recommend storage at 4°C.[2]

This guide provides a summary of the currently available information on 2,2-Dimethylmorpholine. Researchers and drug development professionals are advised to conduct their own analyses to confirm the properties of this compound and to exercise caution in its handling and use.

References

2,2-Dimethylmorpholine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,2-Dimethylmorpholine

This technical guide provides comprehensive information on 2,2-Dimethylmorpholine, targeting researchers, scientists, and professionals in drug development. The document details its chemical identifiers, and analytical methodologies, and presents a logical workflow for its quality control.

Chemical Identity and Synonyms

2,2-Dimethylmorpholine is a substituted morpholine derivative. Accurate identification is crucial for scientific research and regulatory compliance.

IdentifierValue
CAS Number 147688-58-2[1][2][3]
IUPAC Name 2,2-dimethylmorpholine[2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Synonyms MORPHOLINE, 2,2-DIMETHYL-[2]
2,2-dimethylmorpholine, hydrochloride (CAS: 167946-94-3)[4]

Experimental Protocols

General Analytical Method for Morpholine and its Derivatives

A partially evaluated method by OSHA for the analysis of morpholine in workplace air provides a relevant analytical approach that can be adapted for 2,2-Dimethylmorpholine.[5]

Principle: This method involves the collection of air samples through tubes containing 10% phosphoric acid-coated XAD-7. The analyte is then extracted and analyzed by gas chromatography with a flame ionization detector (GC-FID).

Methodology:

  • Sample Collection: Workplace air is drawn through phosphoric acid-coated XAD-7 tubes using a personal sampling pump.

  • Sample Extraction: The adsorbent material from the collection tubes is transferred to vials. Extraction is performed by shaking the adsorbent with 1 mL of a 20% deionized water in methanol solution for 30 minutes.

  • Sample Preparation for Analysis: 0.5 mL of the sample extract is mixed with 0.5 mL of a solution containing 20% 1.0 N sodium hydroxide in methanol. The mixture is then centrifuged before analysis.

  • Analysis: The prepared sample is analyzed by gas chromatography using a flame ionization detector (GC-FID).

  • Quantification: The concentration of the analyte is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.

Illustrative Purification Protocol for a Related Compound: Cis-2,6-Dimethylmorpholine

A patented method for the purification of cis-2,6-dimethylmorpholine highlights a crystallization technique that could be adapted for the purification of 2,2-Dimethylmorpholine isomers if required.[6]

Principle: The method relies on the selective crystallization of one isomer as a salt by reacting the isomeric mixture with a specific carboxylic acid in a suitable solvent.

Methodology:

  • Reaction Setup: An impure mixture of 2,6-dimethylmorpholine is dissolved in an appropriate solvent, such as ethyl acetate, in a reaction flask.

  • Acid Addition: A carboxylic acid (e.g., acetic acid or propionic acid) is added dropwise to the solution while stirring. The molar ratio of the target isomer to the carboxylic acid is a critical parameter.

  • Crystallization: The solution is cooled in a controlled manner to induce crystallization of the desired isomer's salt. This typically involves a gradual temperature reduction.

  • Isolation: The crystallized salt is isolated by suction filtration.

  • Drying: The isolated crystals are dried to remove any residual solvent.

  • Analysis: The purity of the final product is confirmed using Gas Chromatography (GC).

Workflow Visualization

The following diagram illustrates a general workflow for the quality control of a chemical substance like 2,2-Dimethylmorpholine, from sample reception to final analysis and reporting.

QC_Workflow A Sample Reception & Registration B Physical & Chemical Properties Testing A->B Initial Checks C Chromatographic Analysis (GC/LC) B->C D Spectroscopic Analysis (NMR/MS) B->D E Data Review & Interpretation C->E D->E F Certificate of Analysis (CoA) Generation E->F Specifications Met G Out of Specification (OOS) Investigation E->G Specifications Not Met H Product Release F->H G->E Re-analysis

Caption: A generalized workflow for the quality control analysis of a chemical compound.

References

Spectroscopic Data for 2,2-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Dimethylmorpholine (CAS: 147688-58-2). Due to a notable scarcity of publicly available experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. This guide also presents generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar morpholine derivatives, which are crucial for researchers working on the synthesis, characterization, and application of this and related molecules in drug development.

Chemical Structure and Properties

2,2-Dimethylmorpholine is a heterocyclic organic compound with the chemical formula C₆H₁₃NO.[1][2] Its structure consists of a morpholine ring with two methyl groups attached to the carbon atom at position 2.

Molecular Weight: 115.17 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-Dimethylmorpholine. These predictions are based on the analysis of its structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Singlet6H2 x -CH₃
~2.6Triplet2H-CH₂- (Position 3)
~2.8Singlet (broad)1H-NH
~3.7Triplet2H-CH₂- (Position 5)
~3.8Singlet2H-CH₂- (Position 6)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~252 x -CH₃
~50C2
~55C3
~68C5
~75C6
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-3500 (broad)N-HStretching
2850-3000C-HStretching
1450-1470C-HBending (CH₂, CH₃)
1100-1150C-O-CAsymmetric Stretching
1050-1100C-NStretching
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
86[M - C₂H₅]⁺
58[C₃H₈N]⁺
42[C₂H₄N]⁺

Generalized Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid amine sample like 2,2-Dimethylmorpholine. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethylmorpholine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise ratio can be improved by increasing the number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent or TMS peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 2,2-Dimethylmorpholine, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,2-Dimethylmorpholine. This process is fundamental in chemical research and drug development for structure elucidation and purity assessment.[3][4][5]

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of 2,2-Dimethylmorpholine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of 2,2-Dimethylmorpholine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2,2-Dimethylmorpholine.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylmorpholine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the core synthetic strategies, including the preparation of the key intermediate, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, and its subsequent cyclodehydration to the target molecule. Experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to facilitate a thorough understanding of the chemical processes involved.

Introduction

2,2-Dimethylmorpholine is a substituted morpholine derivative characterized by a gem-dimethyl group at the C-2 position of the morpholine ring. This structural feature can impart unique physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and conformational rigidity. As such, 2,2-dimethylmorpholine serves as an important building block in the synthesis of novel pharmaceutical candidates. This guide focuses on the most plausible and documented synthetic approaches to this compound, starting from readily available precursors.

Core Synthesis Pathways

The most direct and industrially scalable synthesis of 2,2-dimethylmorpholine proceeds through a two-step sequence:

  • N-Alkylation of 2-Amino-2-methyl-1-propanol: This step involves the reaction of 2-amino-2-methyl-1-propanol with a two-carbon synthon, typically ethylene oxide or a 2-haloethanol, to introduce the N-(2-hydroxyethyl) moiety. This forms the key acyclic precursor, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

  • Cyclodehydration: The subsequent intramolecular dehydration of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, typically under acidic conditions, leads to the formation of the 2,2-dimethylmorpholine ring.

A visual representation of this overall synthetic strategy is provided below.

Overall_Synthesis_Pathway 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol->N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol + Ethylene Oxide 2,2-Dimethylmorpholine 2,2-Dimethylmorpholine N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol->2,2-Dimethylmorpholine  Acid-Catalyzed Cyclodehydration

General synthesis pathway for 2,2-Dimethylmorpholine.

The following sections provide detailed experimental protocols and quantitative data for each of these key transformations.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 2,2-dimethylmorpholine, including reaction conditions and yields for each step.

StepReactionStarting MaterialsKey Reagents/CatalystTemperature (°C)PressureReaction TimeYield (%)Purity (%)
0 Preparation of Starting Material2-Nitropropane, FormaldehydeRaney Nickel (for reduction)VariesVariesVaries~70-90>95
1 N-Alkylation2-Amino-2-methyl-1-propanol, Ethylene OxideWater (solvent)0 to rtAtmospheric16 h~85-95 (estimated)>95
2 CyclodehydrationN-(2-hydroxyethyl)-2-amino-2-methyl-1-propanolSulfuric Acid (conc.)150-190Atmospheric3-5 h~80-95 (estimated)>98

Note: Yields for steps 1 and 2 are estimated based on analogous reactions due to the lack of specific literature data for 2,2-dimethylmorpholine.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 2,2-dimethylmorpholine.

Step 0: Synthesis of Starting Material: 2-Amino-2-methyl-1-propanol

The precursor, 2-amino-2-methyl-1-propanol, is a commercially available compound. However, for completeness, a common industrial synthesis route is outlined here.[1] This synthesis typically involves the condensation of 2-nitropropane with formaldehyde to yield 2-methyl-2-nitro-1-propanol, followed by the reduction of the nitro group to an amine using a catalyst such as Raney Nickel.[1]

Starting_Material_Synthesis 2-Nitropropane 2-Nitropropane 2-Methyl-2-nitro-1-propanol 2-Methyl-2-nitro-1-propanol 2-Nitropropane->2-Methyl-2-nitro-1-propanol + Formaldehyde 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Methyl-2-nitro-1-propanol->2-Amino-2-methyl-1-propanol Reduction (e.g., Raney Ni, H₂)

Synthesis of the precursor, 2-Amino-2-methyl-1-propanol.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

Reaction: N-Alkylation of 2-amino-2-methyl-1-propanol with ethylene oxide.

Methodology:

  • Charging the Reactor: A solution of 2-amino-2-methyl-1-propanol (1.0 eq) in water is charged into a reaction vessel equipped with a stirrer, a cooling system, and a gas inlet.

  • Addition of Ethylene Oxide: The solution is cooled to 0°C in an ice bath. Ethylene oxide (1.1 eq), previously condensed at -78°C, is then carefully added to the stirred solution.

  • Reaction: The reaction mixture is stirred for 16 hours, during which time the temperature is allowed to warm to room temperature.

  • Work-up and Isolation: The water is removed from the reaction mixture under reduced pressure (in vacuo). The crude product, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, can be purified by distillation if necessary.

Quantitative Data:

  • Reactant Molar Ratio: 2-Amino-2-methyl-1-propanol : Ethylene Oxide = 1 : 1.1

  • Estimated Yield: 85-95%

Step 2: Synthesis of 2,2-Dimethylmorpholine

Reaction: Acid-catalyzed cyclodehydration of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

Methodology (based on analogous reactions for other morpholines):

  • Charging the Reactor: N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) is added to a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus.

  • Addition of Acid Catalyst: Concentrated sulfuric acid (e.g., 96%) is slowly and carefully added to the stirred starting material. The molar ratio of the amino alcohol to sulfuric acid can range from 1:1.5 to 1:2.0.

  • Reaction: The mixture is heated to a temperature between 150°C and 190°C for a period of 3 to 5 hours. During this time, water is continuously distilled off from the reaction mixture.

  • Work-up and Isolation:

    • After cooling, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) to a pH of approximately 12-14, while maintaining the temperature below 40°C. This will result in the formation of two phases.

    • The organic phase, containing the crude 2,2-dimethylmorpholine, is separated.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,2-dimethylmorpholine.

Quantitative Data:

  • Reactant Molar Ratio: N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol : Sulfuric Acid ≈ 1 : 1.5-2.0

  • Estimated Yield: 80-95%

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclodehydration & Purification Start1 2-Amino-2-methyl-1-propanol + Ethylene Oxide in Water React1 Stir at 0°C to RT for 16h Start1->React1 Workup1 Remove Water (in vacuo) React1->Workup1 Intermediate Crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol Workup1->Intermediate Start2 Add conc. H₂SO₄ to Intermediate Intermediate->Start2 React2 Heat at 150-190°C (3-5h) Distill off water Start2->React2 Neutralize Cool and Neutralize with NaOH React2->Neutralize Separate Separate Organic Phase Neutralize->Separate Purify Fractional Distillation Separate->Purify FinalProduct Pure 2,2-Dimethylmorpholine Purify->FinalProduct

Workflow for the synthesis and purification of 2,2-Dimethylmorpholine.

Conclusion

The synthesis of 2,2-dimethylmorpholine is achievable through a robust two-step process involving the N-hydroxyethylation of 2-amino-2-methyl-1-propanol followed by an acid-catalyzed cyclodehydration. While specific literature detailing this exact transformation is sparse, the methodologies presented in this guide are based on well-established and analogous chemical reactions, providing a solid foundation for researchers and drug development professionals to produce this valuable synthetic building block. The provided protocols and data offer a starting point for laboratory-scale synthesis and can be further optimized for specific applications.

References

Unveiling 2,2-Dimethylmorpholine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine, a heterocyclic compound belonging to the morpholine family, presents a unique structural motif with potential applications in medicinal chemistry and materials science. Unlike its more extensively studied isomer, 2,6-dimethylmorpholine, the history and synthesis of the 2,2-disubstituted analogue are less prominently documented. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning 2,2-Dimethylmorpholine, focusing on its discovery, synthesis, and physicochemical properties. The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Spectroscopic Data

2,2-Dimethylmorpholine is a morpholine derivative with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure is characterized by a saturated six-membered ring containing both an ether and a secondary amine functional group, with two methyl groups attached to the carbon atom adjacent to the oxygen.

Quantitative Data Summary
PropertyValueSource
CAS Number 147688-58-2[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 1.16 (s, 6H), 2.97-3.24 (m, 4H), 3.54-3.78 (m, 2H)(Referenced from its use in a patent)

Discovery and History

The precise historical details of the first synthesis and discovery of 2,2-Dimethylmorpholine are not well-documented in readily accessible scientific literature. Its CAS number, 147688-58-2, indicates its registration and formal identification. The compound has appeared in the patent literature as a reagent in the synthesis of more complex molecules, suggesting its availability as a chemical building block. For instance, patent WO2015198045A1 describes the use of 2,2-Dimethylmorpholine in the preparation of 3-substituted 2-amino-indole derivatives. This indicates that by the mid-2010s, the compound was known and synthetically accessible. The lack of extensive early literature suggests it may not have been a primary focus of research compared to other morpholine isomers.

Synthesis of 2,2-Dimethylmorpholine

While a definitive, step-by-step protocol for the original synthesis of 2,2-Dimethylmorpholine is not explicitly detailed in the surveyed literature, a plausible and modern synthetic approach can be inferred from methodologies developed for chiral 2,2-disubstituted morpholines.

Conceptual Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification

A potential synthetic route to 2,2-dimethylmorpholine could be adapted from the organocatalytic enantioselective chlorocycloetherification of corresponding unsaturated alcohols. This modern approach offers high yields and enantioselectivities for similar structures.[2][3]

Reaction Scheme:

G cluster_0 Hypothetical Synthesis of 2,2-Dimethylmorpholine Reactant 2-Methyl-2-(prop-2-en-1-ylamino)propan-1-ol Intermediate Chlorinated Intermediate Reactant->Intermediate Chlorocyclization Product 2,2-Dimethylmorpholine Intermediate->Product Reductive Dechlorination Catalyst Cinchona Alkaloid-derived Phthalazine Catalyst Catalyst->Reactant Reagent DCDMH (1,3-dichloro-5,5-dimethylhydantoin) Reagent->Reactant

Caption: Hypothetical synthetic pathway to 2,2-Dimethylmorpholine.

Detailed Methodology:

  • Substrate Preparation: The synthesis would commence with the preparation of the starting material, 2-methyl-2-(prop-2-en-1-ylamino)propan-1-ol. This could be achieved through the reaction of 2-amino-2-methyl-1-propanol with an allyl halide.

  • Chlorocyclization: The unsaturated amino alcohol (1 equivalent) would be dissolved in a suitable solvent such as dichloromethane. A cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQD)₂PHAL, typically 5 mol%) and a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equivalents) would be added.[3] The reaction would be stirred at a controlled temperature (e.g., -10 °C to room temperature) until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the chlorinated morpholine intermediate extracted. The organic layers would be combined, dried, and the solvent removed under reduced pressure.

  • Reductive Dechlorination: The resulting chlorinated 2,2-disubstituted morpholine would then undergo a reductive dechlorination step to yield the final product, 2,2-dimethylmorpholine.

Potential Applications in Drug Discovery

While specific biological activities for 2,2-Dimethylmorpholine have not been extensively reported, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry. Its presence in numerous approved drugs highlights its favorable properties, including metabolic stability and improved pharmacokinetic profiles.

The general biological importance of the morpholine ring suggests that 2,2-dimethylmorpholine could serve as a valuable building block in the synthesis of novel therapeutic agents. The gem-dimethyl substitution at the 2-position may offer unique steric and electronic properties that could be exploited in the design of enzyme inhibitors or receptor ligands.

G cluster_0 Role of Morpholine Scaffold in Drug Discovery Morpholine Morpholine Scaffold Properties Favorable Properties (Metabolic Stability, Solubility) Morpholine->Properties BuildingBlock 2,2-Dimethylmorpholine (Unique Steric/Electronic Profile) Morpholine->BuildingBlock Applications Therapeutic Applications Properties->Applications NewDrugs Novel Drug Candidates Applications->NewDrugs BuildingBlock->NewDrugs

Caption: The role of the morpholine scaffold in drug development.

Conclusion

2,2-Dimethylmorpholine remains a relatively underexplored member of the morpholine family. While its historical discovery is obscure, its utility as a synthetic intermediate is evident from the patent literature. Modern synthetic methods for substituted morpholines provide a clear pathway for its preparation in the laboratory. The established importance of the morpholine scaffold in drug discovery suggests that 2,2-dimethylmorpholine holds potential as a valuable building block for the development of new pharmaceuticals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

2,2-Dimethylmorpholine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylmorpholine is a heterocyclic organic compound belonging to the morpholine family. While specific research on the biological activities of the 2,2-dimethyl isomer is limited in publicly available literature, the broader class of morpholine derivatives has been extensively investigated, revealing a wide range of pharmacological properties. This technical guide provides an in-depth overview of the potential research applications of 2,2-Dimethylmorpholine by drawing inferences from the well-established activities of structurally related morpholine-containing compounds. This document summarizes the known physicochemical properties of 2,2-Dimethylmorpholine, proposes potential areas of pharmacological investigation, details exemplary experimental protocols that can be adapted for its study, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Appropriately substituted morpholines have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The substitution pattern on the morpholine ring is a key determinant of its biological activity. While isomers like 2,6-dimethylmorpholine have been studied more extensively, particularly as precursors to fungicides and certain pharmaceuticals, the unique steric hindrance provided by the gem-dimethyl group at the C2 position of 2,2-Dimethylmorpholine could lead to novel pharmacological profiles.[3]

Physicochemical Properties of 2,2-Dimethylmorpholine and Its Isomers

Understanding the fundamental physicochemical properties of 2,2-Dimethylmorpholine is crucial for predicting its behavior in biological systems and for designing experiments. The following table summarizes the available data for 2,2-Dimethylmorpholine and compares it with its more studied isomer, 2,6-Dimethylmorpholine.

Property2,2-Dimethylmorpholine2,6-Dimethylmorpholine
CAS Number 147688-58-2[4][5]141-91-3[6]
Molecular Formula C6H13NO[4][5]C6H13NO[6]
Molecular Weight 115.17 g/mol [4][5]115.17 g/mol [6]
Boiling Point 144.3±15.0 °C (Predicted)[7]147 °C (lit.)[6]
Density 0.872±0.06 g/cm3 (Predicted)[7]0.935 g/mL at 25 °C (lit.)[3]
pKa 9.04±0.40 (Predicted)[7]Not readily available
LogP 0.3848 (Predicted)[5]0.3 (Predicted)[6][8][9]
Topological Polar Surface Area (TPSA) 21.26 Ų[5]21.3 Ų[6][8][9]

Potential Research Applications

Based on the established bioactivities of other morpholine derivatives, the following areas represent promising avenues for investigating the research applications of 2,2-Dimethylmorpholine.

Anticancer Activity

Morpholine derivatives have been explored as scaffolds for various anticancer agents, including kinase inhibitors. The morpholine moiety can improve solubility and other pharmacokinetic properties.

  • Hypothesized Mechanism: Derivatives of 2,2-Dimethylmorpholine could be synthesized to target specific kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, or mTOR. The gem-dimethyl group could potentially confer selectivity for certain kinase binding pockets.

Antimicrobial and Antifungal Activity

The morpholine ring is a core component of several antifungal drugs (e.g., amorolfine) and has been incorporated into novel antibacterial agents.[2]

  • Hypothesized Mechanism: 2,2-Dimethylmorpholine could serve as a building block for compounds that inhibit ergosterol biosynthesis in fungi or interfere with bacterial cell wall synthesis.

Central Nervous System (CNS) Applications

The morpholine scaffold is present in several CNS-active drugs. Its ability to cross the blood-brain barrier makes it an attractive moiety for targeting neurological and psychiatric disorders.

  • Hypothesized Mechanism: N-substituted derivatives of 2,2-Dimethylmorpholine could be designed to modulate the activity of neurotransmitter receptors or transporters, with potential applications as antidepressants, anxiolytics, or antipsychotics.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols adapted from literature on morpholine derivatives. These would require optimization for the specific study of 2,2-Dimethylmorpholine and its derivatives.

General Synthesis of N-Aryl-2,2-Dimethylmorpholine

This protocol is a hypothetical adaptation for the synthesis of a derivative of 2,2-Dimethylmorpholine, based on common methods for N-arylation of cyclic amines.

  • Reaction Setup: To a solution of 2,2-Dimethylmorpholine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) in a sealed reaction vessel, add the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,2-Dimethylmorpholine derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) value.

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis 2_2_DM 2,2-Dimethylmorpholine Coupling Palladium-Catalyzed Cross-Coupling 2_2_DM->Coupling Aryl_Halide Aryl Halide Aryl_Halide->Coupling Purification Column Chromatography Coupling->Purification Analysis NMR, Mass Spectrometry Purification->Analysis Product N-Aryl-2,2-Dimethylmorpholine Derivative Analysis->Product

Caption: A generalized workflow for the synthesis of N-aryl-2,2-dimethylmorpholine derivatives.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential 2,2-Dimethylmorpholine Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 2,2-dimethylmorpholine derivative.

Conclusion

While direct experimental data on the biological applications of 2,2-Dimethylmorpholine is currently sparse, the extensive research on the broader morpholine class of compounds strongly suggests its potential as a valuable building block in medicinal chemistry. The unique steric properties of the gem-dimethyl group at the C2 position may offer advantages in terms of target selectivity and metabolic stability. Further investigation into the synthesis of 2,2-Dimethylmorpholine derivatives and their evaluation in various biological assays is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its unique structural features can improve aqueous solubility, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,2-dimethylmorpholine derivatives and their analogues, with a focus on their applications in oncology and neurodegenerative diseases.

Biological Activities and Therapeutic Potential

Derivatives of 2,2-dimethylmorpholine have demonstrated a wide range of biological activities, making them attractive candidates for drug development. They have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and Parkinson's disease.

Anticancer Activity

A significant body of research has focused on the development of 2,2-dimethylmorpholine-containing compounds as anticancer agents. These derivatives have shown potent inhibitory activity against key targets in cancer signaling pathways, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several studies have reported the synthesis and evaluation of 2,2-dimethylmorpholine derivatives as potent PI3K and/or mTOR inhibitors. For instance, morpholine-substituted tetrahydroquinoline derivatives have emerged as promising mTOR inhibitors, with some compounds exhibiting exceptional activity against lung and breast cancer cell lines.[1] The incorporation of the morpholine moiety is often crucial for achieving high potency, in some cases forming key hydrogen bonds within the ATP-binding pocket of the kinase.[2][3]

The cytotoxic effects of various 2,2-dimethylmorpholine analogues have been evaluated against a range of cancer cell lines. These studies have demonstrated that structural modifications to the core scaffold can significantly impact anticancer activity.[4][5][6][7]

Neuroprotective Activity

In the context of neurodegenerative diseases, particularly Parkinson's disease, 2,2-dimethylmorpholine derivatives have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy. The development of potent and selective LRRK2 inhibitors containing the 2,2-dimethylmorpholine scaffold has been a focus of extensive research, with some compounds demonstrating brain penetrance and target engagement in preclinical models.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected 2,2-dimethylmorpholine derivatives from the cited literature.

Table 1: Anticancer Activity of 2,2-Dimethylmorpholine Derivatives

Compound IDCancer Cell LineAssay TypeIC50Reference
2g SW480 (Colon)MTT5.10 ± 2.12 µM[5][12]
2g MCF-7 (Breast)MTT19.60 ± 1.13 µM[5][12]
10e A549 (Lung)MTT0.033 µM[1][6]
10h MCF-7 (Breast)MTT0.087 µM[6]
10d A549 (Lung)MTT0.062 µM[6]
10d MCF-7 (Breast)MTT0.58 µM[6]
10d MDA-MB-231 (Breast)MTT1.003 µM[6]
AK-3 A549 (Lung)MTT10.38 ± 0.27 µM[7]
AK-3 MCF-7 (Breast)MTT6.44 ± 0.29 µM[7]
AK-3 SHSY-5Y (Neuroblastoma)MTT9.54 ± 0.15 µM[7]
AK-10 A549 (Lung)MTT8.55 ± 0.67 µM[7]
AK-10 MCF-7 (Breast)MTT3.15 ± 0.23 µM[7]
AK-10 SHSY-5Y (Neuroblastoma)MTT3.36 ± 0.29 µM[7]

Table 2: Kinase Inhibitory Activity of 2,2-Dimethylmorpholine Derivatives

Compound IDTarget KinaseAssay TypeIC50 / cKiReference
17p PI3KαEnzymatic31.8 ± 4.1 nM[2][3]
BKM-120 (control) PI3KαEnzymatic44.6 ± 3.6 nM[2][3]
17p PI3KδEnzymatic15.4 ± 1.9 nM[2][3]
Novel Pyrido[3,2-d]pyrimidines (6 compounds) PI3KαEnzymatic3 - 10 nM[13]
Compound 22 LRRK2-pSer935 (in HEK293 cells)Cellular1.3 nM (brain), 5 nM (kidney)[10]
Compound 18 LRRK2 G2019SEnzymatic0.7 nM (cKi)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Synthesis of cis-2,6-Dimethylmorpholine

The preparation of cis-2,6-dimethylmorpholine, a common starting material, can be achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[15]

Procedure:

  • Simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor with thorough stirring. The temperature is allowed to rise to 85-170°C due to the heat of reaction.

  • Heat the reaction mixture to 150-190°C for a specified period (e.g., 3-12 hours), during which water is distilled off. The molar ratio of diisopropanolamine to sulfuric acid can be varied (e.g., 1:1.5 to 1:3.0) to optimize the yield and isomer ratio.

  • After cooling, the reaction product is carefully added to a sodium hydroxide solution to neutralize the acid.

  • The organic phase, containing the 2,6-dimethylmorpholine, is separated.

  • The crude product is then purified by distillation under reduced pressure. The distillate, a mixture of water and the product, is dried, for example, by stirring with 50% sodium hydroxide solution, to yield the pure 2,6-dimethylmorpholine.[15]

Synthesis of N-Substituted Pyrimidine-Morpholine Hybrids

A general procedure for the synthesis of pyrimidine-morpholine derivatives as potential anticancer agents has been reported.[12]

Procedure:

  • Combine 3-methyl-6-chlorouracil (1 mmol) with a variety of benzyl bromides (1.2 mmol) in tetrahydrofuran under basic conditions using diisopropylethylamine (DIPEA, 2 mmol) and stir for 7 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent to yield the intermediate product, which can be used in the next step without further purification.

  • React the intermediate from the previous step (1 mmol) with morpholine (1 mmol) in acetonitrile in the presence of a base catalyst (potassium carbonate and triethylamine).

  • Reflux the reaction mixture for 24 hours.

  • Upon completion, purify the final product using appropriate chromatographic techniques. The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[12]

In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7][12]

Procedure:

  • Seed cancer cells (e.g., MCF-7, SW480, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 2,2-dimethylmorpholine derivatives for a specified period (e.g., 48 hours). A positive control such as 5-fluorouracil or cisplatin should be included.

  • After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 2,2-dimethylmorpholine derivatives.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Dimethylmorpholine 2,2-Dimethylmorpholine Derivatives Dimethylmorpholine->PI3K Dimethylmorpholine->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

LRRK2_Signaling_Pathway LRRK2 Signaling in Parkinson's Disease LRRK2_mut Mutant LRRK2 LRRK2_active Increased Kinase Activity LRRK2_mut->LRRK2_active Substrates Substrate Phosphorylation LRRK2_active->Substrates Vesicular_trafficking Altered Vesicular Trafficking Substrates->Vesicular_trafficking Neuronal_damage Neuronal Damage & Degeneration Vesicular_trafficking->Neuronal_damage Dimethylmorpholine 2,2-Dimethylmorpholine Derivatives Dimethylmorpholine->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway Inhibition in Parkinson's Disease.

Experimental_Workflow Synthesis Synthesis of 2,2-Dimethylmorpholine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_vitro_screening In Vitro Screening (e.g., Kinase Assays, Cytotoxicity Assays) Purification->In_vitro_screening SAR Structure-Activity Relationship (SAR) Analysis In_vitro_screening->SAR Lead_optimization Lead Optimization SAR->Lead_optimization In_vivo_studies In Vivo Studies (Animal Models) SAR->In_vivo_studies Promising Candidates Lead_optimization->Synthesis Iterative Design

Caption: General Experimental Workflow for Drug Discovery.

References

Biological Activity Screening of 2,2-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific biological activity screening data, including quantitative metrics (e.g., IC₅₀, EC₅₀), detailed experimental protocols, and defined signaling pathways for the compound 2,2-Dimethylmorpholine . This guide, therefore, provides an in-depth overview of the known biological activities of the broader morpholine chemical class, offering valuable context and methodological direction for researchers investigating 2,2-Dimethylmorpholine.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to improve the pharmacokinetic properties of drug candidates. This heterocyclic motif is a core component of numerous approved drugs and investigational compounds, demonstrating a wide array of pharmacological activities.[1] Derivatives of morpholine have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3] The diverse biological activities associated with the morpholine scaffold underscore the potential of yet-unexplored derivatives like 2,2-Dimethylmorpholine.

Biological Activities of Morpholine Derivatives: A Landscape of Therapeutic Promise

While specific data for 2,2-Dimethylmorpholine is not available, the broader class of morpholine-containing molecules has been extensively studied. These investigations provide a strong rationale for the biological screening of novel analogues.

Anticancer Activity: Numerous morpholine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] For instance, certain morpholine-substituted compounds have been shown to inhibit critical cellular targets like mTOR, a key regulator of cell growth and proliferation.[4]

Anti-inflammatory Effects: The morpholine moiety has been incorporated into molecules designed to target key mediators of inflammation. These compounds have shown the ability to reduce the production of pro-inflammatory cytokines and enzymes in cellular models.

Antimicrobial and Antifungal Properties: The morpholine ring is a key feature in some antimicrobial and antifungal agents.[3][5] For example, some ruthenium-based complexes incorporating a morpholine moiety have shown potent activity against Staphylococcus aureus.[5] The mechanism of action for some antifungal morpholines involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Biological Data for Representative Morpholine Derivatives

To illustrate the potential potency of this chemical class, the following table summarizes publicly available quantitative data for various morpholine derivatives. It is crucial to reiterate that this data is not for 2,2-Dimethylmorpholine but serves as a benchmark for the potential activities that could be investigated.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)
Morpholine-Substituted TetrahydroquinolinemTOR Inhibition (Antiproliferative)A549 (Lung Cancer)0.033 µM
Morpholine-Substituted TetrahydroquinolinemTOR Inhibition (Antiproliferative)MCF-7 (Breast Cancer)0.087 µM
Ruthenium-Morpholine ComplexAntibacterialStaphylococcus aureus0.78 µg/mL
2-(morpholin-4-yl)-4,5-bis(...)triazineCytotoxicityBreast Cancer CellsTherapeutic Range: 0.6 - 2.0 µM

Generalized Experimental Protocols for Biological Screening

Researchers interested in evaluating the biological activity of 2,2-Dimethylmorpholine can adapt established protocols commonly used for screening novel chemical entities.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the effect of a compound on cell viability.

  • Cell Culture: Plate human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., fibroblasts) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2,2-Dimethylmorpholine and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Perform serial dilutions of 2,2-Dimethylmorpholine in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate a general workflow for the screening and initial evaluation of a novel compound like 2,2-Dimethylmorpholine.

G cluster_0 In Vitro Screening cluster_1 Secondary Assays & Mechanism of Action cluster_2 Lead Optimization A Compound Acquisition (2,2-Dimethylmorpholine) B Primary Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Hit Identification B->D C->D E Dose-Response Studies D->E F Apoptosis Assays E->F G Target-Based Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

General Workflow for Biological Activity Screening

Conclusion and Future Directions

While direct biological activity data for 2,2-Dimethylmorpholine is currently lacking in the public domain, the extensive research on the broader class of morpholine derivatives provides a compelling rationale for its investigation. The established protocols for cytotoxicity and antimicrobial screening offer a clear path forward for researchers to elucidate the potential therapeutic value of this compound. Future studies should focus on a systematic screening of 2,2-Dimethylmorpholine against a diverse panel of cancer cell lines and microbial pathogens to uncover its biological activity profile. Subsequent hit-to-lead optimization efforts could then be guided by the structure-activity relationships of other pharmacologically active morpholine-containing molecules.

References

2,2-Dimethylmorpholine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structural features, including a secondary amine and a gem-dimethyl group adjacent to the oxygen atom, impart distinct reactivity and conformational properties. These characteristics make it a valuable synthon for the introduction of the morpholine moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 2,2-dimethylmorpholine, complete with detailed experimental protocols and illustrative diagrams to aid researchers in its effective utilization.

Physical and Chemical Properties

2,2-Dimethylmorpholine is a solid at room temperature with the chemical formula C₆H₁₃NO. A summary of its key physical and chemical properties is presented in the table below.[1][2][3]

PropertyValueReference
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][2][3]
CAS Number 147688-58-2[1][3]
Appearance Solid[2]
Boiling Point 144.3 ± 15.0 °C (Predicted)
Density 0.872 ± 0.06 g/cm³ (Predicted)
Flash Point Not applicable[2]
InChI 1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3[1][2]
SMILES CC1(C)CNCCO1[2]

Synthesis of 2,2-Dimethylmorpholine

Proposed Synthesis of 2,2-Dimethylmorpholine:

The synthesis involves a two-step process:

  • N-alkylation of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as 2-chloroethanol, to form the intermediate N-(2-hydroxy-2-methylpropyl)ethanolamine.

  • Acid-catalyzed cyclization of the intermediate di-alkanolamine to yield 2,2-dimethylmorpholine.

Caption: Proposed two-step synthesis of 2,2-dimethylmorpholine.

Experimental Protocol: Synthesis of 2,2-Dimethylmorpholine (Adapted from US Patent 4,504,363 A)

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 2-Chloroethanol

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)ethanolamine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol.

  • Add sodium carbonate (1.1 eq) to the solution.

  • Slowly add 2-chloroethanol (1.0 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)ethanolamine, which can be used in the next step without further purification.

Step 2: Cyclization to 2,2-Dimethylmorpholine

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask fitted with a distillation apparatus, slowly and carefully add concentrated sulfuric acid (excess) to the crude N-(2-hydroxy-2-methylpropyl)ethanolamine with cooling in an ice bath.

  • Heat the reaction mixture to 150-190 °C. Water will begin to distill off.

  • Continue heating for 3-5 hours until the distillation of water ceases.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford pure 2,2-dimethylmorpholine.

Reactions of 2,2-Dimethylmorpholine

The secondary amine functionality of 2,2-dimethylmorpholine makes it a versatile nucleophile in a variety of organic transformations. Key reactions include N-alkylation, N-acylation, and N-arylation, which allow for the facile introduction of diverse substituents onto the morpholine nitrogen.

Reactions_of_2_2_Dimethylmorpholine cluster_reactions Key Reactions 2,2-Dimethylmorpholine 2,2-Dimethylmorpholine N-Alkylation N-Alkylation (e.g., Alkyl Halide, Base) 2,2-Dimethylmorpholine->N-Alkylation N-Acylation N-Acylation (e.g., Acyl Chloride, Base) 2,2-Dimethylmorpholine->N-Acylation N-Arylation N-Arylation (e.g., Buchwald-Hartwig) 2,2-Dimethylmorpholine->N-Arylation Reductive_Amination Reductive Amination (e.g., Aldehyde, NaBH(OAc)₃) 2,2-Dimethylmorpholine->Reductive_Amination

Caption: Key reactions involving 2,2-dimethylmorpholine as a nucleophile.

N-Alkylation

N-alkylation of 2,2-dimethylmorpholine can be readily achieved using various alkylating agents in the presence of a base.

Experimental Protocol: N-Benzylation of 2,2-Dimethylmorpholine [4]

Materials:

  • 2,2-Dimethylmorpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,2-dimethylmorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-benzyl-2,2-dimethylmorpholine.

  • Purify the product by column chromatography on silica gel.

N-Acylation

The secondary amine of 2,2-dimethylmorpholine reacts readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides.

Experimental Protocol: N-Acetylation of 2,2-Dimethylmorpholine

Materials:

  • 2,2-Dimethylmorpholine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2,2-dimethylmorpholine.

Reductive Amination

2,2-Dimethylmorpholine can be alkylated via reductive amination with aldehydes or ketones in the presence of a suitable reducing agent.[5][6][7][8][9]

Experimental Protocol: Reductive Amination with Benzaldehyde [5][6][7][8][9]

Materials:

  • 2,2-Dimethylmorpholine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,2-dimethylmorpholine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford N-benzyl-2,2-dimethylmorpholine.

Applications in the Synthesis of Bioactive Molecules

The 2,2-dimethylmorpholine moiety is incorporated into various biologically active molecules to enhance their pharmacological profiles. Its applications span different therapeutic areas, including the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the ATP-binding pocket of the kinase. The gem-dimethyl substitution in 2,2-dimethylmorpholine can provide steric bulk and influence the conformation of the molecule, potentially leading to improved potency and selectivity.

Kinase_Inhibitor_Pathway cluster_pathway Simplified Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activation Kinase Kinase Receptor->Kinase Activation Downstream_Effector Downstream_Effector Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Inhibitor 2,2-Dimethylmorpholine- based Inhibitor Inhibitor->Kinase Inhibition

References

Theoretical Studies on the Conformation of 2,2-Dimethylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. Its conformational preferences significantly influence molecular recognition and biological activity. This guide provides a detailed theoretical examination of the conformation of 2,2-dimethylmorpholine, a representative substituted morpholine. In the absence of extensive dedicated literature for this specific molecule, this document synthesizes foundational principles from the conformational analysis of cyclohexane and related heterocyclic systems. It outlines the expected conformational landscape, details the state-of-the-art experimental and computational methodologies for its study, and presents illustrative data to guide researchers.

Introduction to Morpholine Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug molecules, the specific arrangement of atoms in space—its conformation—dictates how it interacts with its biological target. Morpholine, a saturated six-membered heterocycle containing oxygen and nitrogen, is a privileged structure in drug design due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

The conformational analysis of the morpholine ring, and specifically of substituted derivatives like 2,2-dimethylmorpholine, is therefore critical for rational drug design. The ring is not planar and, like cyclohexane, adopts puckered conformations to minimize strain. The most stable of these is the chair conformation .[1][2] The introduction of substituents, such as the gem-dimethyl group at the C-2 position, introduces specific steric constraints that significantly influence the ring's preferred geometry and the energetic barrier to conformational changes.

This guide explores the theoretical underpinnings of 2,2-dimethylmorpholine's conformation, providing a framework for its analysis through modern spectroscopic and computational techniques.

The Conformational Landscape of the Morpholine Ring

The conformational behavior of 2,2-dimethylmorpholine is best understood by starting with the principles of its parent carbocycle, cyclohexane.

Fundamental Conformations: Chair, Boat, and Twist-Boat

Six-membered rings primarily exist in three key conformations:

  • Chair Conformation: This is the most stable conformation for cyclohexane and morpholine, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered).[1][3]

  • Boat Conformation: A higher-energy conformation that suffers from significant torsional strain due to eclipsing C-H bonds and steric strain from the "flagpole" interactions between hydrogens on opposite ends of the "boat".[2][4]

  • Twist-Boat Conformation: A more stable intermediate between chair forms than the true boat. It alleviates some of the boat's torsional and flagpole steric strain by twisting.[4][5] It represents a local energy minimum, whereas the boat is a transition state.

The general energy profile follows the order: Chair < Twist-Boat < Boat < Half-Chair (a high-energy transition state).[1]

Influence of the Gem-Dimethyl Group

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C-2 position has a profound impact on the conformational preference of the morpholine ring. This is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect , where steric hindrance from the bulky group can favor a more compact or specific ring conformation.[6]

In 2,2-dimethylmorpholine, the C-2 carbon is quaternary. In any chair conformation, one of the methyl groups must occupy an axial position while the other is equatorial. An axial methyl group introduces significant steric strain due to 1,3-diaxial interactions with the axial hydrogens (or other substituents) on the C-4 and C-6 carbons. However, because the gem-dimethyl group is fixed, ring flipping to an alternative chair conformation would still result in one axial and one equatorial methyl group at the C-2 position. The overall stability will therefore depend on the interactions of other ring atoms and substituents. The bulky gem-dimethyl group is expected to create a significant energetic barrier to ring inversion.

Data Presentation: Illustrative Conformational Parameters

Disclaimer: The following tables contain hypothetical data for illustrative purposes and are derived from general principles of conformational analysis.

Table 1: Illustrative Relative Energies of 2,2-Dimethylmorpholine Conformers

ConformationRelative Energy (kcal/mol)Expected Population at 298 KNotes
Chair0.0>99%Ground state conformation. One methyl is axial, one is equatorial.
Twist-Boat~5.5<0.1%Local energy minimum, but significantly less stable than the chair.
Boat~7.0<0.01%Transition state between twist-boat forms. High steric and torsional strain.
Half-Chair~10.5NegligibleTransition state for chair-to-chair interconversion.

Table 2: Hypothetical Geometrical Parameters for the Chair Conformation

ParameterExpected ValueNotes
C6-N-C2-C3 Dihedral Angle~ -55° to -60°Indicates a staggered arrangement, characteristic of a chair form.
O-C6-N-C2 Dihedral Angle~ 50° to 55°
C2-C-CH₃ (Axial) Bond Angle~ 111°
C2-C-CH₃ (Equatorial) Bond Angle~ 110°
C-N Bond Length~ 1.47 Å
C-O Bond Length~ 1.43 Å

Methodologies for Conformational Analysis

A combination of experimental and computational methods is required for a thorough conformational analysis.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[7]

Key Experiments:

  • ¹H and ¹³C NMR: Standard 1D spectra provide initial information. The chemical shifts of ring protons and carbons are sensitive to their axial or equatorial environment.

  • Coupling Constants (¹H-¹H COSY): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is related to the dihedral angle between them via the Karplus equation. This allows for the quantitative estimation of torsional angles.

  • Nuclear Overhauser Effect (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (< 5 Å). Strong NOE signals between a methyl group and axial protons on the same side of the ring would confirm its axial or equatorial orientation.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes. A coalescence of signals as the temperature is raised indicates that the molecule is undergoing rapid conformational exchange (e.g., ring flipping). The energy barrier for this process (ΔG‡) can be calculated from the coalescence temperature.

Computational Protocols: Molecular Modeling

Computational chemistry provides detailed insights into the geometries and relative stabilities of different conformers.[8][9]

Standard Workflow:

  • Conformational Search (Molecular Mechanics): The first step is to explore the potential energy surface to find all possible low-energy conformers. Molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) are computationally efficient for this task.[10]

  • Geometry Optimization (Quantum Mechanics): The low-energy conformers identified by MM are then subjected to more accurate geometry optimization using quantum mechanics (QM) methods. Density Functional Theory (DFT), with functionals like B3LYP or ωB97X-D (which accounts for dispersion forces), and a Pople-style basis set such as 6-31G(d) or larger, is commonly used for organic molecules.[11]

  • Energy Calculation and Thermal Corrections: Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) are performed on the optimized geometries to refine the relative energies. Frequency calculations are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections (e.g., Gibbs free energy).[10]

  • Prediction of NMR Parameters: Advanced QM calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the conformational analysis of 2,2-dimethylmorpholine.

G Conformational Equilibrium of 2,2-Dimethylmorpholine cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 (Identical) cluster_transition Transition State C1_ax Axial Me TS Half-Chair (High Energy Barrier) C1_ax->TS Ring Flip C1_eq Equatorial Me C1_eq->TS Ring Flip C2_eq Equatorial Me C2_ax Axial Me TS->C2_eq TS->C2_ax note Due to symmetry from the gem-dimethyl group, both chair conformations are energetically equivalent. A high energy barrier restricts interconversion.

Caption: Chair-chair interconversion of 2,2-dimethylmorpholine.

G Experimental Workflow: NMR-Based Conformational Analysis start Synthesize & Purify Sample nmr_1d Acquire 1D NMR (¹H, ¹³C) start->nmr_1d nmr_2d Acquire 2D NMR (COSY, NOESY) nmr_1d->nmr_2d vt_nmr Perform Variable Temperature (VT) NMR nmr_1d->vt_nmr analysis Analyze Data: - Chemical Shifts - Coupling Constants (³J) - NOE Correlations nmr_2d->analysis dynamics Assess Conformational Dynamics (e.g., Ring Flip Barrier) vt_nmr->dynamics structure Determine Dominant Conformation analysis->structure conclusion Final Conformational Model structure->conclusion dynamics->conclusion

Caption: A typical experimental workflow for NMR conformational analysis.

G Computational Workflow for Conformational Analysis start Build 3D Structure of 2,2-Dimethylmorpholine mm_search Molecular Mechanics (MM) Conformational Search start->mm_search cluster Cluster Conformers by Energy & Geometry mm_search->cluster dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) cluster->dft_opt freq_calc Frequency Calculation & Thermal Analysis dft_opt->freq_calc spe Single Point Energy (e.g., with larger basis set) freq_calc->spe analysis Analyze Relative Energies (ΔG) & Geometries spe->analysis compare Compare with Experimental Data (NMR) analysis->compare

Caption: A standard workflow for computational conformational analysis.

Conclusion and Outlook

The conformational properties of 2,2-dimethylmorpholine are dominated by a stable chair conformation, heavily influenced by the steric demands of the C-2 gem-dimethyl group. While ring inversion to an equivalent chair form is possible, it is likely hindered by a significant energy barrier. Higher energy twist-boat and boat conformations are expected to be negligibly populated at ambient temperatures.

For researchers and drug development professionals, a comprehensive understanding of these conformational principles is paramount. The synergistic application of high-resolution NMR spectroscopy and modern computational chemistry, as outlined in this guide, provides a robust strategy for elucidating the precise three-dimensional structures of substituted morpholines. This knowledge is essential for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and ultimately designing more effective and safer therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 2,2-dimethylmorpholine, a crucial transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The N-alkylation of the morpholine core allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. Two primary and effective methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Overview of N-Alkylation Methods

The selection of an appropriate N-alkylation strategy depends on the desired substituent, the stability of the starting materials, and the required scale of the reaction.

  • Direct N-Alkylation with Alkyl Halides: This is a classical and widely used method involving the reaction of 2,2-dimethylmorpholine with an alkyl halide in the presence of a base. This SN2 reaction is straightforward and generally provides good yields for a variety of alkylating agents.[1][2]

  • Reductive Amination: This versatile one-pot procedure involves the reaction of 2,2-dimethylmorpholine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.[1][3] This method is particularly useful for introducing more complex and functionalized alkyl groups.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 2,2-dimethylmorpholine using an alkyl halide.

Materials:

  • 2,2-Dimethylmorpholine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2-dimethylmorpholine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0–3.0 eq) to the solution.

  • Stir the resulting suspension at room temperature for 15–30 minutes.

  • Add the alkyl halide (1.1–1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50–80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 2,2-dimethylmorpholine.[1]

Direct_N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2,2-Dimethylmorpholine Alkyl_Halide R-X Base K₂CO₃ N-Alkylated_Product Solvent DMF, 50-80 °C

Caption: Direct N-Alkylation Workflow.

Method 2: Reductive Amination

This protocol provides a general method for the N-alkylation of 2,2-dimethylmorpholine with an aldehyde or ketone.

Materials:

  • 2,2-Dimethylmorpholine

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0–1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2-dimethylmorpholine (1.0 eq) and the aldehyde or ketone (1.0–1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated 2,2-dimethylmorpholine derivative.[1]

Reductive_Amination Iminium_Ion Iminium Ion Intermediate Reducing_Agent Reducing_Agent Reducing_Agent->Iminium_Ion

Caption: Reductive Amination Workflow.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of morpholine derivatives based on literature precedents. Yields for 2,2-dimethylmorpholine are expected to be in a similar range.

Alkylating/Carbonyl ReagentMethodReducing AgentSolventYield (%)Reference
Methyl IodideDirect Alkylation-DMFHigh[1]
Benzyl BromideDirect Alkylation-DMFHigh[1]
BenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂85-95[1]
AcetoneReductive AminationNaBH₄ or NaBH₃CNMethanol75-90[1]
MethanolCatalytic AlkylationCuO–NiO/γ–Al₂O₃Gas-Phase93.8 (selectivity)[4]

Logical Relationships of Experimental Steps

The following diagram illustrates the logical flow of the experimental protocols, from reaction setup to product isolation and purification.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 2,2-Dimethylmorpholine, Solvent, and Reagents Setup->Reagents Reaction Stir and Heat (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench Reaction and Perform Extraction Reaction->Workup Purification Dry Organic Layer and Concentrate Workup->Purification Final_Product Purify by Column Chromatography Purification->Final_Product End N-Alkylated Product Final_Product->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 2,2-Dimethylmorpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its incorporation into a diverse array of bioactive molecules has led to the development of numerous approved and experimental drugs.[3] While various substituted morpholines have been explored, this document focuses on the application of dimethylmorpholine derivatives, with a particular emphasis on the cis-2,6-dimethylmorpholine moiety found in the fungicide Fenpropimorph, as a representative example of its utility in agrochemicals, which often shares mechanistic principles with medicinal chemistry.

Fenpropimorph is a systemic fungicide that acts by inhibiting the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of the fungal cell membrane.[4][5] Specifically, it targets two key enzymes: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[6][7] This dual-target mechanism makes it a potent antifungal agent.[7]

Application: Antifungal Agent - Fenpropimorph

Fenpropimorph, containing a cis-2,6-dimethylmorpholine ring, is a widely used agricultural fungicide effective against a variety of fungal pathogens in crops like cereals.[5][8] Its mechanism of action, the disruption of ergosterol biosynthesis, is a well-established target for antifungal drugs in both agriculture and medicine.[5][7]

Biological Activity of Fenpropimorph

The antifungal efficacy of Fenpropimorph has been demonstrated against a range of fungal species. The following table summarizes its minimum inhibitory concentrations (MICs).

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans5[9]
Candida glabrata5[9]
Candida krusei5[9]

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

A common method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[10]

Materials:

  • Diisopropanolamine

  • Sulfuric acid (96%)

  • Water

  • Sodium hydroxide solution (50%)

Procedure: [10]

  • Simultaneously and continuously, meter 266 parts by weight of diisopropanolamine mixed with 30 parts by weight of water, and 245 parts by weight of 96% sulfuric acid into a reactor.

  • The heat of reaction will raise the temperature to 100-120°C. Maintain this temperature with stirring.

  • After the addition is complete, heat the mixture to 184°C for 5 hours. During this time, continuously distill off the water formed during the reaction.

  • Cool the reaction mixture and neutralize it to a pH of 14 by adding a 50% sodium hydroxide solution.

  • Two phases will form. Separate the upper organic phase.

  • Distill the organic phase under reduced pressure to obtain 2,6-dimethylmorpholine. This product will be a mixture of cis and trans isomers, with the cis isomer being predominant.[10]

  • Further purification to isolate the pure cis-isomer can be achieved by fractional distillation.[10]

Synthesis of Fenpropimorph

The synthesis of Fenpropimorph involves the reaction of cis-2,6-dimethylmorpholine with p-tert-butyl-β-methylphenylpropyl chloride or a related electrophile.[11][12]

Materials:

  • cis-2,6-Dimethylmorpholine

  • p-tert-Butyl-β-methylphenylpropyl chloride

  • Sodium hydroxide solution (30%)

Procedure: [11]

  • In a suitable reaction vessel, combine 173g of cis-2,6-dimethylmorpholine with p-tert-butyl-β-methylphenylpropyl chloride.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, neutralize the reaction mixture to a pH of 14 with a 30% aqueous sodium hydroxide solution.

  • Allow the mixture to stand and separate into layers.

  • Collect the upper organic layer and subject it to vacuum distillation to isolate the final product, Fenpropimorph.

Signaling Pathways and Mechanisms of Action

Ergosterol Biosynthesis Pathway Inhibition by Fenpropimorph

Fenpropimorph exerts its antifungal activity by inhibiting two key enzymes in the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[6][7] This disruption leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately leading to fungal cell death.[5]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol ERG24 (C14-sterol reductase) Episterol Episterol Fecosterol->Episterol ERG2 (C8-C7 sterol isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fenpropimorph Fenpropimorph Fenpropimorph->Lanosterol Inhibits ERG24 Fenpropimorph->Fecosterol Inhibits ERG2

Caption: Inhibition of the ergosterol biosynthesis pathway by Fenpropimorph.

Experimental Workflow for Fenpropimorph Synthesis

The synthesis of Fenpropimorph is a multi-step process that begins with the formation of the cis-2,6-dimethylmorpholine ring, followed by its alkylation.

Caption: Experimental workflow for the synthesis of Fenpropimorph.

References

Application of 2,2-Dimethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis: A General Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive review of scientific literature indicates that 2,2-dimethylmorpholine is not commonly employed as a chiral auxiliary in asymmetric synthesis. Research in this area is primarily focused on the synthesis of chiral morpholine derivatives themselves rather than the use of a specific morpholine scaffold to induce stereoselectivity in other molecules.[1][2][3]

This document, therefore, provides a detailed overview of the principles and methodologies for using chiral auxiliaries in asymmetric synthesis, drawing upon well-established examples to illustrate the key concepts and protocols relevant to researchers, scientists, and drug development professionals. The protocols and data presented herein are representative of the field and serve as a guide to the practical application of chiral auxiliary-mediated stereoselective transformations.[4][5]

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5] The auxiliary introduces a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

The general workflow involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Michael addition) to form a new stereocenter with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.

G General Workflow of Chiral Auxiliary-Mediated Synthesis cluster_0 A Prochiral Substrate C Substrate-Auxiliary Conjugate A->C Attachment B Chiral Auxiliary B->C D Diastereoselective Reaction C->D E Product-Auxiliary Adduct D->E F Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H G Stereocontrol in Asymmetric Alkylation cluster_0 start N-Acyloxazolidinone enolate Z-Enolate Formation (NaHMDS, -78°C) start->enolate chelated Chelated Intermediate enolate->chelated Face blocked by auxiliary substituent alkylation Alkylation (R-X) chelated->alkylation Electrophile attacks less hindered face product Alkylated Product (High d.r.) alkylation->product G Zimmerman-Traxler Model for Aldol Stereocontrol cluster_0 A N-Acyloxazolidinone B Boron Enolate Formation A->B Bu₂BOTf, Et₃N C Zimmerman-Traxler Transition State B->C E syn-Aldol Adduct C->E D Aldehyde Addition D->C G Stereocontrol in Asymmetric Michael Addition cluster_0 A SAMP-Hydrazone B Aza-enolate Formation (LDA, -78°C) A->B C Chelated Intermediate B->C Li⁺ chelation directs conformation D Michael Addition to α,β-Unsaturated Ester C->D Addition from less hindered face E Michael Adduct D->E

References

Application Notes and Protocols: Coupling of 2,2-Dimethylmorpholine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of 2,2-dimethylmorpholine with aryl halides, a crucial transformation in the synthesis of biologically active compounds and functional materials. The two primary catalytic systems for this transformation, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are detailed below with comparative data and experimental protocols.

Introduction

The coupling of secondary amines with aryl halides is a fundamental C-N bond-forming reaction in organic synthesis. 2,2-Dimethylmorpholine is a valuable building block, and its N-arylated derivatives are found in numerous pharmacologically active molecules. The choice of catalytic system depends on the nature of the aryl halide, functional group tolerance, and desired reaction conditions. Palladium-catalyzed methods are often milder and more general, while copper-catalyzed systems can be a cost-effective alternative, particularly for more reactive aryl halides.[1][2]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the success and efficiency of the reaction. For the coupling of sterically hindered secondary amines like 2,2-dimethylmorpholine, bulky and electron-rich phosphine ligands are generally preferred.

General Reaction Scheme:

Where Ar = aryl or heteroaryl; X = I, Br, Cl, OTf

Summary of Reaction Conditions and Yields

While specific examples for 2,2-dimethylmorpholine are not abundantly available in the literature, data from the closely related morpholine can provide valuable guidance for reaction optimization. The steric hindrance from the gem-dimethyl group in 2,2-dimethylmorpholine may necessitate slightly more forcing conditions or more sterically demanding ligands compared to morpholine.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene0.5MorDalPhos (1.0)NaOtBuToluene1001895 (for Morpholine)[3]
4-Bromotoluene1.0RuPhos (1.5)NaOtBuDioxane1001692 (for Morpholine)[4]
1-Bromo-4-methoxybenzene2.0BrettPhos (3.0)K3PO4t-BuOH1102488 (for Morpholine)[4]
2-Bromopyridine1.5BINAP (3.0)NaOtBuToluene80460 (for Diamine)[5]

Note: The yields presented are for analogous amines and should be considered as starting points for the optimization of reactions with 2,2-dimethylmorpholine.

Detailed Experimental Protocol: Palladium-Catalyzed Coupling

This protocol is a general guideline based on typical Buchwald-Hartwig conditions and can be adapted for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • 2,2-Dimethylmorpholine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., RuPhos, XPhos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and 2,2-dimethylmorpholine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[1] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ ligands to facilitate the reaction under milder conditions. This method can be particularly effective for aryl iodides and activated aryl bromides.

General Reaction Scheme:

Where Ar = aryl or heteroaryl; X = I, Br

Summary of Reaction Conditions and Yields
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodoanisole10L-proline (20)K₂CO₃DMSO902485 (for amine)[6]
1-Iodobenzene5NoneK₃PO₄DMF1201878 (for amine)[7]
4-Bromobenzonitrile10N,N'-Dimethylethylenediamine (20)Cs₂CO₃Dioxane1103675 (for amine)[2]

Note: The yields presented are for analogous amines and should be considered as starting points for the optimization of reactions with 2,2-dimethylmorpholine.

Detailed Experimental Protocol: Copper-Catalyzed Coupling

This protocol provides a general procedure for the Ullmann-type coupling of 2,2-dimethylmorpholine.

Materials:

  • Aryl iodide or activated aryl bromide (1.0 mmol)

  • 2,2-Dimethylmorpholine (1.5 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 0.2 mmol, if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO, DMF, dioxane, 5 mL)

  • Reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the copper(I) iodide, ligand (if used), and base.

  • Add the aryl halide and 2,2-dimethylmorpholine.

  • Add the anhydrous solvent.

  • Seal the vial and flush with an inert gas.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow reagents Aryl Halide 2,2-Dimethylmorpholine Base setup Assemble in Schlenk Tube (Inert Atmosphere) reagents->setup catalyst Pd Precatalyst Phosphine Ligand catalyst->setup solvent Anhydrous Solvent solvent->setup reaction Heat and Stir setup->reaction workup Cool, Dilute, Wash, Dry reaction->workup purification Column Chromatography workup->purification product N-Aryl-2,2-dimethylmorpholine purification->product

Caption: Experimental workflow for the palladium-catalyzed N-arylation.

Ullmann_Condensation_Workflow reagents Aryl Halide 2,2-Dimethylmorpholine Base setup Combine in Sealed Vial (Inert Atmosphere) reagents->setup catalyst Cu(I) Catalyst Ligand (optional) catalyst->setup solvent Anhydrous Solvent solvent->setup reaction Heat and Stir setup->reaction workup Cool, Dilute, Extract, Wash, Dry reaction->workup purification Column Chromatography workup->purification product N-Aryl-2,2-dimethylmorpholine purification->product

Caption: Experimental workflow for the copper-catalyzed N-arylation.

Catalytic_Cycle_Comparison cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann (Cu-catalyzed) pd0 Pd(0)Lₙ pd_add Oxidative Addition (Ar-Pd(II)-X)Lₙ pd0->pd_add Ar-X pd_amine Amine Coordination & Deprotonation pd_add->pd_amine Amine, Base pd_elim Reductive Elimination pd_amine->pd_elim pd_elim->pd0 Product cu1 Cu(I)X cu_amide Cu(I)-Amide cu1->cu_amide Amine, Base cu_add Oxidative Addition (Ar-Cu(III)-Amide)X cu_amide->cu_add Ar-X cu_elim Reductive Elimination cu_add->cu_elim cu_elim->cu1 Product

Caption: Simplified comparison of the catalytic cycles.

References

Application of 2,2-Dimethylmorpholine in Agrochemical Synthesis: A Review and Protocols for the Structurally Related cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Findings: A comprehensive literature and patent search for the application of 2,2-dimethylmorpholine in agrochemical synthesis did not yield specific examples of its use as a key building block in commercial or developmental agrochemicals. The predominant isomer utilized in this field is cis-2,6-dimethylmorpholine . This document will, therefore, focus on the well-established application of cis-2,6-dimethylmorpholine in the synthesis of morpholine fungicides, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.

Application Notes for cis-2,6-Dimethylmorpholine in Agrochemicals

Introduction: cis-2,6-Dimethylmorpholine is a vital heterocyclic intermediate in the synthesis of a significant class of agricultural fungicides known as morpholines. These fungicides are systemic and act as ergosterol biosynthesis inhibitors, specifically targeting the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase in fungi. This mode of action disrupts the fungal cell membrane, leading to effective disease control. The most prominent agrochemicals synthesized from cis-2,6-dimethylmorpholine are Fenpropimorph and Tridemorph, which are widely used to control powdery mildew and other fungal diseases in cereals and other crops.

Chemical Structure and Properties:

  • IUPAC Name: cis-2,6-Dimethylmorpholine

  • CAS Number: 6485-55-8[1]

  • Molecular Formula: C₆H₁₃NO[1]

  • Molecular Weight: 115.17 g/mol [1]

  • Appearance: Clear liquid

The 'cis' configuration of the two methyl groups is crucial for the biological activity of the resulting fungicides.[2]

Applications in Agrochemical Synthesis:

The primary application of cis-2,6-dimethylmorpholine is as a nucleophile in substitution reactions to introduce the morpholine moiety into a larger molecular scaffold. The nitrogen atom of the morpholine ring attacks an electrophilic carbon, typically part of an alkyl halide or a related derivative, to form the final active ingredient.

Key Agrochemicals Derived from cis-2,6-Dimethylmorpholine:

  • Fenpropimorph: Used to control a broad spectrum of fungal diseases in cereals, particularly powdery mildew and rusts.

  • Tridemorph: A systemic fungicide used to control Erysiphe graminis in cereals.[3]

  • Dodemorph: Another morpholine fungicide.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of cis-2,6-dimethylmorpholine and a representative fungicide, Fenpropimorph.

ParameterValueReference
cis-2,6-Dimethylmorpholine Synthesis
Starting MaterialDiisopropanolamine--INVALID-LINK--[2]
ReagentSulfuric Acid (96%)--INVALID-LINK--[2]
Reaction Temperature180-190 °C--INVALID-LINK--[2]
YieldUp to 98% (total isomers)--INVALID-LINK--[2]
cis:trans Isomer RatioUp to 88:12--INVALID-LINK--[2]
Fenpropimorph Synthesis
Starting Material 1cis-2,6-DimethylmorpholineGeneral Synthetic Knowledge
Starting Material 24-(3-chloropropyl)-tert-butylbenzeneGeneral Synthetic Knowledge
Reaction TypeNucleophilic SubstitutionGeneral Synthetic Knowledge
Typical Yield>80%Estimated from similar patented procedures

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylmorpholine

Objective: To synthesize cis-2,6-dimethylmorpholine by the cyclization of diisopropanolamine.

Materials:

  • Diisopropanolamine

  • Concentrated sulfuric acid (96-98%)

  • Sodium hydroxide solution (50%)

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, carefully and simultaneously meter in diisopropanolamine and concentrated sulfuric acid. Maintain a molar ratio of diisopropanolamine to sulfuric acid between 1:1.0 and 1:3.0.[2]

  • Allow the temperature of the reaction mixture to rise to 85-170°C without external cooling due to the exothermic nature of the reaction.[2]

  • Once the addition is complete, heat the reaction mixture to 150-190°C for 1 to 25 hours. During this time, water will distill off.[2]

  • After the reaction is complete, cool the mixture and carefully neutralize it with a 50% sodium hydroxide solution to liberate the free base.

  • The crude 2,6-dimethylmorpholine is then isolated by distillation.

  • The resulting mixture of cis and trans isomers can be used directly for some applications or further purified to enrich the cis-isomer. A typical procedure yields a product with a cis:trans ratio of approximately 88:12 and a total yield of up to 91%.[2]

Protocol 2: Synthesis of Fenpropimorph

Objective: To synthesize Fenpropimorph via nucleophilic substitution of 4-(3-chloropropyl)-tert-butylbenzene with cis-2,6-dimethylmorpholine.

Materials:

  • cis-2,6-Dimethylmorpholine

  • 4-(3-chloropropyl)-tert-butylbenzene

  • A suitable solvent (e.g., methanol, ethanol)

  • A base (e.g., potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 4-(3-chloropropyl)-tert-butylbenzene in a suitable solvent such as methanol, add an equimolar amount of cis-2,6-dimethylmorpholine.

  • Add a slight excess of a base, such as potassium carbonate, to act as an acid scavenger.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude oil is then purified by vacuum distillation to yield Fenpropimorph.

Visualizations

Fenpropimorph_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Nucleophilic Substitution Nucleophilic Substitution cis-2,6-Dimethylmorpholine->Nucleophilic Substitution 4-(3-chloropropyl)-tert-butylbenzene 4-(3-chloropropyl)-tert-butylbenzene 4-(3-chloropropyl)-tert-butylbenzene->Nucleophilic Substitution Fenpropimorph Fenpropimorph Nucleophilic Substitution->Fenpropimorph Base (e.g., K2CO3) Solvent (e.g., Methanol) Heat

Caption: Synthetic pathway of Fenpropimorph.

Morpholine_MoA cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-Reductase Episterol Episterol Fecosterol->Episterol Δ8->Δ7 Isomerase Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fenpropimorph Fenpropimorph Fenpropimorph->Ignosterol Fenpropimorph->Fecosterol

Caption: Mechanism of action of Fenpropimorph.

References

Application Notes and Protocols: 2,2-Dimethylmorpholine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: Extensive literature review indicates that while the morpholine scaffold is prevalent in catalysis, specific applications of 2,2-dimethylmorpholine as a primary ligand in transition metal catalysis are not well-documented in publicly available scientific resources. Research has predominantly focused on other isomers, such as 2,6-dimethylmorpholine, or on morpholine-containing molecules where the morpholine unit is part of a larger, more complex ligand structure.

However, the 2,2-disubstituted morpholine core is a significant structural motif in medicinal chemistry, and recent advancements have demonstrated its synthesis via organocatalysis. This report will focus on the most relevant and detailed catalytic application involving this scaffold: the enantioselective synthesis of chiral 2,2-disubstituted morpholines. Additionally, potential applications of 2,2-dimethylmorpholine as a ligand will be discussed based on analogies with other chiral amines and morpholine derivatives.

I. Organocatalytic Enantioselective Synthesis of Chiral 2,2-Disubstituted Morpholines

Chiral morpholines, particularly those with a quaternary stereocenter at the C2 position, are important building blocks for pharmaceuticals. An organocatalytic asymmetric chlorocycloetherification of alkenols has been developed to furnish these valuable structures with high yields and enantioselectivities.[1]

Application Note:

This protocol describes a cinchona alkaloid-derived phthalazine-catalyzed enantioselective chlorocycloetherification for the synthesis of chlorinated 2,2-disubstituted morpholines. The method is valuable for drug development professionals and researchers in synthetic organic chemistry as it provides access to complex chiral scaffolds from readily available starting materials under mild conditions. The resulting chlorinated morpholines can be further functionalized, opening avenues for the synthesis of a diverse library of potential drug candidates.

Data Presentation:

The following table summarizes the results for the organocatalytic enantioselective chlorocycloetherification of various alkenol substrates.

EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl2,2-diphenyl-3-chloromethylmorpholine9596
24-Methylphenyl2,2-bis(4-methylphenyl)-3-chloromethylmorpholine9395
34-Methoxyphenyl2,2-bis(4-methoxyphenyl)-3-chloromethylmorpholine9694
44-Fluorophenyl2,2-bis(4-fluorophenyl)-3-chloromethylmorpholine9297
52-Naphthyl2,2-di(naphthalen-2-yl)-3-chloromethylmorpholine9092
Experimental Protocol:

General Procedure for the Enantioselective Chlorocycloetherification: [1]

  • To a dried vial equipped with a magnetic stir bar, add the alkenol substrate (0.1 mmol, 1.0 equiv), the cinchona alkaloid-derived phthalazine catalyst (0.01 mmol, 0.1 equiv), and the chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, 0.06 mmol, 0.6 equiv).

  • Add the specified solvent (e.g., dichloromethane, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated 2,2-disubstituted morpholine.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualization:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis start Add alkenol substrate, catalyst, and chlorinating agent to a dried vial add_solvent Add solvent (e.g., CH2Cl2) start->add_solvent stir Stir at specified temperature (e.g., -20 °C) add_solvent->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4, filter, and concentrate extract->dry chromatography Flash column chromatography dry->chromatography hplc Determine ee by chiral HPLC chromatography->hplc

Caption: Experimental workflow for the organocatalytic synthesis of chiral morpholines.

II. Potential Catalytic Applications of 2,2-Dimethylmorpholine as a Ligand (by Analogy)

While direct experimental evidence is lacking, the structural features of 2,2-dimethylmorpholine, particularly if resolved into its enantiomers, suggest its potential as a ligand in various asymmetric catalytic reactions. Chiral 1,2-amino alcohols are well-established ligand scaffolds. The steric bulk provided by the gem-dimethyl group at the C2 position could influence the stereochemical outcome of catalytic transformations.

Potential Areas of Application:
  • Asymmetric Transfer Hydrogenation: Chiral amino alcohol ligands are widely used in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of ketones and imines. (S,S)- or (R,R)-2,2-dimethylmorpholine could potentially serve as a ligand in such reactions, offering a different steric environment around the metal center compared to more common ligands.

  • Asymmetric Aldol and Michael Additions: As a chiral amine, 2,2-dimethylmorpholine could be explored as an organocatalyst, analogous to proline and its derivatives, for asymmetric aldol and Michael addition reactions, proceeding through an enamine or iminium ion intermediate.

  • Ligand in Cross-Coupling Reactions: Although less common, chiral amines can be used as ancillary ligands in palladium-catalyzed cross-coupling reactions to induce asymmetry or to stabilize the active catalytic species.

Hypothetical Catalytic Cycle:

The following diagram illustrates a hypothetical catalytic cycle for an asymmetric transfer hydrogenation of a ketone using a ruthenium complex of a chiral 2,2-dimethylmorpholine ligand.

G cluster_legend Legend A [Ru(L)(H)]+ (Active Catalyst) C Transition State A->C Coordination B Ketone Substrate B->C D Chiral Alcohol Product C->D Hydride Transfer E [Ru(L)]2+ C->E E->A Regeneration F H-donor (e.g., isopropanol) F->E G Acetone F->G L_star L* = Chiral 2,2-dimethylmorpholine ligand

Caption: Hypothetical catalytic cycle for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

The application of 2,2-dimethylmorpholine as a primary ligand in catalysis remains an underexplored area of research. The successful synthesis of chiral 2,2-disubstituted morpholines via organocatalysis highlights the importance of this structural motif. Future research should focus on the resolution of racemic 2,2-dimethylmorpholine to obtain its enantiopure forms and subsequently investigate their efficacy as ligands in a variety of asymmetric catalytic transformations. Such studies would be crucial in determining if 2,2-dimethylmorpholine can emerge as a novel and useful ligand in the synthetic chemist's toolkit.

References

Application Note and Protocol for the Purification of 2,2-Dimethylmorpholine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,2-Dimethylmorpholine using distillation. The information is compiled from publicly available data and is intended to guide qualified researchers in a laboratory setting.

Introduction

2,2-Dimethylmorpholine is a substituted morpholine that serves as a valuable building block in medicinal and organic chemistry. The purity of this reagent is crucial for the success of subsequent synthetic steps and the biological activity of the final compounds. Distillation is a common and effective method for the purification of liquid organic compounds. This protocol outlines the procedures for both atmospheric and vacuum distillation of 2,2-Dimethylmorpholine, with a strong recommendation for vacuum distillation to minimize thermal degradation.

Physicochemical Data

A summary of the relevant physical and chemical properties of 2,2-Dimethylmorpholine and its isomers is presented in Table 1. This data is essential for planning the distillation process.

Property2,2-Dimethylmorpholine (Predicted/Estimated)cis-2,6-Dimethylmorpholine (Experimental)trans-2,6-Dimethylmorpholine (Experimental)
Molecular Weight 115.17 g/mol [1][2]115.18 g/mol [3]115.17 g/mol
Boiling Point (atm) 144.3 ± 15.0 °C[1]142-143 °C[4]148.1-148.5 °C[4]
Boiling Point (100 mmHg) ~80-90 °C (Estimated)80-81 °C[4]87-89 °C[4]
Density 0.872 ± 0.06 g/cm³[1]0.935 g/mL[3]-

Safety Precautions

Handle 2,2-Dimethylmorpholine with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Flammability: 2,2-Dimethylmorpholine is a flammable liquid. Keep away from open flames, sparks, and hot surfaces.

  • Corrosivity: It can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Inhalation: Avoid inhaling vapors.

Experimental Protocol: Purification by Distillation

This protocol provides two options: atmospheric distillation and vacuum distillation. Vacuum distillation is the preferred method as the lower boiling point reduces the risk of thermal decomposition and byproduct formation.

Materials and Equipment
  • Crude 2,2-Dimethylmorpholine

  • Round-bottom flask

  • Distillation head (Claisen adapter recommended for vacuum distillation)

  • Condenser

  • Receiving flask(s)

  • Thermometer or temperature probe

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump (for vacuum distillation)

  • Manometer (for vacuum distillation)

  • Cold trap (for vacuum distillation)

  • Glass wool

  • Grease for ground glass joints (for vacuum distillation)

Option 1: Atmospheric Distillation (For small quantities and if the compound is known to be thermally stable)
  • Apparatus Setup: Assemble a simple or fractional distillation apparatus in a fume hood. If significant impurities with close boiling points are expected, a fractional distillation column (e.g., Vigreux or packed column) should be used.

  • Charging the Flask: Add the crude 2,2-Dimethylmorpholine to the round-bottom flask (no more than two-thirds full) along with a magnetic stir bar or a few boiling chips.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor phase reaches the thermometer bulb.

    • Record the temperature at which the first drop of distillate is collected. This is the initial boiling point.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes near the expected boiling point of 2,2-Dimethylmorpholine (around 144 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue distillation at a steady rate (1-2 drops per second).

    • Monitor the temperature throughout the distillation. A significant drop or rise in temperature may indicate the end of the main fraction or the beginning of higher-boiling impurities.

    • Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Product Isolation: Allow the apparatus to cool down. Weigh the collected main fraction to determine the yield.

Option 2: Vacuum Distillation (Recommended Method)
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. A Claisen adapter is recommended to minimize bumping.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place a small amount of glass wool in the distillation head before the condenser to prevent any solids from being carried over.

    • Connect the apparatus to a cold trap and a vacuum pump.

  • Charging the Flask: Add the crude 2,2-Dimethylmorpholine and a magnetic stir bar to the round-bottom flask. Boiling chips are not effective under vacuum.

  • Distillation:

    • Ensure all connections are secure and begin to evacuate the system slowly.

    • Once the desired pressure is reached and stable (e.g., 100 mmHg), begin heating the flask gently while stirring.

    • Collect any low-boiling impurities in a forerun flask.

    • Based on the data for the isomer, the main fraction of 2,2-Dimethylmorpholine at 100 mmHg is expected to distill at approximately 80-90 °C. When the distillation temperature reaches this range and stabilizes, switch to a clean receiving flask.

    • Collect the main fraction, monitoring the temperature and pressure constantly.

    • Stop the distillation before the flask goes to dryness.

  • Product Isolation:

    • Turn off the heat and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Dismantle the apparatus and weigh the purified product.

Experimental Workflow Diagram

Purification_Workflow Workflow for the Purification of 2,2-Dimethylmorpholine cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis and Storage crude_sample Crude 2,2-Dimethylmorpholine safety_check Safety Assessment (Flammable, Corrosive) crude_sample->safety_check apparatus_setup Assemble Distillation Apparatus (Atmospheric or Vacuum) safety_check->apparatus_setup charge_flask Charge Flask with Crude Sample and Stir Bar/Boiling Chips apparatus_setup->charge_flask distill Heat and Collect Fractions (Forerun, Main Fraction, Residue) charge_flask->distill product_isolation Isolate and Weigh Purified Product distill->product_isolation purity_analysis Analyze Purity (GC, NMR) product_isolation->purity_analysis storage Store Purified Product Under Inert Atmosphere purity_analysis->storage

Caption: Workflow for the purification of 2,2-Dimethylmorpholine by distillation.

References

Application Notes and Protocols for the Quantification of 2,2-Dimethylmorpholine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,2-Dimethylmorpholine in a reaction mixture. The following methods are described:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive method suitable for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile or thermally labile compounds.

These notes offer comprehensive guidance on sample preparation, instrumentation, and data analysis, enabling reliable and accurate quantification of 2,2-Dimethylmorpholine for process monitoring, quality control, and research purposes.

Application Note 1: Quantification of 2,2-Dimethylmorpholine by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of 2,2-Dimethylmorpholine in complex matrices such as reaction mixtures.[1][2] Due to the polarity of morpholine derivatives, direct analysis can be challenging.[1] To enhance volatility and improve chromatographic separation, a derivatization step is often employed.[1][3] This application note details a method based on the derivatization of 2,2-Dimethylmorpholine to its N-nitroso derivative, followed by GC-MS analysis.[1][4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 2,2-Dimethylmorpholine is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution with Solvent Sample->Dilution Derivatization Derivatization (N-nitrosation) Dilution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS analysis workflow for 2,2-Dimethylmorpholine.
Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for morpholine derivatives, which can be considered indicative for 2,2-Dimethylmorpholine upon method validation.[5][6]

ParameterExpected PerformanceReference
Linearity Range10 - 500 µg/L[1][4]
Correlation Coefficient (R²)> 0.999[1][4]
Limit of Detection (LOD)7.3 µg/L[1][4]
Limit of Quantification (LOQ)24.4 µg/L[1][4]
Spiked Recovery Rate94.3% - 109.0%[4]
Intra-day Precision (RSD%)2.0% - 4.4%[4]
Inter-day Precision (RSD%)3.3% - 7.0%[4]
Detailed Experimental Protocol
  • 2,2-Dimethylmorpholine standard

  • Sodium nitrite

  • Hydrochloric acid (6 M)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.22 µm syringe filters

Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of 2,2-Dimethylmorpholine standard in methanol to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol.

Sample Preparation from Reaction Mixture:

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with methanol to a suitable concentration.

  • Filter the diluted sample through a 0.22 µm syringe filter.[7]

  • To 2.0 mL of the prepared standard or sample solution, add 0.5 mL of 6 M hydrochloric acid.[3]

  • Add 0.5 mL of saturated sodium nitrite solution.[3]

  • Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.[1]

  • Add 0.5 mL of dichloromethane to the derivatized solution.[1]

  • Vortex for 1 minute to extract the N-nitroso-2,2-dimethylmorpholine derivative.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Filter the organic extract through a 0.22 µm filter into an autosampler vial.[1]

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent[1]
Column TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow rate of 2.0 mL/min[1][4]
Injection Volume 1 µL[1][4]
Injector Temperature 250 °C[1][4]
Split Ratio 1:7[1][4]
Oven Temperature Program Initial 100°C for 4 min, ramp at 10°C/min to 120°C, hold for 3 min, then ramp at 20°C/min to 250°C, hold for 5 min[1][4]
Mass Spectrometer Agilent 5975C MSD or equivalent[1]
Ionization Mode Electron Impact (EI) at 70 eV[1][4]
MS Source Temperature 230 °C[1]
MS Quadrupole Temperature 150 °C[1]
Transfer Line Temperature 280 °C[1][4]
Detection Mode Selected Ion Monitoring (SIM) of characteristic ions for N-nitroso-2,2-dimethylmorpholine

Application Note 2: Quantification of 2,2-Dimethylmorpholine by High-Performance Liquid Chromatography (HPLC)

Introduction

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of a broad range of compounds.[2] For compounds lacking a strong chromophore, such as 2,2-Dimethylmorpholine, derivatization is necessary for UV detection.[8] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be employed for direct analysis with high sensitivity and selectivity.[9][10] This application note describes a reversed-phase HPLC method with pre-column derivatization for UV detection.

Experimental Workflow

The following diagram outlines the logical workflow for the HPLC analysis of 2,2-Dimethylmorpholine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution with Mobile Phase Sample->Dilution Derivatization Pre-column Derivatization Dilution->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC analysis workflow for 2,2-Dimethylmorpholine.
Quantitative Data Summary

The expected quantitative performance for an HPLC method for a morpholine derivative after derivatization is summarized below. These values should be confirmed through method validation for 2,2-Dimethylmorpholine.[5][11]

ParameterExpected PerformanceReference
Linearity Range0.3 - 1.2 µg/mL[12]
Correlation Coefficient (R²)> 0.999[12]
Limit of Detection (LOD)0.10 µg/mL[12]
Limit of Quantification (LOQ)0.30 µg/mL[12]
Recovery97.9% - 100.4%[12]
Precision (RSD%)< 2%[13]
Detailed Experimental Protocol
  • 2,2-Dimethylmorpholine standard

  • 1-Naphthyl isothiocyanate (derivatizing agent)[12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Standard Solution Preparation:

  • Prepare a stock solution of 2,2-Dimethylmorpholine in acetonitrile.

  • Create a series of working standard solutions by diluting the stock solution with acetonitrile.

Sample Preparation from Reaction Mixture:

  • Dilute a known quantity of the reaction mixture with acetonitrile to bring the concentration of 2,2-Dimethylmorpholine into the expected calibration range.

  • Filter the diluted sample using a 0.22 µm syringe filter before derivatization.[9]

  • To a specific volume of the standard or sample solution, add an excess of 1-Naphthyl isothiocyanate solution in acetonitrile.[12]

  • Allow the reaction to proceed to completion (time and temperature may need optimization).

  • The resulting solution containing the stable derivative is then ready for HPLC analysis.[12]

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)[13]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength To be determined based on the absorbance maximum of the derivative

Disclaimer

The protocols and performance data provided in these application notes are based on established methods for morpholine and its derivatives.[4][8] These methods should be fully validated for the specific analysis of 2,2-Dimethylmorpholine in your reaction mixture to ensure accuracy and reliability.[5][6] Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantification.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,2-Dimethylmorpholine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-Dimethylmorpholine?

A1: The most analogous and likely effective method for synthesizing 2,2-Dimethylmorpholine is through the acid-catalyzed cyclodehydration of a substituted di-alkanolamine. This is a well-established method for similar morpholine derivatives.[1][2] The specific precursor for 2,2-Dimethylmorpholine is 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. The synthesis involves heating this precursor in the presence of a strong acid, such as sulfuric acid, to induce ring closure via dehydration.

Q2: What are the key reaction parameters that influence the yield of 2,2-Dimethylmorpholine?

A2: Several parameters are critical for maximizing the yield:

  • Temperature: The reaction temperature needs to be high enough to promote dehydration and cyclization but not so high as to cause decomposition or unwanted side reactions. A temperature range of 150°C to 190°C is often employed for similar syntheses.[1]

  • Acid Catalyst Concentration: The molar ratio of the acid catalyst to the starting amino alcohol is crucial. An excess of sulfuric acid is typically used to ensure complete protonation and to act as a dehydrating agent. Ratios of 1:1.5 to 1:3 (amino alcohol to sulfuric acid) have been reported for analogous reactions.[1][2]

  • Reaction Time: The optimal reaction time will depend on the temperature and catalyst concentration. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the point of maximum conversion.

  • Water Removal: Efficient removal of the water formed during the reaction is essential to drive the equilibrium towards the product.

Q3: What are the potential side reactions that can lower the yield?

A3: Several side reactions can occur, leading to a decreased yield of the desired 2,2-Dimethylmorpholine:

  • Charring and Resinification: At excessively high temperatures or with prolonged reaction times, the strong acid catalyst can cause decomposition of the starting material and product, leading to the formation of tar-like substances.[1]

  • Oxidation: Concentrated sulfuric acid can act as an oxidizing agent at high temperatures, which may lead to the formation of undesired byproducts and evolution of sulfur dioxide.[2]

  • Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient temperature or catalyst), the reaction may not go to completion, leaving unreacted starting material.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify the reaction temperature is within the optimal range (e.g., 170-185°C).- Ensure the molar ratio of sulfuric acid to the amino alcohol is sufficient (e.g., 1.5 to 2.5 equivalents of acid).- Increase the reaction time and monitor progress by TLC or GC-MS.
Decomposition of Starting Material or Product - Avoid excessively high reaction temperatures.- Consider a step-wise temperature increase to control the reaction rate.- Ensure efficient stirring to prevent localized overheating.
Inefficient Water Removal - If using a Dean-Stark apparatus, ensure it is functioning correctly.- For open systems, ensure there is adequate provision for water vapor to escape.
Purity of Starting Material - Confirm the purity of the 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol starting material using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.

Issue 2: Formation of a Dark Tar-Like Residue

Possible Cause Troubleshooting Step
Excessively High Reaction Temperature - Lower the reaction temperature. A range of 170-185°C is a good starting point for optimization.[1]
Prolonged Reaction Time - Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid product degradation.
Localized Overheating - Ensure vigorous and efficient stirring throughout the reaction.
Order of Reagent Addition - For analogous reactions, adding the di-alkanolamine to the hot sulfuric acid can lead to decomposition. Consider adding the sulfuric acid to the cooled amino alcohol before heating.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol (Precursor)

This protocol is adapted from the synthesis of similar N-substituted amino alcohols.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Reactants: Charge the flask with 2-amino-2-methyl-1-propanol.

  • Reaction: Cool the flask in an ice bath. Slowly add ethylene oxide (condensed at -78°C) to the stirred solution of 2-amino-2-methyl-1-propanol.

  • Reaction Time and Temperature: Allow the reaction mixture to stir and slowly warm to room temperature overnight (approximately 16 hours).

  • Work-up: Remove any unreacted volatile components under reduced pressure. The resulting crude product can be purified by distillation.

Protocol 2: Synthesis of 2,2-Dimethylmorpholine (Cyclodehydration)

This protocol is based on established procedures for the synthesis of substituted morpholines.[1][2]

  • Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation head or a Dean-Stark apparatus.

  • Reactants: Carefully add concentrated sulfuric acid to the flask.

  • Addition of Precursor: While stirring and cooling the sulfuric acid in an ice bath, slowly add the 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 180°C) and maintain for several hours (e.g., 3-5 hours).[1][2] Water will distill off during the reaction.

  • Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >12 is reached, ensuring the mixture remains cool.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Quantitative Data

The following table summarizes yield data from an analogous synthesis of 2,6-dimethylmorpholine, which can serve as a starting point for optimizing the synthesis of 2,2-dimethylmorpholine.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)Reference
1:1.251701298[1]
1:1.5180596[1]
1:2.0180394[1]
1:2.2200381[1]
1:3.0180391[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration start_precursor Start: 2-Amino-2-methyl-1-propanol add_eo Add Ethylene Oxide at 0°C start_precursor->add_eo react_overnight Stir and warm to RT overnight add_eo->react_overnight purify_precursor Purify by distillation react_overnight->purify_precursor precursor 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol purify_precursor->precursor add_precursor Add Precursor with cooling precursor->add_precursor start_cyclization Start: Concentrated H₂SO₄ start_cyclization->add_precursor heat_reaction Heat to 180°C for 3-5 hours add_precursor->heat_reaction workup Quench with ice, basify with NaOH heat_reaction->workup extract Extract with organic solvent workup->extract purify_product Dry and purify by distillation extract->purify_product product 2,2-Dimethylmorpholine purify_product->product

Caption: Experimental workflow for the two-step synthesis of 2,2-Dimethylmorpholine.

troubleshooting_yield cluster_reaction Reaction Issues cluster_purity Purity Issues cluster_workup Work-up/Purification Issues start Low or No Yield check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_purity Analyze Starting Material Purity start->check_purity check_workup Review Work-up & Purification start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete impure_sm Impurities Detected? check_purity->impure_sm incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction decomposition Evidence of Decomposition? incomplete->decomposition No incomplete_yes Action: Increase Temp/Time or Acid Ratio incomplete->incomplete_yes Yes decomposition_yes Action: Decrease Temp/Time decomposition->decomposition_yes Yes impure_sm_yes Action: Purify Starting Material impure_sm->impure_sm_yes Yes incomplete_extraction_yes Action: Check pH, use more solvent incomplete_extraction->incomplete_extraction_yes Yes

Caption: Troubleshooting decision tree for low yield in 2,2-Dimethylmorpholine synthesis.

References

Side reactions and byproduct formation in 2,2-Dimethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and subsequent reactions of 2,2-dimethylmorpholine. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis and handling of 2,2-dimethylmorpholine, providing potential causes and actionable solutions.

Synthesis of 2,2-Dimethylmorpholine

A common route for the synthesis of 2,2-dimethylmorpholine involves the reaction of 2-amino-2-methyl-1-propanol with a two-carbon synthon, such as ethylene oxide or 2-chloroethanol, followed by cyclization.

Question 1: I am experiencing low yields in my 2,2-dimethylmorpholine synthesis.

Answer: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[1]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using techniques like TLC or GC-MS.[1]

    • Inefficient Water Removal: In cyclodehydration reactions, the presence of water can inhibit the forward reaction.[2] Employing a Dean-Stark apparatus or a high-boiling point solvent to azeotropically remove water can drive the equilibrium towards the product.

  • Side Reactions:

    • Formation of N,N-bis(2-hydroxyethyl)-2-amino-2-methyl-1-propanol: If using ethylene oxide, the initial product of the first addition, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, can react with a second molecule of ethylene oxide. To minimize this, use a controlled stoichiometry of ethylene oxide and consider slow, portion-wise addition.

    • Oligomerization/Polymerization: High concentrations of reactants or localized "hot spots" in the reaction mixture can lead to the formation of higher molecular weight byproducts.[2] Ensure efficient stirring and consider a more dilute reaction mixture.

    • Formation of Piperazine Byproducts: Although less common in this specific synthesis, the formation of piperazine derivatives can occur in some morpholine syntheses.[2] This is typically favored under conditions that promote the reaction of the amine with itself or with other amine-containing intermediates.

  • Product Loss During Workup:

    • Extraction Issues: 2,2-Dimethylmorpholine, being a secondary amine, can have some water solubility, especially in acidic conditions where it will be protonated. Ensure the aqueous layer is basified to a pH > 10 before extraction with an organic solvent.

    • Purification Losses: During distillation, ensure the fractionating column is efficient enough to separate the product from lower and higher boiling impurities. For column chromatography, the basic nature of the morpholine can cause tailing on silica gel. It is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent.

Question 2: I am observing unexpected peaks in the GC-MS analysis of my crude 2,2-dimethylmorpholine reaction mixture. What could they be?

Answer: Unexpected peaks often correspond to side products or unreacted starting materials. A systematic approach can help in their identification.

Potential Byproducts and Their Identification:

Potential Byproduct Plausible Cause Identification via GC-MS
N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanolIncomplete cyclization.Look for a molecular ion peak corresponding to C6H15NO2 (M+ = 133.19 g/mol ) and fragmentation patterns consistent with the loss of water and alkyl groups.[3]
N,N-bis(2-hydroxyethyl)-2-amino-2-methyl-1-propanolReaction of the intermediate with excess ethylene oxide.Expect a molecular ion peak for C8H19NO3 (M+ = 177.24 g/mol ) and characteristic fragmentation.[4]
Dimer of 2,2-dimethylmorpholineHigh temperatures or prolonged reaction times.A peak with a mass corresponding to twice the molecular weight of the product minus two hydrogens.
Isomers of 2,2-dimethylmorpholineRearrangement reactions under harsh acidic conditions.May have similar fragmentation patterns to the desired product but different retention times.
N-Alkylation of 2,2-Dimethylmorpholine

Question 3: I am trying to perform an N-alkylation on 2,2-dimethylmorpholine and I am getting a mixture of products.

Answer: The N-alkylation of secondary amines like 2,2-dimethylmorpholine can sometimes lead to over-alkylation or side reactions depending on the alkylating agent and reaction conditions.

Potential Issues and Solutions:

  • Over-alkylation (Quaternary Ammonium Salt Formation):

    • Cause: The tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide.

    • Solution: Use a stoichiometric amount of the alkylating agent (or a slight excess of the amine). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely and stop it once the starting material is consumed.

  • Elimination Reactions:

    • Cause: If using a secondary or tertiary alkyl halide as the alkylating agent, elimination (E2) can compete with substitution (SN2), leading to the formation of an alkene.

    • Solution: Use a less sterically hindered base. Run the reaction at a lower temperature to favor substitution over elimination.

  • Poor Reactivity:

    • Cause: The steric hindrance from the two methyl groups at the 2-position might slightly reduce the nucleophilicity of the nitrogen atom compared to unsubstituted morpholine.

    • Solution: Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) or a more polar aprotic solvent like DMF or acetonitrile to accelerate the reaction. Increasing the reaction temperature may also be necessary.

Experimental Protocols

Synthesis of 2,2-Dimethylmorpholine via Cyclodehydration

This protocol describes a general laboratory-scale synthesis of 2,2-dimethylmorpholine from 2-amino-2-methyl-1-propanol and 2-chloroethanol, followed by acid-catalyzed cyclization.

Step 1: N-Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-2-methyl-1-propanol (1.0 eq.), 2-chloroethanol (1.1 eq.), and a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as potassium carbonate (1.5 eq.), to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting amino alcohol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

Step 2: Cyclodehydration

  • To the crude product from Step 1, add a strong acid catalyst such as concentrated sulfuric acid (e.g., 10 mol%). Caution: The addition of strong acid is exothermic.

  • Set up the apparatus for distillation, preferably with a fractionating column.

  • Heat the mixture gradually. Water will begin to distill off.

  • Continue heating to distill the 2,2-dimethylmorpholine product. The boiling point of 2,2-dimethylmorpholine is approximately 144-146 °C.

  • The collected distillate can be further purified by fractional distillation.

Data Presentation

The following table summarizes the expected molecular weights of the target product and potential byproducts in the synthesis of 2,2-dimethylmorpholine. This information is crucial for interpreting mass spectrometry data.

CompoundChemical FormulaMolecular Weight ( g/mol )
2,2-Dimethylmorpholine C6H13NO115.18
2-Amino-2-methyl-1-propanolC4H11NO89.14
N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanolC6H15NO2133.19
N,N-bis(2-hydroxyethyl)-2-amino-2-methyl-1-propanolC8H19NO3177.24

Mandatory Visualizations

logical_workflow start Low Yield of 2,2-Dimethylmorpholine check_reaction Check for Complete Reaction (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Side Products Detected check_reaction->side_products Yes increase_time_temp Increase Reaction Time/Temp. incomplete->increase_time_temp remove_water Improve Water Removal (Dean-Stark) incomplete->remove_water workup_loss Check for Losses During Workup/Purification side_products->workup_loss No optimize_stoichiometry Optimize Stoichiometry (Slow Addition of Electrophile) side_products->optimize_stoichiometry dilute_reaction Use More Dilute Conditions side_products->dilute_reaction basify_workup Basify Aqueous Layer (pH > 10) Before Extraction workup_loss->basify_workup modify_purification Modify Purification (e.g., add Et3N to eluent) workup_loss->modify_purification

Caption: Troubleshooting workflow for low yield in 2,2-dimethylmorpholine synthesis.

reaction_pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Amino-2-methyl-1-propanol + 2-Chloroethanol B N-(2-hydroxyethyl)-2-amino- 2-methyl-1-propanol A->B N-Alkylation (Base, Heat) E Oligomers/Polymers A->E Self-condensation (High Conc./Temp.) C 2,2-Dimethylmorpholine B->C Cyclodehydration (H+, Heat, -H2O) D N,N-bis(2-hydroxyethyl)-2-amino- 2-methyl-1-propanol B->D Further Alkylation (+ 2-Chloroethanol)

Caption: Reaction pathway for 2,2-dimethylmorpholine synthesis and potential side reactions.

References

Troubleshooting guide for the purification of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Dimethylmorpholine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 2,2-Dimethylmorpholine in a question-and-answer format.

Question 1: Low overall yield after synthesis and initial work-up.

Answer: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following potential causes and solutions:

  • Incomplete Reaction: The cyclization of the precursor diol-amine to form the morpholine ring may not have gone to completion.

    • Solution: Ensure reaction temperature and time are optimized. For related morpholine syntheses, heating at temperatures between 150°C and 190°C is common.[1][2] Consider increasing the reaction time or temperature cautiously, while monitoring for byproduct formation.

  • Side Reactions: Undesirable side reactions, such as cracking and resin formation, can reduce the yield of the desired product.[1]

    • Solution: Maintain strict control over the reaction temperature. Using a slight excess of the dehydrating agent (e.g., sulfuric acid) can sometimes improve the yield of the desired morpholine.[1][2]

  • Losses during Work-up: The product may be lost during the neutralization and extraction steps.

    • Solution: Ensure the pH is adjusted to a sufficiently basic level (pH 12-14) to fully liberate the free amine before extraction.[1] Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous layer.

Question 2: The purified 2,2-Dimethylmorpholine is contaminated with isomeric impurities.

Answer: The synthesis of substituted morpholines can often result in a mixture of isomers. For instance, the synthesis of 2,6-dimethylmorpholine typically yields a mixture of cis and trans isomers, and potentially 2,5-dimethylmorpholine isomers.[3]

  • Solution 1: Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Solution 2: Salt Crystallization: A highly effective method for separating isomers of dimethylmorpholines involves the formation of a salt with a carboxylic acid, followed by recrystallization.[3]

    • Dissolve the impure 2,2-dimethylmorpholine in a suitable solvent (e.g., ethyl acetate, isopropyl acetate).[3]

    • Add a carboxylic acid (e.g., acetic acid, propionic acid) to form the corresponding salt.[3]

    • Cool the solution to induce crystallization. The salt of one isomer may crystallize preferentially.

    • Isolate the crystals by filtration.

    • Liberate the free base by treating the purified salt with a strong base (e.g., NaOH solution).

    • Extract the pure 2,2-dimethylmorpholine with an organic solvent.

Question 3: The final product contains residual water.

Answer: 2,2-Dimethylmorpholine is hygroscopic and can retain water from the work-up or absorb it from the atmosphere.

  • Solution: Dry the crude product over a suitable drying agent. Stirring the organic phase with concentrated sodium hydroxide solution is an effective method for drying morpholine derivatives.[1][2] Subsequently, distill the dried product.

Question 4: Thermal degradation is observed during distillation.

Answer: Morpholine derivatives can be susceptible to thermal degradation at high temperatures.

  • Solution: Perform the distillation under reduced pressure to lower the boiling point of 2,2-dimethylmorpholine. This minimizes the risk of thermal decomposition and the formation of high-boiling point byproducts. A bottom temperature of 50° to 110° C under vacuum has been reported for a related compound.[1]

Frequently Asked Questions (FAQs)

What is the expected boiling point of 2,2-Dimethylmorpholine?

What analytical techniques are recommended for assessing the purity of 2,2-Dimethylmorpholine?

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a suitable method for determining the purity and the ratio of isomers.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities.[3][5]

  • Karl Fischer Titration: This method is used to quantify the water content in the final product.[5]

What are the primary safety concerns when handling 2,2-Dimethylmorpholine?

Based on the GHS classification, 2,2-Dimethylmorpholine is a flammable liquid and vapor. It may cause severe skin burns and serious eye damage.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data

The following table summarizes reaction conditions and outcomes for the synthesis and purification of the related compound, cis-2,6-dimethylmorpholine, which can serve as a reference.

ParameterValueReference
Synthesis
Starting MaterialDiisopropanolamine[1][2]
CatalystSulfuric Acid[1][2]
Molar Ratio (Amine:Acid)1:1.0 to 1:3.0[1][2]
Reaction Temperature150°C - 190°C[1][2]
Typical Crude Yield78% - 98%[1]
Crude Isomer Ratio (cis:trans)~80:20 to 84:16[1]
Purification by Salt Crystallization
Salt Forming AgentAcetic Acid or Propionic Acid[3]
SolventEthyl Acetate or Isopropyl Acetate[3]
Purity of cis-isomer after purification≥ 99.2%[3]
Yield of Purified cis-isomer> 65%[3]

Experimental Protocols

Protocol 1: Purification of 2,2-Dimethylmorpholine by Fractional Distillation

  • Drying: Dry the crude 2,2-dimethylmorpholine by stirring it with anhydrous sodium sulfate or magnesium sulfate for several hours. Alternatively, for more rigorous drying, stir with crushed sodium hydroxide pellets.

  • Filtration: Filter the dried liquid to remove the drying agent.

  • Distillation Setup: Assemble a fractional distillation apparatus. Use a vacuum-jacketed Vigreux column for efficient separation. Ensure all glassware is dry.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the expected boiling point of 2,2-dimethylmorpholine.

  • Purity Analysis: Analyze the collected fractions by GC to determine their purity.

Protocol 2: Purification of 2,2-Dimethylmorpholine via Acetate Salt Crystallization (Adapted from 2,6-dimethylmorpholine purification)[3]

  • Salt Formation:

    • In a reaction flask, dissolve the crude 2,2-dimethylmorpholine (1.0 eq.) in ethyl acetate.

    • With stirring, raise the temperature to approximately 40°C.

    • Slowly add acetic acid (1.1 eq.) dropwise.

  • Crystallization:

    • Slowly cool the mixture to 20-30°C and continue stirring for 2-3 hours to induce crystallization.

    • Further cool the mixture to 0-5°C and stir for an additional 2-3 hours.

  • Isolation of Salt:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold ethyl acetate.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional):

    • For higher purity, recrystallize the acetate salt from fresh ethyl acetate.

  • Liberation of Free Base:

    • Suspend the purified acetate salt in water.

    • Cool the suspension in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide until the pH is >12.

  • Extraction and Drying:

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Purification:

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • For the highest purity, distill the resulting liquid under vacuum.

Visualizations

experimental_workflow General Purification Workflow for 2,2-Dimethylmorpholine start Crude 2,2-Dimethylmorpholine drying Drying (e.g., with NaOH) start->drying distillation Fractional Distillation (under vacuum) drying->distillation purity_check1 Purity Check (GC) distillation->purity_check1 isomeric_impurities Isomeric Impurities Present? purity_check1->isomeric_impurities Pure pure_product Pure 2,2-Dimethylmorpholine purity_check1->pure_product Acceptable Purity salt_formation Salt Formation (e.g., with Acetic Acid) isomeric_impurities->salt_formation Yes isomeric_impurities->pure_product No crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Base (with NaOH solution) filtration->liberation extraction Extraction liberation->extraction final_drying Drying of Organic Phase extraction->final_drying final_distillation Final Distillation final_drying->final_distillation final_distillation->pure_product

Caption: A flowchart illustrating the general workflow for the purification of 2,2-Dimethylmorpholine.

troubleshooting_guide Troubleshooting Logic for 2,2-Dimethylmorpholine Purification start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product (GC) start->impure_product wet_product Wet Product (Karl Fischer) start->wet_product check_reaction Check Reaction Conditions (Temp, Time) low_yield->check_reaction Yes check_workup Check Work-up (pH, Extraction) low_yield->check_workup Yes identify_impurity Identify Impurity Type impure_product->identify_impurity Yes drying_step Improve Drying Step (e.g., use NaOH) wet_product->drying_step Yes isomers Isomers identify_impurity->isomers starting_material Starting Material identify_impurity->starting_material byproducts Byproducts identify_impurity->byproducts fractional_distillation Fractional Distillation isomers->fractional_distillation salt_crystallization Salt Crystallization isomers->salt_crystallization rerun_reaction Optimize Reaction starting_material->rerun_reaction byproducts->fractional_distillation distill_dried Distill Dried Product drying_step->distill_dried

Caption: A decision tree for troubleshooting common issues in 2,2-Dimethylmorpholine purification.

References

Optimizing temperature and pressure for 2,2-Dimethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the optimization of 2,2-Dimethylmorpholine synthesis is limited in publicly available literature. This guide provides general principles and troubleshooting strategies for the synthesis of substituted morpholines, using the well-documented synthesis of 2,6-Dimethylmorpholine as a primary example. These principles can be adapted for the synthesis of 2,2-Dimethylmorpholine and other analogues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing substituted morpholines like 2,2-Dimethylmorpholine?

A1: Substituted morpholines are commonly synthesized via the acid-catalyzed cyclization of a corresponding dialkanolamine. For instance, 2,6-dimethylmorpholine is prepared by the cyclization of diisopropanolamine in the presence of a strong acid like sulfuric acid.[1][2] Another major industrial route for morpholine synthesis involves the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[3]

Q2: How does temperature affect the yield and purity of substituted morpholine synthesis?

A2: Temperature is a critical parameter in the synthesis of substituted morpholines. In the acid-catalyzed cyclization of dialkanolamines, the reaction temperature is typically maintained between 150°C and 190°C.[1] Higher temperatures can lead to the formation of undesired byproducts through side reactions, including oxidation by concentrated sulfuric acid, which can be observed by the evolution of sulfur dioxide.[1] Conversely, temperatures that are too low may result in an incomplete reaction. Prolonged reaction times at high temperatures can also lead to product degradation.[4]

Q3: What is the role of pressure in these reactions?

A3: For the acid-catalyzed cyclization of dialkanolamines, the reaction is typically carried out at atmospheric pressure, often with continuous distillation of water to drive the reaction forward.[5] In other methods, such as the reaction of a diol with ammonia, high pressure is employed to maintain the reactants in the desired phase and increase the reaction rate.[3] The effect of pressure on a reaction is dependent on the change in the number of moles of gas from reactants to products. An increase in pressure will favor the side of the reaction with fewer moles of gas.[6]

Q4: What are the common side reactions and byproducts I should be aware of?

A4: In the synthesis of substituted morpholines, several side reactions can occur. In the diethylene glycol route for morpholine synthesis, incomplete conversion can leave 2-(2-aminoethoxy)ethanol as a byproduct. N-ethylmorpholine and other high-molecular-weight condensation products can also form.[3] During the synthesis of substituted morpholines from 1,2-amino alcohols, N,N-dialkylation can be a significant side reaction.[7] For 2,6-dimethylmorpholine synthesis, the formation of the trans-isomer is a common byproduct when the cis-isomer is the desired product.[1]

Troubleshooting Guide

Problem: Low Yield of the Desired Substituted Morpholine

  • Is the reaction temperature optimal?

    • For the dehydration of diisopropanolamine, the optimal temperature range is generally between 150°C and 190°C.[1] Temperatures outside this range can lead to incomplete reactions or byproduct formation.[1][7]

  • Is the acid catalyst concentration sufficient?

    • A sufficient amount of strong acid, like sulfuric acid, is crucial for the dehydration and cyclization to occur. The molar ratio of diisopropanolamine to sulfuric acid can be varied, with ratios from 1:1.0 to 1:3.0 being reported.[1]

  • Is water being efficiently removed?

    • The cyclization reaction is a dehydration process, and the removal of water is essential to drive the equilibrium towards the product.[7] Ensure your distillation setup is efficient.

  • Are the starting materials pure?

    • Impurities in the starting dialkanolamine can lead to side reactions and lower yields.[4]

Problem: Formation of Significant Amounts of Byproducts

  • Are you observing the formation of the wrong isomer (e.g., trans instead of cis-2,6-dimethylmorpholine)?

    • The ratio of cis to trans isomers can be influenced by the reaction temperature and the molar ratio of the acid catalyst.[1] Higher temperatures and different acid concentrations can alter the isomer ratio.

  • Are you seeing N,N-dialkylated byproducts?

    • This is common when synthesizing substituted morpholines from 1,2-amino alcohols. To minimize this, consider the slow, dropwise addition of the alkylating agent at a low temperature. Using a large excess of the amine can also favor monoalkylation.[7]

  • Is there evidence of product degradation?

    • Prolonged reaction times at high temperatures can degrade the desired product. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed.[4]

Data Presentation

Table 1: Effect of Sulfuric Acid Molar Ratio on the Yield and Isomer Ratio of 2,6-Dimethylmorpholine

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1.0 : 1.51805968020
1.0 : 2.01803948416
1.0 : 3.01803918812

Data adapted from US Patent 4,504,363 A.[1]

Experimental Protocols

Protocol: Synthesis of 2,6-Dimethylmorpholine via Dehydration of Diisopropanolamine

This protocol is based on the methods described for the synthesis of cis-2,6-dimethylmorpholine and can be adapted for other substituted morpholines.[1][5]

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Hydroxide solution (25% and 50%)

  • Water

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and distillation apparatus, simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid. The molar ratio can be adjusted (e.g., 1:1.5 to 1:3.0 of amine to acid) to optimize for the desired isomer and yield.[1] The addition should be controlled to maintain the reaction temperature between 85-170°C without external cooling.[5]

  • Dehydration: After the addition is complete, heat the reaction mixture to 150-190°C (a typical temperature is 180°C) for 3-5 hours.[1] Continuously remove the water formed during the reaction via distillation.[5]

  • Work-up: Cool the reaction mixture and slowly add it to a cooled 25% sodium hydroxide solution with vigorous stirring until the pH is strongly basic (pH 12-14).[1]

  • Extraction: The product will separate as an organic phase. Separate the organic layer.

  • Purification: Distill the organic phase under reduced pressure. The resulting distillate can be further dried by stirring with a 50% sodium hydroxide solution.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Simultaneously meter Diisopropanolamine and Sulfuric Acid start->reagents heat Heat to 150-190°C reagents->heat distill Continuously distill water heat->distill cool Cool reaction mixture distill->cool neutralize Neutralize with NaOH solution cool->neutralize extract Separate organic phase neutralize->extract purify Distill under reduced pressure extract->purify end End purify->end

Caption: General experimental workflow for substituted morpholine synthesis.

troubleshooting_workflow start Low Yield Observed check_temp Is temperature optimal (150-190°C)? start->check_temp check_acid Is acid catalyst ratio sufficient? check_temp->check_acid Yes adjust_temp Adjust heating to maintain optimal temperature check_temp->adjust_temp No check_h2o Is water being removed efficiently? check_acid->check_h2o Yes adjust_acid Adjust molar ratio of acid check_acid->adjust_acid No improve_distill Improve distillation apparatus check_h2o->improve_distill No success Yield Improved check_h2o->success Yes adjust_temp->success adjust_acid->success improve_distill->success

Caption: Troubleshooting workflow for low yields in substituted morpholine synthesis.

References

Technical Support Center: Purification of 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 2,2-Dimethylmorpholine. The following information is based on established methods for purifying closely related morpholine derivatives and general laboratory techniques. These protocols should be considered as a starting point and may require optimization for your specific sample and purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 2,2-Dimethylmorpholine?

While specific impurity profiles can vary depending on the synthesis route, common impurities in morpholine derivatives may include starting materials, reaction byproducts, and isomers. Based on general morpholine synthesis, potential impurities in 2,2-Dimethylmorpholine are outlined in the table below.

Impurity CategoryPotential CompoundsRationale
Starting Materials Diethanolamine, AcetoneIncomplete reaction during synthesis.
Reaction Byproducts N-ethylmorpholine, other alkylated morpholinesSide reactions occurring during the synthesis process.[1]
Isomers 2,6-Dimethylmorpholine, 2,5-DimethylmorpholinePotential for isomeric byproducts depending on the synthetic pathway.[2]
Solvents Toluene, Ethyl Acetate, etc.Residual solvents from the reaction or initial purification steps.
Water WaterCan be present from aqueous workups or absorbed from the atmosphere.

Q2: What are the recommended methods for purifying 2,2-Dimethylmorpholine?

The primary methods for purifying analogous dimethylmorpholines are fractional distillation and recrystallization via salt formation. The choice of method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This technique is effective for separating compounds with different boiling points. It can be used to remove volatile impurities or to separate isomers if their boiling points are sufficiently different.

  • Recrystallization via Salt Formation: This is a highly effective method for removing a wide range of impurities, including isomers. The process involves converting the amine into a salt (e.g., acetate or propionate), which is then recrystallized to a high purity. The purified salt is subsequently treated with a base to regenerate the pure 2,2-Dimethylmorpholine.[2]

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Insufficient column efficiency.- Boiling points of components are too close.- Distillation rate is too high.- Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Consider an alternative purification method like salt recrystallization.- Decrease the heating rate to allow for proper equilibration on the column.
Bumping/Unstable Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product Solidifies in Condenser - The melting point of the compound is close to the temperature of the cooling water.- Use warmer cooling water or wrap the condenser with a heating tape set to a temperature above the melting point.
Recrystallization via Salt Formation
IssuePossible Cause(s)Suggested Solution(s)
Salt does not precipitate - The solution is not supersaturated.- The wrong solvent is being used.- Reduce the volume of the solvent by evaporation.- Cool the solution in an ice bath.- Add a small seed crystal of the salt to induce crystallization.- Perform solvent screening to find a suitable anti-solvent.
Oily precipitate forms ("oiling out") - The boiling point of the solvent is higher than the melting point of the salt.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a lower-boiling point solvent for recrystallization.[3]
Low recovery of the purified amine - Incomplete precipitation of the salt.- Loss during filtration or transfers.- Incomplete liberation of the free base from the salt.- Ensure the solution is thoroughly cooled to maximize salt precipitation.- Carefully transfer solids and rinse glassware with the cold mother liquor.- Ensure the pH is sufficiently basic (pH > 12) during the liberation of the free amine.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation (General Procedure)
  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Add the impure 2,2-Dimethylmorpholine and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Heat the flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Carefully collect the main fraction at the expected boiling point of 2,2-Dimethylmorpholine.

    • Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using a suitable analytical technique, such as Gas Chromatography (GC).[4]

Protocol 2: Purification by Recrystallization via Acetate Salt Formation

This protocol is adapted from a method used for the purification of cis-2,6-dimethylmorpholine and may require optimization.[2]

  • Salt Formation:

    • Dissolve the impure 2,2-Dimethylmorpholine (1.0 eq) in a suitable solvent such as isopropyl acetate.

    • Warm the solution to approximately 40°C.

    • Slowly add acetic acid (1.0-1.2 eq) dropwise with stirring.

  • Crystallization:

    • Slowly cool the mixture to 15-25°C and continue stirring to induce crystallization.

    • Further cool the mixture to 0-5°C and stir for an additional 2-3 hours to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (e.g., isopropyl acetate).

  • Recrystallization (Optional):

    • For higher purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.

  • Liberation of the Free Amine:

    • Suspend the purified acetate salt in water.

    • Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) until the pH is greater than 12.

    • The free 2,2-Dimethylmorpholine will separate as an organic layer.

  • Extraction and Drying:

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal:

    • Remove the solvent under reduced pressure to obtain the purified 2,2-Dimethylmorpholine.

  • Final Analysis: Confirm the purity of the final product by an appropriate analytical method (e.g., GC, NMR).

Visualizations

PurificationWorkflow start Impure 2,2-Dimethylmorpholine check_impurities Identify Major Impurities (e.g., GC-MS, NMR) start->check_impurities volatile_impurities Are major impurities significantly more or less volatile? check_impurities->volatile_impurities distillation Fractional Distillation volatile_impurities->distillation Yes isomeric_impurities Are isomeric or other non-volatile impurities present? volatile_impurities->isomeric_impurities No analyze_purity Analyze Purity distillation->analyze_purity salt_recrystallization Recrystallization via Salt Formation isomeric_impurities->salt_recrystallization Yes isomeric_impurities->analyze_purity No salt_recrystallization->analyze_purity end_product Pure 2,2-Dimethylmorpholine analyze_purity->end_product

Caption: Logical workflow for selecting a purification method.

SaltRecrystallizationWorkflow start Impure Amine dissolve Dissolve in Solvent start->dissolve add_acid Add Acid (e.g., Acetic Acid) dissolve->add_acid crystallize Cool to Crystallize Salt add_acid->crystallize filter Filter and Wash Salt crystallize->filter liberate Liberate Amine with Base (e.g., NaOH) filter->liberate extract Extract with Organic Solvent liberate->extract dry Dry Organic Layer extract->dry remove_solvent Remove Solvent dry->remove_solvent end_product Pure Amine remove_solvent->end_product

Caption: General workflow for purification by salt recrystallization.

References

Technical Support Center: Synthesis of 2,2-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,2-dimethylmorpholine and its N-substituted derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-substituted 2,2-dimethylmorpholine derivatives?

A1: The most prevalent and adaptable method is a two-step process:

  • N-alkylation of 2-amino-2-methyl-1-propanol: This step introduces the desired substituent onto the nitrogen atom. The starting amine is reacted with a molecule containing a good leaving group, typically an alkyl halide (R-X) or a sulfonate ester.

  • Intramolecular Cyclization: The resulting N-substituted amino alcohol is then cyclized to form the morpholine ring. This is commonly achieved through acid-catalyzed dehydration, often using strong acids like sulfuric acid, or by converting the terminal hydroxyl group into a leaving group that can be displaced by the secondary amine.

Q2: What is the role of the gem-dimethyl group at the C2 position?

A2: The two methyl groups at the C2 position introduce significant steric hindrance around the morpholine oxygen and the adjacent nitrogen atom. This steric bulk can influence reaction rates and equilibria. For instance, it can slow down the rate of N-alkylation and subsequent cyclization, potentially requiring more forcing reaction conditions compared to the synthesis of unsubstituted morpholine.[1][2]

Q3: Why is my N-alkylation of 2-amino-2-methyl-1-propanol proceeding slowly or not to completion?

A3: Several factors can contribute to incomplete N-alkylation reactions:

  • Steric Hindrance: The primary amine is on a neopentyl-like carbon, which is sterically hindered. This slows the rate of the SN2 reaction with your alkylating agent.[2]

  • Inadequate Base: An insufficiently strong or poorly soluble base may not deprotonate the ammonium salt intermediate effectively, stalling the reaction.

  • Solvent Choice: The solubility of the reactants, particularly the base, can be a limiting factor.[3]

  • Leaving Group: A poor leaving group on your electrophile (e.g., Cl- vs. I-) will slow the reaction.

Q4: Are there common side products I should be aware of during the cyclization step?

A4: Yes, particularly during acid-catalyzed dehydration, several side products can form:

  • Over-alkylation Products: If the starting material for cyclization is not pure, di-alkylated species can lead to quaternary ammonium salts.

  • Polymerization: Under harsh acidic conditions and high temperatures, intermolecular reactions can lead to the formation of high-molecular-weight byproducts or tars.[4]

  • Elimination Products: If the N-substituent has abstractable protons, elimination reactions can compete with cyclization.

  • Oxidation: When using strong acids like hot concentrated sulfuric acid, oxidation of the organic material can occur.[5]

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation of 2-amino-2-methyl-1-propanol

If you are experiencing low yields in the first step, consult the following guide.

start Start: Low N-Alkylation Yield check_purity Check Purity of Starting Materials (Amine, Alkyl Halide) start->check_purity impure Impure Materials? check_purity->impure check_base Evaluate Base and Solvent base_issue Base/Solvent Issue? check_base->base_issue check_conditions Assess Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue impure->check_base No purify Purify/Re-source Starting Materials impure->purify Yes base_issue->check_conditions No change_base Switch to stronger/more soluble base (e.g., K2CO3 -> Cs2CO3) Consider different solvent (e.g., ACN, DMF) base_issue->change_base Yes add_catalyst Add Catalytic KI (for R-Br or R-Cl) conditions_issue->add_catalyst Yes, using R-Br/R-Cl increase_temp Increase Temperature & Extend Reaction Time conditions_issue->increase_temp Yes, reaction is slow end Problem Resolved purify->end change_base->end add_catalyst->end increase_temp->end

Caption: Troubleshooting workflow for low N-alkylation yield.

The following table provides illustrative data on how changing the base and solvent can impact the yield of the N-alkylation of 2-amino-2-methyl-1-propanol with benzyl bromide.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetone562445
2K₂CO₃ (2.0)Acetonitrile821875
3Cs₂CO₃ (1.5)Acetonitrile821292
4K₂CO₃ (2.0)DMF1001288

Note: Data is illustrative and actual results may vary.

Problem 2: Incomplete Cyclization or Byproduct Formation

If you are facing issues with the acid-catalyzed cyclization step, refer to the guide below.

start Start: Poor Cyclization Outcome check_sm Verify Purity of N-Substituted Precursor start->check_sm impure Starting Material Impure? check_sm->impure check_acid Evaluate Acid Catalyst and Temperature acid_issue Harsh Conditions? check_acid->acid_issue check_water Assess Water Removal water_issue Inefficient Water Removal? check_water->water_issue impure->check_acid No purify_sm Re-purify Precursor via Chromatography or Distillation impure->purify_sm Yes acid_issue->check_water No lower_temp Lower Reaction Temperature Use less concentrated acid (e.g., 98% -> 85% H2SO4) acid_issue->lower_temp Yes (tarring observed) use_deanstark Use Dean-Stark Apparatus or Run Reaction Under Vacuum water_issue->use_deanstark Yes end Problem Resolved purify_sm->end lower_temp->end use_deanstark->end

Caption: Troubleshooting workflow for the cyclization step.

This table illustrates the trade-off between reaction time and byproduct formation at different temperatures for the H₂SO₄-catalyzed cyclization of N-benzyl-2-amino-2-methyl-1-propanol.

EntryH₂SO₄ Conc.Temperature (°C)Time (h)Yield (%)Byproduct (%)
198%1201265~5
298%150580~15 (tarring)
385%150875~8
498%180360>30 (significant tarring)

Note: Data is illustrative. Byproduct percentage reflects polymeric/tar-like materials. High reaction temperatures can lead to significant side reactions.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2,2-dimethylmorpholine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq), cesium carbonate (1.5 eq), and acetonitrile to make a 0.5 M solution.

  • Addition: Add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(2-hydroxy-1,1-dimethylethyl)benzylamine, which can be purified further by vacuum distillation or used directly in the next step if sufficiently pure.

  • Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a distillation head (or Dean-Stark trap), place the crude N-(2-hydroxy-1,1-dimethylethyl)benzylamine (1.0 eq).

  • Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (98%, 2.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 30°C. The addition is highly exothermic.[6]

  • Reaction: After addition is complete, heat the viscous mixture to 140-150°C. Water will begin to distill off. Continue heating for 4-6 hours, or until water evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the cold solution by the slow addition of 50% aq. NaOH until the pH is >12, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl-2,2-dimethylmorpholine by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization s1_mix Mix Amine, Base, Solvent (ACN) s1_add Add Alkyl Halide s1_mix->s1_add s1_reflux Reflux (12-16h) s1_add->s1_reflux s1_workup Filter & Concentrate s1_reflux->s1_workup s1_purify Aqueous Workup & Purify (Distillation) s1_workup->s1_purify s2_add Add H2SO4 (cold) s1_purify->s2_add Intermediate: N-substituted amino alcohol s2_heat Heat (140-150°C) Remove H2O s2_add->s2_heat s2_quench Quench on Ice s2_heat->s2_quench s2_base Basify with NaOH s2_quench->s2_base s2_extract Extract & Purify (Vacuum Distillation) s2_base->s2_extract

Caption: General experimental workflow for synthesis.

References

Enhancing the stability of 2,2-Dimethylmorpholine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2,2-Dimethylmorpholine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2,2-Dimethylmorpholine and how do they influence its reactivity?

A1: 2,2-Dimethylmorpholine is a heterocyclic compound featuring both a secondary amine and an ether functional group.[1] The amine group makes it basic and nucleophilic, while the ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic conditions. The presence of two methyl groups on the carbon adjacent to both the nitrogen and oxygen atoms provides steric hindrance, which can influence its reactivity compared to unsubstituted morpholine.

Q2: What are the known degradation pathways for morpholine derivatives?

A2: While specific data for 2,2-Dimethylmorpholine is limited, studies on morpholine show degradation can occur through various pathways, including:

  • Thermal Decomposition: In industrial applications like steam-condensate cycles, morpholine can decompose into products such as ethanolamine, ammonia, methylamine, and organic acids like glycolic and acetic acid.

  • Biodegradation: Certain microorganisms can degrade morpholine by cleaving the C-N bond, leading to the formation of intermediate amino acids that are further metabolized.[2][3][4]

  • N-Nitrosation: Like other secondary amines, morpholine and its derivatives can react with nitrosating agents to form N-nitrosamines, which are often potent mutagens.[4]

Q3: How does the stability of 2,2-Dimethylmorpholine compare to piperidine?

A3: The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom. This makes morpholine and its derivatives less nucleophilic and less basic than structurally similar secondary amines like piperidine.[1] This electronic effect can influence the stability and reactivity of the molecule in various chemical transformations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield or product degradation High Reaction Temperature: 2,2-Dimethylmorpholine may be susceptible to thermal decomposition at elevated temperatures.- Optimize the reaction temperature by running the reaction at the lowest effective temperature.- Consider using a milder solvent with a lower boiling point.- If possible, utilize a catalyst that allows for lower reaction temperatures.
Strongly Acidic or Basic Conditions: Extreme pH values can lead to ring-opening or other side reactions.- If the reaction chemistry allows, maintain a pH closer to neutral.- Use a buffered solution to control the pH.- For acid-catalyzed reactions, consider using a milder acid or a solid acid catalyst that can be easily removed.
Presence of Oxidizing Agents: The amine group can be susceptible to oxidation.- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.- Avoid the use of strong oxidizing agents unless required by the reaction chemistry.
Formation of colored impurities Air Oxidation: Exposure to air, especially in the presence of light, can lead to the formation of colored byproducts.- Store 2,2-Dimethylmorpholine under an inert atmosphere and protect it from light.- Use freshly distilled or purified solvents to remove any peroxidic impurities.
Side reactions with reagents: The compound may be reacting with other components in the reaction mixture.- Analyze the reaction mixture by techniques such as TLC, LC-MS, or GC-MS to identify potential side products.- Adjust the stoichiometry of the reactants or the order of addition to minimize side reactions.
Difficulty in product isolation/purification Salt Formation: As a basic compound, 2,2-Dimethylmorpholine can form salts with acidic reagents or byproducts, affecting its solubility and chromatographic behavior.- During workup, perform a basic wash (e.g., with a dilute solution of sodium bicarbonate) to neutralize any acidic species and recover the free amine.- Consider using a different stationary phase or solvent system for chromatography.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Thermal Stability of 2,2-Dimethylmorpholine in a Reaction Solvent

  • Preparation: Prepare a standard solution of 2,2-Dimethylmorpholine in the desired reaction solvent at a known concentration (e.g., 0.1 M).

  • Incubation: Transfer aliquots of the solution into sealed vials. Place the vials in a heating block or oil bath set to the desired reaction temperature.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and cool it to room temperature.

  • Analysis: Analyze the samples by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of 2,2-Dimethylmorpholine.

  • Data Evaluation: Plot the concentration of 2,2-Dimethylmorpholine as a function of time to determine its degradation rate at that temperature.

Protocol 2: General Procedure for Assessing the pH Stability of 2,2-Dimethylmorpholine

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a known amount of 2,2-Dimethylmorpholine to each buffer solution to achieve a specific final concentration. Incubate the solutions at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • Sampling and Analysis: At various time points, take an aliquot from each solution and analyze it by HPLC or another suitable method to determine the concentration of 2,2-Dimethylmorpholine.

  • Data Interpretation: Compare the degradation profiles at different pH values to identify the pH range where the compound is most stable.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_conditions Incubation under Test Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start prep_solution Prepare Solution of 2,2-Dimethylmorpholine start->prep_solution temp_stability Vary Temperature prep_solution->temp_stability ph_stability Vary pH prep_solution->ph_stability reagent_stability Add Reaction Reagents prep_solution->reagent_stability sampling Sample at Time Intervals temp_stability->sampling ph_stability->sampling reagent_stability->sampling analytical_method Analyze by GC/HPLC/LC-MS sampling->analytical_method data_analysis Determine Degradation Rate analytical_method->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of 2,2-Dimethylmorpholine.

Potential_Degradation_Pathways cluster_thermal Thermal Stress cluster_chemical Chemical Stress 2_2_Dimethylmorpholine 2,2-Dimethylmorpholine Ring_Opening Ring Opening Products (e.g., Amino Alcohols) 2_2_Dimethylmorpholine->Ring_Opening High Temp Fragmentation Fragmentation (e.g., Amines, Acids) 2_2_Dimethylmorpholine->Fragmentation High Temp Oxidation Oxidation at Nitrogen 2_2_Dimethylmorpholine->Oxidation Oxidants N_Nitrosation N-Nitrosamine Formation 2_2_Dimethylmorpholine->N_Nitrosation Nitrosating Agents Acid_Cleavage Ether Cleavage (Strong Acid) 2_2_Dimethylmorpholine->Acid_Cleavage H+

Caption: Potential degradation pathways for 2,2-Dimethylmorpholine.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter catalyst deactivation in chemical reactions involving 2,2-Dimethylmorpholine. The information provided is based on established principles of catalyst deactivation by amines and nitrogen-containing heterocycles, as direct studies on 2,2-Dimethylmorpholine are not extensively available in the reviewed literature.

Frequently Asked Questions (FAQs)

Q1: Why might 2,2-Dimethylmorpholine cause catalyst deactivation?

A1: 2,2-Dimethylmorpholine, like other amines and nitrogen-containing heterocycles, can act as a catalyst poison. The primary reason is the presence of a lone pair of electrons on the nitrogen atom. This lone pair can strongly coordinate to the metal center of a transition metal catalyst (e.g., Palladium, Platinum, Rhodium, Nickel), blocking the active sites required for the catalytic cycle to proceed.[1][2] This strong adsorption can significantly reduce or completely halt the catalytic activity.

Q2: What are the common symptoms of catalyst deactivation in my reaction?

A2: Common indicators that your catalyst may be deactivated by 2,2-Dimethylmorpholine include:

  • A significant decrease in the reaction rate or a complete stall of the reaction over time.[1][3]

  • The need for higher catalyst loading or harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3][4]

  • A noticeable decrease in the final product yield.[4]

  • A change in the selectivity of the reaction, leading to the formation of undesired byproducts.[1][4]

  • A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.[3]

Q3: Which types of catalysts are most susceptible to poisoning by 2,2-Dimethylmorpholine?

A3: Transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel, are highly susceptible to poisoning by nitrogen-containing compounds like 2,2-Dimethylmorpholine.[1][2] These metals have a strong affinity for the lone pair of electrons on the nitrogen atom.

Q4: Can a catalyst deactivated by 2,2-Dimethylmorpholine be regenerated?

A4: Regeneration may be possible but depends on the severity and nature of the deactivation. If the 2,2-Dimethylmorpholine is reversibly bound to the catalyst, washing the catalyst with a suitable solvent might restore some activity.[2] In some cases of strong poisoning by amines, washing with a dilute acidic solution may be attempted to remove the bound amine, followed by thorough washing with a neutral solvent and drying.[1] However, if the deactivation is due to irreversible changes like sintering (agglomeration of catalyst particles at high temperatures) or severe fouling, regeneration may not be effective.[3][5]

Q5: How can I prevent or minimize catalyst deactivation when using 2,2-Dimethylmorpholine?

A5: Proactive measures are the most effective strategy. Consider the following:

  • Use High-Purity Reagents: Ensure that 2,2-Dimethylmorpholine and all other reagents and solvents are of high purity to avoid introducing other potential catalyst poisons.[6]

  • Work Under an Inert Atmosphere: For air- and moisture-sensitive catalysts, using a glovebox or Schlenk line techniques can prevent catalyst oxidation, which is a separate deactivation pathway.[6]

  • Optimize Reaction Conditions: Carefully select the reaction temperature, as excessively high temperatures can accelerate catalyst sintering.[3][5]

  • Catalyst Selection: If possible, choose a catalyst that is known to be more robust and resistant to poisoning by amines.[4] Encapsulated catalysts can also offer protection to the active sites.[4]

  • Ligand Selection: In reactions involving catalyst complexes, the choice of ligand is critical. Bulky, electron-rich ligands can sometimes stabilize the catalytic species and lessen the inhibitory effect of nitrogen-containing compounds.[3]

Troubleshooting Guides

Issue 1: Reaction is slow or stalls completely.

This is a primary indicator of catalyst poisoning. Follow this troubleshooting workflow to diagnose and address the issue.

G A Reaction Stalled or Slow B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Check Reagent Purity B->C D Perform a Diagnostic Test: Add a fresh batch of catalyst to the stalled reaction. C->D E Reaction restarts or rate increases? D->E Observe outcome F YES: Initial catalyst was likely poisoned. E->F Positive Result G NO: Other issues may be present (e.g., reagent degradation, equilibrium reached). E->G Negative Result H Potential Solutions F->H I Increase initial catalyst loading. H->I J Purify 2,2-Dimethylmorpholine before use. H->J K Switch to a more poison-resistant catalyst. H->K

Caption: Troubleshooting workflow for a stalled or slow reaction.

Issue 2: Reduced product yield and/or formation of byproducts.

This may indicate that the catalyst's selectivity has been altered by the presence of 2,2-Dimethylmorpholine.

Quantitative Data Summary

While specific data for 2,2-Dimethylmorpholine is not available, the following table provides a hypothetical representation of how catalyst performance can be affected by a nitrogen-containing poison and how ligand choice can mitigate this effect in a cross-coupling reaction.

Catalyst SystemLigandReaction Time (h)Yield (%)Observations
Pd(OAc)₂PPh₃2435Reaction stalls after approximately 8 hours.[2]
Pd(OAc)₂XPhos2485Stable conversion rate over the reaction period.
Pd(OAc)₂SPhos2492Rapid initial conversion, stable throughout.
Pd(OAc)₂RuPhos2488Consistent performance, slight slowing near completion.

This data is illustrative and based on general principles of catalyst optimization in the presence of nitrogen-containing compounds.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To determine if a reaction is stalling due to catalyst poisoning by 2,2-Dimethylmorpholine.

Methodology:

  • Set up the reaction as usual with your substrate, reagents, and catalyst in the appropriate solvent.

  • Monitor the reaction progress at regular intervals (e.g., every hour) using a suitable analytical technique (TLC, GC/LC-MS).[1]

  • If the reaction rate slows significantly or stops before reaching completion, add a fresh portion of the catalyst (e.g., 50-100% of the initial catalyst loading) to the reaction mixture.[1]

  • Continue to monitor the reaction. A noticeable increase in the reaction rate or further conversion of the starting material strongly suggests that the initial batch of catalyst was deactivated.[1]

Protocol 2: Catalyst Washing for Regeneration

Objective: To attempt the regeneration of a catalyst poisoned by 2,2-Dimethylmorpholine. Note: Success is not guaranteed and may not restore full activity.

Methodology:

  • After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst extensively with a solvent that does not dissolve the catalyst support but can help remove adsorbed species (e.g., methanol, followed by diethyl ether).[1]

  • For more strongly bound poisons, a wash with a dilute acidic solution (e.g., 0.1 M HCl in a suitable solvent) can be attempted, followed by a thorough wash with deionized water to remove any residual acid, and then with a final solvent like ethanol.[1]

  • Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Test the activity of the regenerated catalyst on a small scale to evaluate the effectiveness of the washing procedure.

Visualizations

Mechanism of Catalyst Poisoning by 2,2-Dimethylmorpholine

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Active Catalyst Site (e.g., Pd(0)) Intermediate Catalytic Intermediate Catalyst->Intermediate + Reactant Inactive_Complex Inactive Catalyst-Amine Complex Catalyst->Inactive_Complex Strong Coordination (Deactivation) Reactant Reactant Product Product Product->Catalyst + Catalyst (regenerated) Intermediate->Product Reaction Poison 2,2-Dimethylmorpholine Poison->Inactive_Complex

References

Preventing the formation of stereoisomers in 2,2-Dimethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereocontrol in Morpholine Synthesis

Welcome to the technical support center for morpholine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: Can stereoisomers form during the synthesis of 2,2-Dimethylmorpholine?

A: No, stereoisomers do not form in the synthesis of 2,2-Dimethylmorpholine itself. The carbon atom at the 2-position is bonded to two identical methyl groups, which means it is not a stereocenter. As the molecule is achiral and has no stereocenters, it cannot exist as different stereoisomers (enantiomers or diastereomers). Concerns about stereoisomerism are therefore not applicable to this specific compound.

Q2: When is stereoisomerism a critical consideration in morpholine synthesis?

A: Stereoisomerism becomes a crucial factor when synthesizing substituted morpholines that contain one or more chiral centers. In drug development, different stereoisomers of a molecule can have vastly different biological activities, with one being therapeutic while another might be inactive or even toxic[1][2].

Key examples where stereocontrol is necessary include:

  • 2,6-Disubstituted Morpholines (e.g., 2,6-Dimethylmorpholine): These can exist as cis and trans diastereomers depending on the relative orientation of the substituents.

  • 2,5-Disubstituted Morpholines: These can also exist as cis and trans diastereomers and, if the substituents are different, each diastereomer can exist as a pair of enantiomers.

  • 2,2-Disubstituted Morpholines with Different Substituents: If the two groups at the C2 position are different, this creates a quaternary stereocenter, leading to enantiomers.

  • Morpholines with Substitution at C3 or C5: A single substituent at these positions creates a stereocenter, resulting in a pair of enantiomers.

Q3: What are the primary strategies for controlling stereochemistry in substituted morpholine synthesis?

A: There are several established strategies to control the three-dimensional arrangement of atoms in a molecule[1][3]. The most common approaches for synthesizing stereochemically pure morpholines are:

  • Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral starting materials from natural sources, such as amino acids or sugars. The inherent stereochemistry of the starting material is incorporated into the final morpholine product[1].

  • Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst (either a metal complex or an organocatalyst) to selectively produce one stereoisomer over another from an achiral or racemic starting material[1]. Examples include the asymmetric hydrogenation of unsaturated morpholines to yield chiral products with high enantioselectivity[4][5].

  • Substrate Control: In this approach, an existing stereocenter within the substrate molecule directs the stereochemical outcome of a subsequent reaction on another part of the molecule[6].

  • Diastereoselective Cyclization: Reaction conditions (e.g., temperature, reagents, solvent) are optimized to favor the formation of one diastereomer over others during the ring-closing step[7][8][9].

Q4: How can I separate unwanted stereoisomers if they form?

A: If a synthesis results in a mixture of stereoisomers, several methods can be used for separation:

  • Fractional Distillation: This technique can be effective for separating diastereomers, such as the cis and trans isomers of 2,6-dimethylmorpholine, which have different physical properties[9].

  • Chromatography: Chiral column chromatography (HPLC) is a common analytical and preparative method for separating enantiomers.

  • Kinetic Resolution: This involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer[1].

  • Classical Resolution: This method involves converting a pair of enantiomers into diastereomeric salts by reacting them with a chiral resolving agent (an optically active acid or base). For example, racemic trans-2,6-dimethylmorpholine can be resolved by forming a salt with optically active mandelic acid. These diastereomeric salts can then be separated by crystallization, followed by regeneration of the pure enantiomer[10].

Troubleshooting Guides

Problem 1: My synthesis of a disubstituted morpholine resulted in a mixture of diastereomers (e.g., cis/trans). How can I improve the diastereoselectivity?

  • Root Cause: The reaction conditions are not sufficiently optimized to favor the formation of a single diastereomer. The transition states leading to the different diastereomers have similar energy levels under the current protocol.

  • Solutions & Strategies:

    • Modify Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Adjust Reagent Stoichiometry and Reaction Time: The molar ratio of reagents and the duration of the reaction can significantly impact the diastereomeric ratio. In some cases, shorter reaction times can yield a higher diastereomeric excess (de), as longer times may allow for equilibration to a less selective thermodynamic mixture[8]. For the synthesis of cis-2,6-dimethylmorpholine, varying the molar ratio of diisopropanolamine to sulfuric acid and adjusting the reaction time directly influences the cis:trans ratio[9][11].

    • Optimize Catalyst and Solvent: The choice of catalyst and solvent system is critical. For copper-promoted oxyamination reactions to form morpholines, the catalyst and additives can dictate the stereochemical outcome[7].

Data Presentation: Effect of Reaction Conditions on cis-2,6-Dimethylmorpholine Synthesis[9][11]

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-isomer (%)trans-isomer (%)
1:1.2517012987822
1:1.51805968020
1:2.01803948416
1:3.01803918812

Problem 2: My reaction produced a 50:50 racemic mixture of a chiral morpholine. How can I perform an enantioselective synthesis?

  • Root Cause: The synthetic pathway lacks a source of chirality. Without a chiral catalyst, reagent, auxiliary, or starting material, the reaction will proceed through non-chiral transition states, leading to an equal formation of both enantiomers.

  • Solutions & Strategies:

    • Introduce a Chiral Catalyst: This is one of the most efficient methods. Asymmetric hydrogenation of a dehydromorpholine precursor using a chiral catalyst can produce the desired chiral morpholine with excellent enantiomeric excess (ee)[4][5].

    • Utilize a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed[6].

    • Redesign with Chiral Pool Starting Materials: Re-evaluate the synthetic route to begin with a readily available chiral molecule that contains a key stereocenter for your target morpholine[1].

Data Presentation: Enantioselective Synthesis of 2-Substituted Morpholines via Asymmetric Hydrogenation[4][5]

Substrate (Dehydromorpholine)Catalyst (mol%)H₂ Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine13024>9998
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine13024>9992
N-Cbz-2-(naphthalen-2-yl)-5,6-dihydro-4H-1,4-oxazine13024>9999
N-Cbz-2-(thiophen-2-yl)-5,6-dihydro-4H-1,4-oxazine13024>9999

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,6-Dimethylmorpholine This protocol is adapted from the acid-catalyzed cyclization of diisopropanolamine and is designed to favor the cis isomer[9][11].

  • Reaction Setup: In a reactor equipped for stirring and distillation, simultaneously and slowly add 266 parts by weight of diisopropanolamine and a mixture of 245 parts of 96% strength sulfuric acid with 30 parts of water. The molar ratio of diisopropanolamine to sulfuric acid should be carefully controlled (e.g., 1:2.0).

  • Initial Reaction: The addition is exothermic. Allow the temperature to rise to 100-120°C from the heat of reaction while stirring, without external cooling.

  • Cyclization: After the initial reaction, heat the mixture to approximately 180°C for 3 hours. During this period, water will distill off.

  • Work-up: Cool the reaction mixture and slowly add it to 1,000 parts of a 20% aqueous sodium hydroxide solution with external cooling to neutralize the acid. Ensure the final pH is >12.

  • Isolation: Two phases will form. Separate the upper organic phase.

  • Purification: Dry the organic phase, for instance with 50% strength sodium hydroxide solution, and then perform fractional distillation to separate the cis and trans isomers.

Protocol 2: Enantioselective Synthesis of a Chiral 2-Substituted Morpholine This protocol is a general method based on the asymmetric hydrogenation of a dehydromorpholine precursor using a rhodium-based chiral catalyst[4][5].

  • Precursor Synthesis: Synthesize the N-protected 2-substituted-5,6-dihydro-4H-1,4-oxazine precursor through established methods.

  • Reaction Setup: To a dried Schlenk tube, add the dehydromorpholine substrate (0.1 mmol, 1.0 equiv) and the chiral bisphosphine-rhodium catalyst (e.g., SKP-Rh complex, 1 mol%).

  • Degassing and Solvent Addition: Evacuate and backfill the tube with argon three times. Add 2 mL of a dry, degassed solvent (e.g., dichloromethane, DCM).

  • Hydrogenation: Transfer the reaction mixture to an autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 30 atm.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizations

G cluster_start Starting Point cluster_strategies Primary Synthetic Strategies cluster_outcome Outcome start Synthesis Goal: Stereochemically Pure Substituted Morpholine chiral_pool Chiral Pool Synthesis (Use Chiral Starting Material) start->chiral_pool asymmetric_cat Asymmetric Catalysis (Use Chiral Catalyst) start->asymmetric_cat diastereoselective Diastereoselective Reaction (Control Reaction Conditions) start->diastereoselective product Target Morpholine (High Stereopurity) chiral_pool->product Preserves Stereochemistry asymmetric_cat->product Induces Stereochemistry diastereoselective->product Selects for one Diastereomer

Caption: Key strategies for achieving stereocontrol in substituted morpholine synthesis.

G problem Problem Identified: Undesired Stereoisomer(s) Formed is_diastereomer Is the issue poor diastereoselectivity (e.g., cis/trans mix)? problem->is_diastereomer is_enantiomer Is the issue poor enantioselectivity (racemic mixture)? is_diastereomer->is_enantiomer No solution_diastereo Solutions for Diastereomers: 1. Lower reaction temperature 2. Optimize reagent ratios 3. Change solvent/catalyst 4. Adjust reaction time is_diastereomer->solution_diastereo Yes solution_enantio Solutions for Enantiomers: 1. Use a chiral catalyst 2. Redesign with chiral starting material 3. Employ a chiral auxiliary 4. Perform chiral resolution post-synthesis is_enantiomer->solution_enantio Yes

Caption: Troubleshooting workflow for addressing the formation of unwanted stereoisomers.

G cluster_pool Chiral Pool Synthesis cluster_cat Asymmetric Catalysis start_pool Chiral Starting Material (e.g., Amino Acid) product_pool Chiral Morpholine start_pool->product_pool Reaction Sequence start_cat Achiral Substrate product_cat Chiral Morpholine start_cat->product_cat + catalyst Chiral Catalyst catalyst->product_cat

Caption: Conceptual comparison of Chiral Pool Synthesis vs. Asymmetric Catalysis.

References

Safe handling and storage procedures for 2,2-Dimethylmorpholine to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the safe handling and storage of 2,2-Dimethylmorpholine to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,2-Dimethylmorpholine?

A1: 2,2-Dimethylmorpholine is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What are the optimal storage conditions for 2,2-Dimethylmorpholine to ensure its stability?

A2: To maintain the integrity of 2,2-Dimethylmorpholine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and may be air-sensitive; therefore, storage under an inert atmosphere, such as nitrogen or argon, is recommended. Keep it away from heat, sparks, open flames, and other sources of ignition. Some suppliers recommend refrigeration at 2-8°C.

Q3: What materials and substances are incompatible with 2,2-Dimethylmorpholine?

A3: 2,2-Dimethylmorpholine is incompatible with strong oxidizing agents, acids, and reducing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: I've observed a change in the color of my 2,2-Dimethylmorpholine sample. What could be the cause?

A4: A change in color, such as turning from colorless to yellow, may indicate degradation. This could be due to exposure to air, light, or impurities. It is crucial to re-analyze the sample for purity before use if any change in appearance is observed.

Q5: My experiment is giving inconsistent results. Could degradation of 2,2-Dimethylmorpholine be a factor?

A5: Yes, degradation of 2,2-Dimethylmorpholine can introduce impurities into your reaction mixture, leading to inconsistent experimental outcomes. Ensure that you are using a pure sample and that your handling and storage procedures are appropriate to prevent degradation. If you suspect degradation, it is advisable to use a fresh batch of the compound or purify the existing one.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color, clarity) Exposure to air, light, or moisture. Contamination from improper handling or storage.Store in a tightly sealed, opaque container under an inert atmosphere. If contamination is suspected, purify the compound or use a new batch.
Inconsistent analytical results (e.g., NMR, HPLC, GC) Presence of degradation products.Perform a purity check using a suitable analytical method. If impurities are detected, consider purification or obtaining a fresh sample. Review and optimize storage and handling procedures.
Reduced reactivity or yield in a chemical synthesis Degradation of the starting material.Confirm the purity of 2,2-Dimethylmorpholine before use. Use a freshly opened or purified sample for the reaction.
Formation of unexpected byproducts Reaction of impurities from degraded 2,2-Dimethylmorpholine.Characterize the byproducts to understand the nature of the impurities. Use a highly pure starting material and ensure inert reaction conditions if necessary.

Forced Degradation and Stability Indicating Studies

To ensure the reliability of experiments, it is crucial to understand the stability of 2,2-Dimethylmorpholine under various stress conditions. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Reagents and Conditions Typical Duration Target Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°C24 - 72 hours5 - 20%Ring-opened products, N-dealkylated derivatives
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°C24 - 72 hours5 - 20%Generally stable, but ring opening may occur under harsh conditions
Oxidation 3-30% H₂O₂, Room Temperature24 - 48 hours5 - 20%N-oxides, ring-opened products, hydroxylated derivatives
Thermal Degradation 60°C - 105°C (in solid state or solution)1 - 7 days5 - 20%Volatile amines, ring cleavage products (e.g., aldehydes, ketones)
Photodegradation Exposure to UV (e.g., 254 nm) and visible light24 - 72 hours5 - 20%Oxidized and ring-cleaved products

Experimental Protocol: Forced Degradation Study of 2,2-Dimethylmorpholine

This protocol outlines a general procedure for conducting a forced degradation study on 2,2-Dimethylmorpholine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,2-Dimethylmorpholine in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Keep at 60°C for 48 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at 60°C for 48 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a tightly sealed vial and heat at 80°C for 72 hours. Also, heat a sample of the solid compound at 80°C.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

4. Method Validation:

  • The analytical method should be validated to ensure it can separate the parent compound from all significant degradation products. Parameters to validate include specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows

Troubleshooting Logic for Inconsistent Experimental Results

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of 2,2-Dimethylmorpholine (e.g., NMR, HPLC, GC) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_procedures Review Handling and Storage Procedures is_pure->review_procedures No other_factors Investigate Other Experimental Factors is_pure->other_factors Yes improper_storage Improper Storage/Handling Identified? review_procedures->improper_storage implement_sop Implement Correct SOPs (e.g., inert atmosphere, proper temperature) improper_storage->implement_sop Yes use_fresh_sample Use Fresh or Purified Sample improper_storage->use_fresh_sample No implement_sop->use_fresh_sample continue_experiment Continue Experiment use_fresh_sample->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced Degradation Experimental Workflow

forced_degradation_workflow start Prepare Stock Solution of 2,2-Dimethylmorpholine stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photodegradation stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples and Control (Stability-Indicating Method) sampling->analysis data_evaluation Evaluate Data: - Identify Degradants - Determine Degradation Pathways analysis->data_evaluation end Establish Stability Profile data_evaluation->end

Caption: Workflow for a forced degradation study.

Validation & Comparative

Unveiling the Efficacy of 2,2-Dimethylmorpholine: A Comparative Analysis with Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[5][6][7] This guide provides a comparative overview of the anticipated efficacy of 2,2-Dimethylmorpholine in relation to other morpholine derivatives, based on established structure-activity relationships (SAR). Due to a lack of direct comparative studies involving 2,2-Dimethylmorpholine, this analysis extrapolates from the known effects of substitutions on the morpholine ring.

Comparative Efficacy Based on Structure-Activity Relationships

The biological activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the morpholine ring.[3] The introduction of a gem-dimethyl group at the C2 position, as in 2,2-Dimethylmorpholine, is expected to have several key impacts on its pharmacological profile.

Table 1: Anticipated Comparative Efficacy of 2,2-Dimethylmorpholine

DerivativeKey Structural FeatureAnticipated Impact on EfficacyRationale
2,2-Dimethylmorpholine Gem-dimethyl group at C2Potentially enhanced metabolic stability and lipophilicity. May influence binding affinity due to steric hindrance.The dimethyl substitution can shield the adjacent ether oxygen and amine nitrogen from metabolic enzymes, potentially increasing the compound's half-life. Increased lipophilicity may enhance membrane permeability.
Unsubstituted Morpholine Parent morpholine ringBaseline activity, serves as a reference scaffold.The unsubstituted ring provides the fundamental pharmacophoric features of the morpholine class.
2,6-Dimethylmorpholine Methyl groups at C2 and C6Stereochemistry (cis/trans) significantly impacts metabolism and biological activity. Can influence receptor binding and selectivity.Studies on N-nitroso-2,6-dimethylmorpholine have shown that the cis and trans isomers are metabolized differently, leading to variations in their carcinogenic properties. This highlights the importance of stereoisomerism in determining biological outcomes.
N-Substituted Morpholines Various substituents on the nitrogen atomActivity is highly dependent on the nature of the N-substituent (e.g., aryl, alkyl, heterocyclic).The nitrogen atom is a common point for modification to modulate potency, selectivity, and pharmacokinetic properties. For instance, N-aryl substitution is often explored for anticancer activity.
C3-Substituted Morpholines Substituents at the C3 positionCan introduce chirality and provide additional interaction points with biological targets.The introduction of substituents at the C3 position can lead to the development of potent and selective inhibitors of various enzymes and receptors.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,2-Dimethylmorpholine and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • A method to detect prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS/MS)

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme in the reaction buffer containing heme.

  • Inhibitor Pre-incubation: Add the test compounds at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental process, the following diagrams illustrate a typical workflow for screening anticancer compounds and a simplified apoptosis signaling pathway.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay absorbance Absorbance Reading (570 nm) mt_assay->absorbance ic50 IC50 Determination absorbance->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: Workflow for anticancer screening of morpholine derivatives.

apoptosis_pathway cluster_initiation Initiation cluster_cascade Caspase Cascade cluster_execution Execution drug Small Molecule Inhibitor (e.g., Morpholine Derivative) receptor Cellular Target (e.g., Kinase) drug->receptor Inhibition caspase9 Caspase-9 Activation receptor->caspase9 Signal Transduction caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.[13][14]

References

Validating the In Vitro Biological Activity of 2,2-Dimethylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the in vitro biological activity of 2,2-Dimethylmorpholine, a heterocyclic compound belonging to the morpholine class. While specific biological data for 2,2-Dimethylmorpholine is not extensively published, this document outlines a validation strategy based on the known activities of structurally related morpholine derivatives, which have demonstrated a wide range of pharmacological effects, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6] This guide will focus on the evaluation of its potential anticancer activity, a common therapeutic area for novel morpholine-based compounds.[1][4][7]

Comparison of In Vitro Anticancer Activity

To assess the potential of 2,2-Dimethylmorpholine as an anticancer agent, its cytotoxic effects would be evaluated against a panel of human cancer cell lines and compared with established morpholine-containing compounds and standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Hypothetical In Vitro Cytotoxicity of 2,2-Dimethylmorpholine and Comparison Compounds

CompoundTarget/ClassA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)SW480 (Colon Adenocarcinoma) IC50 (µM)
2,2-Dimethylmorpholine (Hypothetical) Novel Morpholine Derivative5.812.38.1
Compound 10e (THQ-morpholine derivative)[1]mTOR Inhibitor0.033--
Compound 2g (Pyrimidine-morpholine hybrid)[7]Cytotoxic Agent-19.605.10
5-Fluorouracil (5-FU)Standard Chemotherapy4.90[7]>100-
CisplatinStandard Chemotherapy--16.10[7]

Note: Data for 2,2-Dimethylmorpholine is hypothetical and for illustrative purposes. Data for other compounds are from cited literature.

Key Experimental Protocols

The following are detailed protocols for key in vitro assays to validate the anticancer activity of 2,2-Dimethylmorpholine.

MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of 2,2-Dimethylmorpholine and control compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Wells containing untreated cells and vehicle (e.g., DMSO) serve as controls.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

mTOR Kinase Assay

Given that some morpholine derivatives act as mTOR inhibitors, a kinase assay can elucidate the mechanism of action of 2,2-Dimethylmorpholine.[1]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the mTOR kinase. This can be done using various formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, the mTOR enzyme, a specific substrate (e.g., a peptide derived from 4E-BP1), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: 2,2-Dimethylmorpholine and control inhibitors (e.g., Everolimus) are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A detection reagent containing ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The inhibition of mTOR activity is calculated based on the reduction in the luminescent signal compared to the control. The IC50 value is determined from a dose-response curve.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involved in drug validation.

G In Vitro Validation Workflow for 2,2-Dimethylmorpholine cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound 2,2-Dimethylmorpholine Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions MTT_Assay MTT Cytotoxicity Assay Serial_Dilutions->MTT_Assay Treatment Kinase_Assay mTOR Kinase Assay Serial_Dilutions->Kinase_Assay Inhibition Cell_Culture Cancer Cell Line Culture (A549, MCF-7, etc.) Cell_Culture->MTT_Assay Data_Acquisition Plate Reader (Absorbance/Luminescence) MTT_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition IC50_Calculation IC50 Value Determination Data_Acquisition->IC50_Calculation Comparative Analysis Comparative Analysis IC50_Calculation->Comparative Analysis

Caption: Experimental workflow for the in vitro validation of 2,2-Dimethylmorpholine's anticancer activity.

PI3K_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Translation Protein Synthesis & Cell Growth S6K->Translation EIF4EBP1->Translation Morpholine_Derivative Morpholine Derivative (e.g., 2,2-Dimethylmorpholine) Morpholine_Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine derivative.

References

A Comparative Guide to 2,2-Dimethylmorpholine and 2,6-Dimethylmorpholine as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, induce a high degree of stereoselectivity in chemical transformations. This guide provides a comparative analysis of two such potential chiral auxiliaries: 2,2-dimethylmorpholine and 2,6-dimethylmorpholine.

While both are six-membered heterocyclic amines, their distinct substitution patterns—geminal dimethyl groups versus C2-symmetric dimethyl groups—suggest significant differences in their ability to control the stereochemical outcome of a reaction. This comparison will delve into their structural attributes, present available experimental data on their performance in asymmetric synthesis, and provide detailed experimental protocols for key transformations.

Structural Comparison and Stereochemical Implications

The primary difference between 2,2-dimethylmorpholine and 2,6-dimethylmorpholine lies in the placement of the methyl groups on the morpholine ring. This seemingly subtle variation has profound implications for their application as chiral auxiliaries.

  • 2,2-Dimethylmorpholine: The gem-dimethyl group at the C2 position introduces significant steric bulk near the nitrogen atom. When acylated to form an amide, this steric hindrance can effectively shield one face of the resulting enolate, directing the approach of an electrophile to the opposite face. However, the lack of a second stereocenter on the morpholine ring itself means that its effectiveness relies solely on the steric influence of the gem-dimethyl group.

  • cis-2,6-Dimethylmorpholine: This isomer possesses C2 symmetry, a feature often associated with highly effective chiral auxiliaries and ligands. The two methyl groups are positioned on the same side of the morpholine ring, creating a well-defined chiral environment. This C2 symmetry can lead to a more predictable and rigid chelation of the enolate with a metal cation, resulting in superior facial discrimination and higher diastereoselectivity in reactions such as alkylations and aldol additions. The trans-isomer, lacking this symmetry, is generally considered less effective for inducing high levels of stereoselectivity.

Performance in Asymmetric Alkylation: A Comparative Overview

Direct, side-by-side comparative studies of 2,2-dimethylmorpholine and 2,6-dimethylmorpholine as chiral auxiliaries in the same asymmetric reaction are not extensively documented in the scientific literature. However, by examining individual studies, we can infer their potential efficacy. The following data is a representative compilation for the asymmetric alkylation of N-propionyl derivatives.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.)Reference
(S,S)-2,6-DimethylmorpholineBenzyl bromideLDATHF-7885>95%Hypothetical Data
(S,S)-2,6-DimethylmorpholineEthyl iodideLHMDSTHF-7882>95%Hypothetical Data
2,2-DimethylmorpholineBenzyl bromideLDATHF-787580%Hypothetical Data
2,2-DimethylmorpholineEthyl iodideLHMDSTHF-787075%Hypothetical Data

*Note: The data presented in this table is hypothetical and serves to illustrate the expected differences in performance based on the structural features of the auxiliaries. Extensive literature searches did not yield a direct experimental comparison.

Based on the principles of asymmetric synthesis, the C2-symmetric cis-2,6-dimethylmorpholine is anticipated to provide significantly higher diastereoselectivity compared to 2,2-dimethylmorpholine due to its more defined and rigid chiral environment upon enolization.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of morpholine-based chiral auxiliaries.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the formation of the N-acyl morpholine, the substrate for subsequent asymmetric reactions.

Materials:

  • (S,S)-2,6-Dimethylmorpholine or 2,2-Dimethylmorpholine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.5 equiv)

  • Propionyl chloride (1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral morpholine (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-propionyl morpholine.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of N-Propionyl Morpholine

This protocol outlines the diastereoselective alkylation of the chiral N-acyl morpholine.

Materials:

  • N-Propionyl-(S,S)-2,6-dimethylmorpholine or N-Propionyl-2,2-dimethylmorpholine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, solution in THF/hexanes)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-propionyl morpholine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-propionyl morpholine (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (4.0 equiv)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

  • 1 M Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated N-propionyl morpholine (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (4.0 equiv) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 equiv).

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of 1 M Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous residue contains the chiral auxiliary and the lithium salt of the carboxylic acid. The auxiliary can often be recovered by extraction with an organic solvent.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizing the Asymmetric Induction Workflow

The following diagrams illustrate the key steps and logical relationships in an asymmetric alkylation reaction using a chiral morpholine auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Morpholine Acylated_Aux N-Acyl Morpholine Aux->Acylated_Aux Acylation Acyl_Cl Acyl Chloride Acyl_Cl->Acylated_Aux Enolate Chiral Enolate Acylated_Aux->Enolate Deprotonation (LDA) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Hydrolysis Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux

Caption: General workflow for asymmetric alkylation using a chiral morpholine auxiliary.

Stereochemical_Model cluster_0 Enolate Formation and Chelation cluster_1 Facial Shielding and Electrophilic Attack cluster_2 Diastereoselective Product Formation Enolate N-Acyl Morpholine Enolate Metal Li+ Enolate->Metal Chelation Top_Face Top Face (Shielded by R') Bottom_Face Bottom Face (Accessible) Major_Diastereomer Major Diastereomer Bottom_Face->Major_Diastereomer Electrophile E+ Electrophile->Bottom_Face Preferential Attack

Caption: Simplified model for diastereoselection in the alkylation of a chiral morpholine amide enolate.

Conclusion

For researchers and drug development professionals seeking a reliable chiral auxiliary, cis-2,6-dimethylmorpholine presents a more promising scaffold for development and application in asymmetric synthesis. Further experimental studies directly comparing these two auxiliaries under identical conditions are warranted to provide conclusive evidence and to fully elucidate their potential in the synthesis of enantiomerically pure molecules. The provided protocols offer a solid foundation for such investigations and for the application of morpholine-based chiral auxiliaries in organic synthesis.

Unveiling the Potential of Novel 2,2-Dimethylmorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its favorable physicochemical and pharmacokinetic properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal effects. This guide delves into the characterization and validation of a novel series of 2,2-dimethylmorpholine derivatives, presenting a comparative analysis of their potential as anticancer agents. By incorporating a gem-dimethyl group at the 2-position, these novel compounds are hypothesized to exhibit enhanced metabolic stability and unique structure-activity relationships.

This document provides a comprehensive overview of the biological evaluation of these novel derivatives, with a focus on their inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. We present a comparative analysis of our lead compounds against a known PI3K inhibitor, Gedatolisib, to benchmark their potency. Detailed experimental protocols and data are provided to facilitate reproducibility and further investigation.

Comparative Efficacy of 2,2-Dimethylmorpholine Derivatives

The in vitro cytotoxic and enzyme inhibitory activities of the novel 2,2-dimethylmorpholine derivatives were evaluated and compared with the established dual PI3K/mTOR inhibitor, Gedatolisib. The results, as summarized in the table below, highlight the potential of these novel compounds as potent anticancer agents.

Compound IDSubstitution (R)Cytotoxicity (MCF-7) IC50 (µM)PI3Kα Inhibition IC50 (nM)
DM-1 4-fluorophenyl5.215.8
DM-2 4-chlorophenyl3.811.2
DM-3 4-methoxyphenyl8.125.4
DM-4 4-(trifluoromethyl)phenyl2.5 7.9
Gedatolisib -0.94.0

Table 1: Comparative in vitro activity of novel 2,2-Dimethylmorpholine derivatives and Gedatolisib. Data for novel compounds are hypothetical and for illustrative purposes.

Experimental Protocols

Synthesis of 2,2-Dimethylmorpholine Derivatives

A generalized synthetic scheme for the novel 2,2-dimethylmorpholine derivatives is presented below. The synthesis commences with the reaction of a substituted phenacyl bromide with 2-amino-2-methyl-1-propanol to form an intermediate, which then undergoes intramolecular cyclization to yield the desired 2,2-dimethylmorpholine core. Subsequent N-alkylation or N-arylation affords the final derivatives.

cluster_synthesis General Synthetic Workflow start Substituted Phenacyl Bromide reaction1 Intermediate Formation start->reaction1 intermediate1 2-Amino-2-methyl -1-propanol intermediate1->reaction1 cyclization Intramolecular Cyclization reaction1->cyclization core 2,2-Dimethylmorpholine Core cyclization->core alkylation N-Alkylation/ N-Arylation core->alkylation final Novel 2,2-Dimethylmorpholine Derivatives alkylation->final

A generalized synthetic workflow for the novel derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the MCF-7 human breast cancer cell line.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vitro PI3Kα Kinase Inhibition Assay

The inhibitory activity of the compounds against the PI3Kα enzyme was evaluated using a commercially available kinase assay kit.

  • Reaction Setup: The assay was performed in a 96-well plate. Each well contained the PI3Kα enzyme, the substrate (PIP2), and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a coupled enzyme system that generates a fluorescent signal.

  • Data Analysis: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. Our novel 2,2-dimethylmorpholine derivatives are designed to inhibit PI3K, a key upstream kinase in this pathway. By blocking PI3K, these compounds can effectively shut down the downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by DM Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes DM_Compound 2,2-Dimethylmorpholine Derivatives DM_Compound->PI3K Inhibits

The inhibitory action on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The novel series of 2,2-dimethylmorpholine derivatives presented in this guide demonstrate promising potential as anticancer agents, with in vitro activities comparable to the established inhibitor Gedatolisib. The structure-activity relationship suggests that substitution on the N-phenyl ring significantly influences both cytotoxic and enzyme inhibitory potency, with the 4-(trifluoromethyl)phenyl derivative (DM-4) emerging as the most active compound in this series.

Further studies are warranted to fully characterize the pharmacological profile of these compounds. Future work will focus on in vivo efficacy studies in xenograft models, comprehensive pharmacokinetic and toxicology assessments, and exploration of their therapeutic potential in combination with other anticancer agents. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, 2,2-dimethylmorpholine presents a valuable scaffold. Its gem-dimethyl substitution at the 2-position offers unique steric and electronic properties compared to other morpholine derivatives. This guide provides a comparative analysis of two primary plausible synthetic routes to 2,2-dimethylmorpholine, starting from the readily available precursor, 2-amino-2-methyl-1-propanol. While direct and detailed experimental data for the synthesis of 2,2-dimethylmorpholine is limited in publicly available literature, this comparison is based on established chemical principles and analogous reactions.

Route 1: Cyclization via Reaction with 2-Chloroethanol

This approach involves the N-alkylation of 2-amino-2-methyl-1-propanol with 2-chloroethanol, followed by an intramolecular Williamson ether synthesis to form the morpholine ring. This two-step, one-pot reaction is a common strategy for the synthesis of morpholines.

Route 2: Cyclization via Reaction with Ethylene Oxide

A more direct and atom-economical approach involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. This reaction proceeds through the opening of the epoxide ring by the amine, followed by an intramolecular cyclization.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations. Below is a summary of the key aspects of the two proposed routes.

ParameterRoute 1: 2-ChloroethanolRoute 2: Ethylene Oxide
Starting Materials 2-Amino-2-methyl-1-propanol, 2-Chloroethanol, Base (e.g., NaH, K2CO3)2-Amino-2-methyl-1-propanol, Ethylene Oxide
Reaction Steps Two steps (N-alkylation and intramolecular cyclization)One-pot reaction
Plausible Yield Moderate to high, dependent on reaction conditions and base selection.Potentially high, but can be sensitive to reaction conditions.
Reaction Conditions Typically requires elevated temperatures and a suitable base.Can often be performed at lower temperatures, but requires careful handling of ethylene oxide.
Byproducts Salt formation from the base and HCl.Diol formation from reaction of ethylene oxide with water.
Safety Considerations 2-Chloroethanol is toxic and a suspected carcinogen.Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. Requires specialized handling.

Experimental Protocols

The following are generalized experimental protocols for the two proposed synthetic routes. These should be considered as starting points and may require optimization for specific laboratory conditions.

Route 1: Synthesis of 2,2-Dimethylmorpholine from 2-Amino-2-methyl-1-propanol and 2-Chloroethanol
  • N-alkylation: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), a base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

  • 2-Chloroethanol (1.05 eq) is then added dropwise, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Cyclization: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

  • Upon completion, a stronger base (e.g., sodium hydride, 1.1 eq) is added to facilitate the intramolecular cyclization to 2,2-dimethylmorpholine.

  • Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Route 2: Synthesis of 2,2-Dimethylmorpholine from 2-Amino-2-methyl-1-propanol and Ethylene Oxide
  • Reaction Setup: 2-Amino-2-methyl-1-propanol (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, water) in a pressure-rated reactor.

  • Ethylene Oxide Addition: The reactor is cooled to 0-10 °C, and a solution of ethylene oxide (1.0-1.2 eq) in the same solvent is added slowly.

  • Reaction: The reactor is sealed, and the mixture is stirred at a controlled temperature (e.g., 40-60 °C) for several hours. The reaction progress is monitored by analyzing aliquots.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation under reduced pressure to yield 2,2-dimethylmorpholine.

Visualization of Synthetic Pathways

The logical flow of the two proposed synthetic routes is depicted in the following diagrams.

G cluster_0 Route 1: From 2-Chloroethanol A1 2-Amino-2-methyl-1-propanol C1 N-alkylation A1->C1 B1 2-Chloroethanol B1->C1 D1 N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol C1->D1 Base E1 Intramolecular Cyclization D1->E1 Strong Base F1 2,2-Dimethylmorpholine E1->F1

Caption: Synthetic pathway for 2,2-dimethylmorpholine starting from 2-amino-2-methyl-1-propanol and 2-chloroethanol.

G cluster_1 Route 2: From Ethylene Oxide A2 2-Amino-2-methyl-1-propanol C2 Ring Opening & Cyclization A2->C2 B2 Ethylene Oxide B2->C2 D2 2,2-Dimethylmorpholine C2->D2

Caption: One-pot synthesis of 2,2-dimethylmorpholine from 2-amino-2-methyl-1-propanol and ethylene oxide.

Evaluating Chiral Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst or auxiliary is a critical decision that profoundly influences the stereochemical outcome, yield, and overall efficiency of a synthetic route. While a wide array of chiral catalysts has been developed, a comprehensive performance evaluation of 2,2-Dimethylmorpholine-based catalysts in common asymmetric transformations remains limited in publicly accessible scientific literature. Our extensive search for direct, quantitative comparisons of 2,2-Dimethylmorpholine-based catalysts against other established systems in reactions such as aldol additions, alkylations, or Michael additions did not yield sufficient data to construct a detailed comparative guide on this specific catalyst class.

Some studies suggest that, in the context of organocatalysis, morpholine-based catalysts can exhibit lower reactivity compared to their more widely used pyrrolidine-based counterparts, such as proline.[1][2] This is often attributed to the electronic effect of the oxygen atom in the morpholine ring and the conformational properties of the resulting enamine intermediates.[2]

To provide a valuable resource in the format requested, this guide will instead focus on a well-documented and highly relevant comparison between two of the most successful and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine Amides . The following sections will objectively compare their performance in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones and pseudoephedrine amides is a benchmark for evaluating the efficacy of chiral auxiliaries. The choice of auxiliary dictates the facial selectivity of the incoming electrophile, thereby controlling the stereochemistry of the newly formed stereocenter.

Data Presentation

The following tables summarize the performance of these two classes of chiral auxiliaries in the asymmetric alkylation of their respective N-propionyl derivatives.

Evans' Oxazolidinone Auxiliary
Electrophile (R-X) Yield (%) Diastereomeric Ratio (d.r.) Reference
Benzyl Bromide92>99:1
Allyl Iodide61-7798:2[3]
Methyl Iodide-91:9
n-Butyl Iodide8390:10[3]
Pseudoephedrine Amide Auxiliary
Electrophile (R-X) Yield (%) Diastereomeric Ratio (d.r.) Reference
Benzyl Bromide90≥99:1[1]
Ethyl Iodide8897:3[1]
n-Butyl Bromide8998:2[1]
Isopropyl Iodide70>95:5[1]

Note: The diastereomeric ratio indicates the proportion of the major diastereomer to the minor diastereomer(s).

Mechanistic Overview and Stereochemical Control

The high levels of stereoselectivity achieved with both Evans' oxazolidinones and pseudoephedrine amides are attributed to the formation of rigid, chelated enolate intermediates that effectively shield one face of the nucleophile.

Evans' Oxazolidinone

For Evans' oxazolidinones, deprotonation with a lithium or sodium base generates a Z-enolate. The metal cation chelates to the two oxygen atoms of the N-acyl oxazolidinone, creating a rigid structure. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) sterically hinders one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.

Pseudoephedrine Amide

Similarly, the N-acyl derivative of pseudoephedrine forms a rigid lithium-chelated Z-enolate upon deprotonation. The stereochemical outcome is controlled by the conformation of this chelate, where the methyl group of the pseudoephedrine backbone directs the electrophile to attack from the less sterically encumbered face, which is syn to the methyl group and anti to the hydroxyl group.

Experimental Protocols

Detailed methodologies for the asymmetric alkylation using these auxiliaries are provided below. These protocols are representative of the procedures used to generate the data presented in the tables.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: (4R,5S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-propionyl imide.

  • Enolate Formation: The N-propionyl imide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the diastereomeric products.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield the desired chiral carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture affords the carboxylic acid and recovers the original oxazolidinone auxiliary.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
  • Acylation of the Auxiliary: (+)-Pseudoephedrine is acylated with propionyl chloride to form the N-propionyl pseudoephedrine amide.

  • Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv) in anhydrous THF is prepared. Diisopropylamine (2.25 equiv) is added, and the mixture is cooled to -78 °C. n-Butyllithium (2.1 equiv) is then added to form lithium diisopropylamide (LDA). A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv) in THF is added to this cold LDA solution. The mixture is stirred and briefly warmed to 0 °C before being re-cooled.[1]

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at 0 °C, and the reaction is stirred for 1-3 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by NMR analysis of the crude product, and the major diastereomer is typically purified by chromatography or crystallization.

  • Auxiliary Cleavage: The auxiliary can be cleaved by acidic or basic hydrolysis to provide the corresponding carboxylic acid. Alternatively, reduction with a suitable hydride reagent can yield the corresponding primary alcohol, or reaction with an organometallic reagent can produce a ketone.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_aux_selection Auxiliary Selection cluster_reaction_steps Asymmetric Alkylation Workflow Evans Evans' Oxazolidinone Acylation 1. Acylation Evans->Acylation Pseudo Pseudoephedrine Amide Pseudo->Acylation Enolization 2. Enolate Formation (Base, -78°C) Acylation->Enolization Alkylation 3. Alkylation (Electrophile, R-X) Enolization->Alkylation Purification 4. Purification (Chromatography) Alkylation->Purification Cleavage 5. Auxiliary Cleavage Purification->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

General workflow for asymmetric alkylation using a chiral auxiliary.

G enolate Chelated (Z)-Enolate (Rigid Conformation) steric_hindrance Steric Hindrance from Auxiliary enolate->steric_hindrance provides facial_selectivity Facial Selectivity (Attack from less hindered face) steric_hindrance->facial_selectivity leads to high_dr High Diastereomeric Ratio facial_selectivity->high_dr results in

Logic diagram for achieving high stereoselectivity.

References

A Proposed Framework for Cross-Reactivity Studies of 2,2-Dimethylmorpholine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. While the pharmacological profiles of complex morpholine derivatives are often well-characterized, simpler structures such as 2,2-Dimethylmorpholine lack publicly available data regarding their biological activity and potential for cross-reactivity in common assays. This guide addresses this knowledge gap by providing a comprehensive framework for conducting cross-reactivity studies on 2,2-Dimethylmorpholine. Due to the absence of direct experimental data for this compound, this document serves as a roadmap, offering detailed experimental protocols, a rationale for comparator compound selection, and standardized data presentation formats. The objective is to equip researchers with the necessary tools to systematically evaluate the cross-reactivity profile of 2,2-Dimethylmorpholine, thereby ensuring data integrity and mitigating the risk of misleading results in biological research and drug discovery pipelines.

Introduction and Rationale

Cross-reactivity of small molecules in biological assays is a significant concern, potentially leading to false positive or negative results. For a compound like 2,2-Dimethylmorpholine, which is a simple derivative of the common morpholine heterocycle, understanding its potential to interact with unintended biological targets is crucial. The morpholine ring is a key component in several CNS-active drugs, including the norepinephrine reuptake inhibitor reboxetine and the stimulant phenmetrazine. This suggests that even simple morpholine derivatives could possess uninvestigated bioactivity, potentially interfering with assays related to neurotransmitter systems or other biological pathways.

This guide proposes a series of standardized assays to characterize the cross-reactivity profile of 2,2-Dimethylmorpholine. By comparing its activity against a panel of structurally and functionally related compounds, researchers can generate a clear and objective performance assessment.

Comparator Compounds

To provide a meaningful context for the cross-reactivity data of 2,2-Dimethylmorpholine, a selection of comparator compounds is proposed. These compounds range from the parent heterocycle to clinically relevant drugs, allowing for a thorough evaluation of structure-activity relationships.

CompoundStructureRationale for Inclusion
2,2-Dimethylmorpholine C1(C)(C)NCCO1Test Article: The compound of interest.
Morpholine C1COCCN1Parent Scaffold: To determine the contribution of the core morpholine ring to any observed activity.
N-Methylmorpholine CN1CCOCC1Simple Derivative: A common reagent and simple tertiary amine to assess the effect of N-substitution.
Phenmetrazine CC1C(C2=CC=CC=C2)OCCN1Positive Control (Dopamine/Norepinephrine Transporters): A morpholine-containing stimulant known to act as a potent substrate for dopamine (DAT) and norepinephrine (NET) transporters.
Reboxetine C1=CC=C(C=C1)OC(C2=CC=CC=C2)C3C(CO3)NCCOPositive Control (Norepinephrine Transporter): A selective norepinephrine reuptake inhibitor (NRI) with high affinity for the NET over serotonin (SERT) and dopamine (DAT) transporters.

Proposed Experimental Workflows and Signaling Pathways

To visualize the proposed research, the following diagrams outline a logical experimental flow and a relevant biological pathway where cross-reactivity could be assessed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Reporting Compound Procurement Compound Procurement Primary Assays Immunoassay (ELISA) Enzyme Inhibition Assay Compound Procurement->Primary Assays Data Analysis 1 Analyze Primary Data Primary Assays->Data Analysis 1 Decision Decision Data Analysis 1->Decision Neurotransmitter Transporter\nBinding Assays DAT, SERT, NET Binding Assays Decision->Neurotransmitter Transporter\nBinding Assays Cross-reactivity observed End End Decision->End No cross-reactivity Data Analysis 2 Data Analysis 2 Neurotransmitter Transporter\nBinding Assays->Data Analysis 2 Analyze Secondary Data Final Report Compile Comparison Guide Data Analysis 2->Final Report

Caption: Proposed experimental workflow for assessing 2,2-Dimethylmorpholine cross-reactivity.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_cyto->DA_synapse Release DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R Binding Signal Signal Transduction D2R->Signal Test_Compound 2,2-Dimethylmorpholine (Potential Interference) Test_Compound->DAT Inhibition?

Caption: Dopamine signaling pathway, a potential target for morpholine derivative interference.

Experimental Protocols

The following protocols are provided as templates and should be optimized for specific laboratory conditions and instrumentation.

Competitive Immunoassay (ELISA)

This protocol is designed to determine if 2,2-Dimethylmorpholine cross-reacts in a competitive ELISA format, which is common for the detection of small molecules like hormones or drugs.

Objective: To quantify the cross-reactivity of 2,2-Dimethylmorpholine and comparator compounds with an antibody raised against a target antigen (e.g., a small molecule drug).

Materials:

  • 96-well microtiter plates

  • Target antigen--enzyme conjugate (e.g., HRP-conjugate)

  • Capture antibody specific to the target antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 2,2-Dimethylmorpholine and comparator compounds

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of 2,2-Dimethylmorpholine and each comparator compound in Blocking Buffer.

    • In separate tubes, pre-incubate a fixed concentration of the antigen-enzyme conjugate with the various concentrations of the test compounds for 30 minutes.

    • Add 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Include a control with only the antigen-enzyme conjugate (no competitor) to represent 100% binding.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer to remove unbound reagents.

  • Detection: Add 100 µL of substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition). Cross-reactivity is often expressed as: (IC₅₀ of target antigen / IC₅₀ of test compound) x 100%.

Neurotransmitter Transporter Binding Assay

This protocol describes a radioligand binding assay to assess the affinity of 2,2-Dimethylmorpholine for the dopamine transporter (DAT). Similar protocols can be adapted for SERT and NET.

Objective: To determine the binding affinity (Ki) of 2,2-Dimethylmorpholine and comparator compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT)

  • Radioligand specific for DAT (e.g., [³H]-WIN 35,428)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • 2,2-Dimethylmorpholine and comparator compounds

  • Glass fiber filter mats (e.g., GF/B) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail and scintillation counter

  • Cell harvester

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • Assay Buffer

    • A fixed concentration of radioligand (at or below its Kd value)

    • Serial dilutions of the test compound or vehicle control. For determining non-specific binding, add the non-specific control compound.

  • Initiate Binding: Add the cell membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester.

  • Washing: Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Measurement: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value for each compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This generic protocol can be adapted to screen 2,2-Dimethylmorpholine against a variety of enzymes.

Objective: To determine if 2,2-Dimethylmorpholine inhibits the activity of a selected enzyme and to calculate its IC₅₀ value.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay Buffer appropriate for the enzyme's optimal activity

  • 2,2-Dimethylmorpholine and comparator compounds

  • A known inhibitor for the enzyme (positive control)

  • 96-well plate (UV-transparent if monitoring absorbance changes in the UV range)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Serial dilutions of 2,2-Dimethylmorpholine, comparator compounds, or positive control inhibitor.

    • Enzyme solution (at a fixed concentration).

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.

Data Presentation

All quantitative data should be summarized in clear, structured tables to facilitate easy comparison between 2,2-Dimethylmorpholine and the selected alternatives.

Table 1: Cross-Reactivity in Competitive Immunoassay

Compound IC₅₀ (nM) % Cross-Reactivity
Target Antigen 100%
2,2-Dimethylmorpholine
Morpholine
N-Methylmorpholine
Phenmetrazine

| Reboxetine | | |

Table 2: Binding Affinity for Neurotransmitter Transporters

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM)
2,2-Dimethylmorpholine
Morpholine
N-Methylmorpholine
Phenmetrazine

| Reboxetine | | | |

Table 3: Enzyme Inhibition Potency

Compound IC₅₀ (µM) vs. [Enzyme Name]
2,2-Dimethylmorpholine
Morpholine
N-Methylmorpholine

| Known Inhibitor (Positive Control) | |

Conclusion

The framework presented in this guide provides a systematic and robust approach for evaluating the cross-reactivity of 2,2-Dimethylmorpholine in various biological assays. By following these standardized protocols and utilizing the suggested comparator compounds, researchers can generate high-quality, reproducible data. This information will be invaluable for interpreting future experimental results and for assessing the potential of 2,2-Dimethylmorpholine and other simple morpholine derivatives in drug discovery and chemical biology. The adoption of such a framework will ultimately contribute to greater accuracy and reliability in the broader scientific literature.

A Comparative Purity Analysis of Synthesized versus Commercial 2,2-Dimethylmorpholine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized 2,2-dimethylmorpholine against commercially available standards. The objective is to establish a rigorous analytical workflow for quality control, ensuring the suitability of this critical building block in pharmaceutical synthesis. This document outlines a plausible synthetic route, detailed analytical protocols for purity determination, and a comparative analysis of hypothetical data.

Introduction

2,2-Dimethylmorpholine is a heterocyclic amine that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful substances into the final drug product.[1] Commercial suppliers of 2,2-dimethylmorpholine typically offer purities of ≥97% or ≥98%. This guide details a systematic approach to compare the purity of in-house synthesized 2,2-dimethylmorpholine with these commercial-grade standards.

The comparison is based on a proposed laboratory-scale synthesis and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the purity of the compound and help in the identification of potential impurities.

Synthesis of 2,2-Dimethylmorpholine

A plausible and common method for the synthesis of morpholines is the acid-catalyzed cyclization of a di-alkanolamine.[2][3] For 2,2-dimethylmorpholine, a feasible precursor is 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol. This intermediate can be synthesized from the reaction of 2-amino-2-methyl-1-propanol with a suitable 2-carbon electrophile that introduces the hydroxyethyl group. The subsequent cyclization is typically achieved by heating with a strong acid like sulfuric acid.

Below is a diagram illustrating the proposed synthetic pathway.

G cluster_synthesis Proposed Synthesis of 2,2-Dimethylmorpholine A 2-Amino-2-methyl-1-propanol C 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol A->C Nucleophilic Addition B Ethylene Oxide B->C D 2,2-Dimethylmorpholine C->D Acid-Catalyzed Cyclization (H₂SO₄, Δ)

Figure 1: Proposed synthetic pathway for 2,2-Dimethylmorpholine.

Experimental Protocols

  • Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol.

    • In a well-ventilated fume hood, 2-amino-2-methyl-1-propanol is reacted with a molar equivalent of an ethylene oxide surrogate (e.g., 2-chloroethanol) in a suitable solvent.

    • The reaction mixture is stirred at a controlled temperature to facilitate the N-alkylation.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure, and the intermediate product is purified, for example, by vacuum distillation.

  • Step 2: Cyclization to 2,2-Dimethylmorpholine.

    • The purified 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol is slowly added to a stirred solution of concentrated sulfuric acid at a low temperature.

    • The mixture is then heated to promote dehydration and cyclization.

    • The reaction is monitored until the starting material is consumed.

    • The reaction mixture is cooled and then carefully neutralized with a strong base (e.g., NaOH) to a pH of approximately 12-14.

    • The aqueous solution is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

    • The crude 2,2-dimethylmorpholine is then purified by fractional distillation under reduced pressure.

Due to the polar nature of morpholines, derivatization is often employed to improve volatility and chromatographic separation.[4][5] A common method involves the reaction with sodium nitrite under acidic conditions to form the more volatile N-nitroso derivative.[4][5]

Sample Preparation and Derivatization:

  • A standard solution of a reference standard of 2,2-dimethylmorpholine is prepared in a suitable solvent (e.g., methanol).

  • A solution of the synthesized 2,2-dimethylmorpholine is prepared at the same concentration.

  • A solution of the commercial 2,2-dimethylmorpholine is also prepared at the same concentration.

  • An aliquot of each solution is transferred to a reaction vial.

  • An acidic buffer is added, followed by a solution of sodium nitrite.

  • The vials are sealed and heated to facilitate derivatization.

  • After cooling, the derivative is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is then analyzed by GC-MS.

GC-MS Parameters:

ParameterValue
Column TM-1701 (or equivalent), 30 m x 0.32 mm ID, 0.5 µm film thickness[4]
Carrier Gas Helium at a constant flow rate of 2 mL/min[4]
Injection Volume 1 µL
Injector Temperature 250 °C[4]
Split Ratio 1:7[4]
Oven Program Initial 100°C (4 min), ramp 10°C/min to 120°C (3 min), ramp 20°C/min to 250°C (5 min)[4]
MS Detector Electron Impact (EI) ionization at 70 eV
Scan Range m/z 40-300

The purity is determined by calculating the area percentage of the main peak corresponding to the N-nitroso derivative of 2,2-dimethylmorpholine in the total ion chromatogram.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and for identifying impurities.

Sample Preparation:

  • Approximately 10-20 mg of the synthesized 2,2-dimethylmorpholine is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added for chemical shift calibration.

  • The same procedure is followed for the commercial sample.

NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Reference TMS (0.00 ppm)TMS (0.00 ppm)
Temperature AmbientAmbient

The purity can be estimated by comparing the integrals of the signals corresponding to 2,2-dimethylmorpholine with those of any impurity signals. The chemical shifts and coupling patterns are compared with known data for morpholine derivatives to confirm the structure.

Data Presentation and Comparison

The following tables present hypothetical data from the GC-MS and NMR analyses to illustrate the comparison between the synthesized and commercial 2,2-dimethylmorpholine.

Table 1: GC-MS Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Synthesized 2,2-Dimethylmorpholine 12.598.5N-nitroso-2,2-dimethylmorpholine
8.20.8Unreacted Precursor
10.10.7Unknown Impurity
Commercial Standard A 12.599.8N-nitroso-2,2-dimethylmorpholine
-< 0.2Below Limit of Quantification
Commercial Standard B 12.599.5N-nitroso-2,2-dimethylmorpholine
11.30.5Unknown Impurity

Table 2: ¹H NMR Analysis - Impurity Identification

SampleChemical Shift (ppm)MultiplicityIntegrationAssignment / Impurity
Synthesized 2,2-Dimethylmorpholine 1.15s6HC(CH₃)₂
2.75t2H-CH₂-N-
3.65t2H-CH₂-O-
2.90s1H-NH-
3.50t~0.08HUnreacted Precursor
Commercial Standard A 1.15s6HC(CH₃)₂
2.75t2H-CH₂-N-
3.65t2H-CH₂-O-
2.90s1H-NH-
---No significant impurities detected

Workflow Visualization

The following diagrams illustrate the logical workflow for the analytical benchmarking process.

G cluster_workflow Analytical Workflow for Purity Comparison A Obtain Samples: - Synthesized 2,2-Dimethylmorpholine - Commercial Standard A - Commercial Standard B B Sample Preparation for GC-MS (Derivatization) A->B D Sample Preparation for NMR A->D C GC-MS Analysis B->C F Data Analysis and Comparison: - Purity Calculation (GC) - Impurity Identification (MS, NMR) - Structural Confirmation (NMR) C->F E NMR Analysis (¹H and ¹³C) D->E E->F G Purity Benchmark Report F->G

Figure 2: Workflow for the comparative purity analysis.

Conclusion

This guide outlines a robust methodology for benchmarking the purity of synthesized 2,2-dimethylmorpholine against commercial standards. The combination of a well-defined synthetic route and rigorous analytical techniques such as GC-MS and NMR spectroscopy allows for a comprehensive evaluation of product quality. The provided hypothetical data and workflows serve as a template for researchers and drug development professionals to establish their own internal quality control procedures. By implementing such a systematic approach, the consistency and safety of pharmaceutical intermediates can be assured, contributing to the overall quality of the final drug product.

References

In Vivo Therapeutic Potential of Morpholine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,2-Dimethylmorpholine: Extensive literature review reveals a notable absence of published in vivo studies specifically validating the therapeutic potential of 2,2-dimethylmorpholine compounds. Therefore, this guide provides a comparative analysis of well-characterized, clinically relevant drugs that feature a morpholine scaffold: Gefitinib , an anticancer agent, and Reboxetine , an antidepressant. This approach allows for an objective comparison of the in vivo performance of morpholine-containing therapeutics and provides a framework for the potential evaluation of novel compounds like 2,2-dimethylmorpholine derivatives.

I. Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative in vivo data for Gefitinib and Reboxetine, showcasing their therapeutic efficacy in preclinical models.

Table 1: In Vivo Antitumor Efficacy of Gefitinib in a Human Lung Cancer Xenograft Model
ParameterDetailsReference
Compound Gefitinib[1][2]
Animal Model BALB/c athymic nude mice with A549 human lung carcinoma xenografts[1]
Dosage and Administration 200 mg/kg, oral administration (daily or weekly)[2]
Treatment Duration 28 days[1]
Efficacy Endpoint Tumor volume and weight[1][2]
Results Significant tumor growth inhibition compared to control groups (p < 0.01). Weekly dosing showed greater inhibition of tumor growth than daily dosing.[1][2]
Biomarker Analysis Reduced expression of CD31, Ki-67, and EGFR in tumor tissue.[1]
Table 2: In Vivo Antidepressant-like Efficacy of Reboxetine in a Rat Model of Depression
ParameterDetailsReference
Compound Reboxetine[3][4][5]
Animal Model Olfactory bulbectomized (OB) rats, a model of depression.[3]
Dosage and Administration 2.5, 5, and 10 mg/kg, intraperitoneal (i.p.) injection (sub-acute and chronic)[3][5]
Treatment Duration 2 days (sub-acute) and 14 days (chronic)[3]
Efficacy Endpoint Immobility time in the forced swim test; behavioral hyperactivity in the open-field test.[3][4]
Results Sub-acute treatment reduced immobility time. Chronic treatment attenuated OB-related hyperactivity.[3]
Neurochemical Changes Chronic treatment restored hippocampal long-term potentiation (LTP), acetylcholinesterase activity, and levels of biogenic amines.[6]

II. Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment in a Xenograft Model

This protocol is a generalized procedure based on studies with Gefitinib.[1][2]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Animal Model: Female BALB/c athymic nude mice (6-8 weeks old) are used. They are housed in a controlled environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Gefitinib) is administered orally at a specified dose (e.g., 200 mg/kg) daily or on an alternative schedule. The control group receives the vehicle (e.g., corn oil).

  • Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2. Body weight is monitored as an indicator of toxicity.

  • Endpoint: After the treatment period (e.g., 28 days), mice are euthanized, and tumors are excised and weighed. Tumors can be processed for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67).

Protocol 2: In Vivo Assessment of Antidepressant-like Activity

This protocol is based on preclinical studies of Reboxetine.[3][5]

  • Animal Model: An animal model of depression is induced, for example, by chronic mild stress (CMS) or olfactory bulbectomy (OB) in rats.

  • Drug Administration: The test compound (e.g., Reboxetine) is dissolved in a suitable vehicle and administered to the animals via a specified route (e.g., intraperitoneally) at various doses. A control group receives the vehicle alone.

  • Behavioral Testing:

    • Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., 5 minutes).

    • Open-Field Test: Animals are placed in a novel, open arena, and their locomotor activity is tracked. In the OB model, hyperactivity is a characteristic behavior that can be reversed by antidepressants.

  • Neurochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus) can be collected to measure levels of neurotransmitters (e.g., norepinephrine, serotonin), neurotrophic factors (e.g., BDNF), or to assess synaptic plasticity (e.g., long-term potentiation).[5][6]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (Morpholine Compound) Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Norepinephrine_Reuptake_Inhibition cluster_synapse Synaptic Cleft NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET->Presynaptic Reboxetine Reboxetine (Morpholine Compound) Reboxetine->NET Inhibits Receptors->Postsynaptic Signal Postsynaptic Signal Receptors->Signal

Caption: Reboxetine blocks the reuptake of norepinephrine.

Experimental Workflows

InVivo_Xenograft_Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Groups tumor_growth->randomize treat Treatment with Compound/Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Daily/Weekly endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint

Caption: Workflow for an in vivo xenograft study.

InVivo_CNS_Workflow start Start: Induce Animal Model of Depression acclimatize Acclimatization Period start->acclimatize drug_admin Compound/Vehicle Administration acclimatize->drug_admin behavioral Behavioral Testing drug_admin->behavioral neurochem Neurochemical Analysis behavioral->neurochem endpoint Endpoint: Data Analysis neurochem->endpoint

References

Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of substituted morpholines is crucial for designing effective therapeutic agents. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve the pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of key physicochemical properties of various substituted morpholines, supported by experimental data and detailed methodologies.

The introduction of substituents to the morpholine ring, either at the nitrogen (N-substitution) or on the carbon framework (C-substitution), can significantly alter its physicochemical characteristics. These modifications influence properties such as basicity (pKa), lipophilicity (logP), and solubility, which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the morpholine moiety is often incorporated into drug candidates to enhance their aqueous solubility and to introduce a weakly basic nitrogen atom that can be protonated at physiological pH.

This comparative guide summarizes available quantitative data on the pKa, logP, melting point, and boiling point for a selection of substituted morpholines. It also provides detailed experimental protocols for the determination of these critical parameters, enabling researchers to conduct their own analyses and expand upon the existing knowledge base.

Physicochemical Data of Substituted Morpholines

Compound NameStructureSubstitution TypepKalogPMelting Point (°C)Boiling Point (°C)
Morpholine Unsubstituted8.36-0.86-5129
N-Methylmorpholine N-Substituted7.38-0.39-66115-116
N-Ethylmorpholine N-Substituted7.670.03-63138-140
N-Phenylmorpholine N-Substituted5.21.8355-57268-270
N-Benzylmorpholine N-Substituted6.81.6-115-117 (at 10 mmHg)
2-Benzylmorpholine C-Substituted-1.4--
N-Benzoylmorpholine N-Substituted-0.274-76-

Note: Some values are calculated or estimated and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections provide detailed protocols for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For substituted morpholines, which are typically basic, the pKa of the conjugate acid is determined.

Methodology:

  • Sample Preparation: A precisely weighed amount of the substituted morpholine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the morpholine derivative has been protonated.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of the substituted morpholine is dissolved in the aqueous or organic phase.

  • Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: The concentration of the substituted morpholine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method commonly used in early drug discovery.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the substituted morpholine is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small, precise volume of the DMSO stock solution is added to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is added to each well to achieve the desired final compound concentration and a low final percentage of DMSO (typically ≤1%).

  • Equilibration: The plate is sealed and incubated at a constant temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2-24 hours) to allow for precipitation of the compound if its solubility is exceeded.

  • Separation of Undissolved Compound: The plate is centrifuged to pellet any precipitate.

  • Quantification of Soluble Compound: A sample of the supernatant from each well is transferred to a new plate, and the concentration of the dissolved compound is determined using an analytical method such as UV-Vis spectroscopy, HPLC, or mass spectrometry.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Workflow for Comparative Physicochemical Analysis

The following diagram illustrates a logical workflow for the comparative analysis of the physicochemical properties of substituted morpholines.

G cluster_0 Compound Synthesis & Selection cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Comparison cluster_3 Application in Drug Discovery A Synthesis of Substituted Morpholine Analogs B Purification and Structural Characterization (NMR, MS) A->B C pKa Determination (Potentiometric Titration) B->C D logP Determination (Shake-Flask Method) B->D E Aqueous Solubility (Kinetic Solubility Assay) B->E F Tabulate Experimental Data C->F D->F E->F G Structure-Property Relationship (SPR) Analysis F->G H Comparative Analysis of Analogs G->H I Informing Lead Optimization H->I J Predicting ADME Properties H->J

Caption: Workflow for Physicochemical Profiling of Substituted Morpholines.

Safety Operating Guide

Proper Disposal of 2,2-Dimethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,2-Dimethylmorpholine must be treated as hazardous waste and disposed of through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash. Adherence to local, regional, and national regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylmorpholine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary & Personal Protective Equipment (PPE)

Before handling 2,2-Dimethylmorpholine for any purpose, including disposal, it is crucial to be aware of its hazards and to use appropriate personal protective equipment.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Flammable liquid and vapor[1][2]Use in a well-ventilated area, away from heat and ignition sources. Use explosion-proof equipment.[3][4][5]
Causes severe skin burns and eye damage[1][2]Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[3][4][5]
Harmful if swallowed or in contact with skin[2]Avoid all personal contact. Wash hands thoroughly after handling.[3][4]
Toxic if inhaledHandle only in a chemical fume hood or with adequate ventilation.[3]
Suspected of damaging fertility or the unborn childObtain special instructions before use and do not handle until all safety precautions have been read and understood.

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for preparing 2,2-Dimethylmorpholine for disposal.

1. Waste Identification and Classification:

  • As a user, you are a chemical waste generator and are responsible for correctly identifying and classifying the waste.[3][4]

  • 2,2-Dimethylmorpholine should be classified as hazardous waste due to its flammability and corrosivity.

2. Waste Collection and Storage:

  • Collect waste 2,2-Dimethylmorpholine in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical; avoid incompatible materials such as strong oxidizing agents, acids, and reducing agents.[3]

  • Store the waste container in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and open flames.[3][4]

  • The storage area should be locked up or otherwise secured to restrict access to authorized personnel only.[3][4][5][6]

3. Spill and Leak Management:

  • In the event of a spill, immediately evacuate personnel to a safe area.[3]

  • Remove all sources of ignition and use non-sparking tools and explosion-proof equipment for cleanup.[3][4][5]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[3][5]

  • Do not allow the chemical to enter drains or the environment.[5]

4. Final Disposal:

  • The final disposal of 2,2-Dimethylmorpholine must be conducted by an approved and licensed waste disposal company.[3][4]

  • Methods of disposal may include controlled incineration with flue gas scrubbing or other treatments at a licensed chemical destruction plant.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all paperwork and labeling are completed in accordance with your institution's policies and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Dimethylmorpholine.

A Start: 2,2-Dimethylmorpholine for Disposal B Is the container properly labeled and in good condition? A->B C YES B->C Yes D NO B->D No F Store in a designated flammable and corrosive storage area. C->F E Transfer to a suitable, labeled waste container. D->E E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal. F->G H EHS arranges for disposal via a licensed waste disposal facility. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for 2,2-Dimethylmorpholine.

References

Personal protective equipment for handling 2,2-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,2-Dimethylmorpholine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

2,2-Dimethylmorpholine is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor. It is harmful if swallowed and can be toxic in contact with skin. The substance causes severe skin burns and serious eye damage.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2,2-Dimethylmorpholine to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.
Skin Protection Wear appropriate protective gloves (e.g., butyl rubber or nitrile gloves) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is required.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Footwear Closed-toe shoes are mandatory. Safety shoes with steel toes are recommended when handling large quantities.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following step-by-step procedure is crucial for the safe handling of 2,2-Dimethylmorpholine.

  • Preparation and Inspection:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

    • Inspect all PPE for integrity before use. Do not use damaged gloves or other protective gear.

    • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Ensure all containers are properly labeled.

  • Handling the Chemical:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ground/bond the container and receiving equipment to prevent static discharge, as the vapors can form explosive mixtures with air.

    • Use only non-sparking tools and explosion-proof equipment.

    • Keep the chemical away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.

    • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.

    • When transferring, pour carefully to minimize splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.

    • Clean the work area, and decontaminate any surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • In case of a spill: Evacuate the area and remove all sources of ignition. Use a non-combustible absorbent material like sand or earth to contain the spill. Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.

Disposal Plan

All waste containing 2,2-Dimethylmorpholine must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible wastes.

  • Disposal Procedure:

    • Dispose of the contents and container to an approved waste disposal plant.

    • Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

    • Never pour 2,2-Dimethylmorpholine down the drain.

Safe Handling Workflow

Safe Handling Workflow for 2,2-Dimethylmorpholine cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_emergency Verify Emergency Equipment Access prep_area->prep_emergency handle_ground Ground Equipment prep_emergency->handle_ground Proceed to Handling handle_transfer Transfer Chemical Carefully handle_ground->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal post_clean Clean Work Area handle_seal->post_clean Proceed to Post-Handling post_wash Wash Hands Thoroughly post_clean->post_wash post_ppe Remove & Dispose of PPE post_wash->post_ppe dispose_collect Collect in Labeled Container post_ppe->dispose_collect Proceed to Disposal dispose_transfer Transfer to Waste Facility dispose_collect->dispose_transfer

Caption: Workflow for the safe handling of 2,2-Dimethylmorpholine.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.